molecular formula C10H12O3 B1269086 3-Propoxybenzoic acid CAS No. 190965-42-5

3-Propoxybenzoic acid

Cat. No.: B1269086
CAS No.: 190965-42-5
M. Wt: 180.2 g/mol
InChI Key: ZMXUPQVAIFGMPS-UHFFFAOYSA-N
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Description

3-Propoxybenzoic acid (CAS 190965-42-5) is a benzoic acid derivative of interest in medicinal chemistry and as a building block in organic synthesis. This compound serves as a key intermediate in the preparation of more complex molecules for pharmaceutical research . Recent in silico and in vitro studies have highlighted its potential anti-diabetic properties, indicating a significant inhibitory effect against enzymes like α-amylase and α-glucosidase . These enzymes are critical in carbohydrate metabolism, and their inhibition is a recognized therapeutic strategy for managing blood glucose levels . The mechanism of action is thought to involve the binding of 3-Propoxybenzoic acid to the active sites of these enzymes, thereby reducing their activity and potentially mimicking the effects of established drugs like acarbose . This research makes 3-Propoxybenzoic acid a valuable compound for investigators exploring new therapeutic avenues in metabolic disorder research. Furthermore, its structural features make it a versatile precursor in synthesizing various esters and amides for further biological evaluation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXUPQVAIFGMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343038
Record name 3-propoxybenzoic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190965-42-5
Record name 3-propoxybenzoic acid
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Record name 3-propoxybenzoic acid
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Foundational & Exploratory

3-Propoxybenzoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Propoxybenzoic Acid: Chemical Properties, Structure, and Applications

Introduction

3-Propoxybenzoic acid (CAS No: 190965-42-5) is a monosubstituted benzoic acid derivative characterized by a propoxy group at the meta position of the benzene ring.[1] As a member of the alkoxybenzoic acid family, it serves as a crucial intermediate and molecular building block in various fields of chemical synthesis. Its unique combination of a carboxylic acid functional group and an ether linkage provides a versatile scaffold for developing more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications, particularly in the context of drug discovery and materials science, for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The molecular structure of 3-Propoxybenzoic acid consists of a benzene ring functionalized with a carboxylic acid group and a propoxy ether group at positions 1 and 3, respectively. This arrangement dictates its chemical reactivity and physical characteristics.

Caption: 2D Chemical Structure of 3-Propoxybenzoic Acid.

Summary of Physicochemical Data

The key identifying and physical properties of 3-Propoxybenzoic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1]
IUPAC Name 3-propoxybenzoic acid
CAS Number 190965-42-5[1]
Canonical SMILES CCCOC1=CC=CC(=C1)C(=O)O[2]
InChI Key ZMXUPQVAIFGMPS-UHFFFAOYSA-N[2]
Appearance White solid (inferred)[3]
Predicted XlogP 2.9[2]
Spectroscopic Profile

The structural features of 3-Propoxybenzoic acid can be confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of meta-substitution. The propoxy group will exhibit a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons attached to the oxygen atom. A broad singlet, typically downfield, corresponds to the acidic proton of the carboxylic acid.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals. This includes signals for the carboxyl carbon, the six aromatic carbons (four CH and two quaternary), and the three carbons of the propoxy chain.

  • Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[4] A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[4] Additional peaks will be present for C-H aromatic and aliphatic stretches, C=C aromatic stretches, and C-O ether stretches.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 180. Common fragmentation patterns include the loss of the propoxy group and the carboxyl group, leading to characteristic fragment ions.[2]

Solubility and Acidity

The acidity, or pKa, is a critical parameter. For benzoic acid, the pKa is approximately 4.2. The electron-donating nature of the propoxy group at the meta-position is expected to have a minor effect on the acidity, resulting in a pKa value close to that of benzoic acid itself.[6]

Synthesis and Reactivity

A common and efficient method for the synthesis of 3-Propoxybenzoic acid is the Williamson ether synthesis, starting from a readily available precursor like methyl 3-hydroxybenzoate.

Experimental Protocol: Synthesis of 3-Propoxybenzoic Acid

This two-step protocol involves the etherification of the phenolic hydroxyl group followed by the hydrolysis of the methyl ester.

Step 1: Synthesis of Methyl 3-propoxybenzoate

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-hydroxybenzoate (1.0 eq.) in acetone or dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This is a crucial step as the phenoxide is a much stronger nucleophile than the neutral phenol.

  • Alkylation: Add 1-bromopropane or 1-iodopropane (1.2 eq.) to the reaction mixture. The reaction is heated to reflux and stirred for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off. The solvent is removed under reduced pressure. The resulting crude product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield crude methyl 3-propoxybenzoate.

Step 2: Hydrolysis to 3-Propoxybenzoic Acid

  • Saponification: Dissolve the crude methyl 3-propoxybenzoate from the previous step in a mixture of methanol and water. Add sodium hydroxide (NaOH, 2.0 eq.) or lithium hydroxide (LiOH) and heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is approximately 2. The 3-Propoxybenzoic acid will precipitate out of the solution as a solid.

  • Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis start Methyl 3-hydroxybenzoate reagents1 + 1-Bromopropane + K2CO3 in Acetone reaction1 Reflux (4-6h) reagents1->reaction1 product1 Methyl 3-propoxybenzoate reaction1->product1 reagents2 + NaOH/LiOH in MeOH/H2O product1->reagents2 reaction2 Reflux (1-2h) reagents2->reaction2 acidification Acidification (HCl) reaction2->acidification product2 3-Propoxybenzoic Acid acidification->product2

Caption: Synthetic workflow for 3-Propoxybenzoic Acid.

Applications in Research and Drug Development

While specific drugs containing the 3-propoxybenzoic acid moiety are not prominent, its value lies in its utility as a versatile building block and a scaffold for modifying molecular properties.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Benzoic acid derivatives are common in medicinal chemistry. For instance, 3-sulfonamido benzoic acid derivatives have been developed as potent P2Y14R antagonists for treating acute lung injury.[7] The 3-propoxybenzoic acid scaffold can be used to synthesize analogous structures where the propoxy group serves to modulate lipophilicity (logP), a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The ether linkage is generally stable in vivo, making it a suitable modification. Such intermediates are vital for creating libraries of compounds for screening and lead optimization.[3]

Role in Prodrug Design

The carboxylic acid group of 3-Propoxybenzoic acid can be masked to create prodrugs.[8] Esterification of the carboxyl group can improve oral bioavailability by increasing lipophilicity and masking a charge, facilitating passage through cell membranes. These ester prodrugs can then be hydrolyzed by endogenous esterases in the body to release the active carboxylic acid parent drug.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 180.20 g/mol , 3-Propoxybenzoic acid fits the profile of a molecular fragment ("Rule of Three"). Its defined structure, containing hydrogen bond donors and acceptors along with a hydrophobic alkyl chain, makes it an attractive candidate for FBDD screening campaigns to identify initial low-affinity binders to biological targets.

FBDD_Workflow cluster_workflow Hypothetical Role in Drug Discovery scaffold 3-Propoxybenzoic Acid (Building Block) synthesis Combinatorial Synthesis (Amide coupling, etc.) scaffold->synthesis library Compound Library synthesis->library screening High-Throughput Screening (e.g., against P2Y14R) library->screening hit Hit Compound screening->hit optimization Lead Optimization (ADME/Tox Profiling) hit->optimization candidate Drug Candidate optimization->candidate

Caption: Role as a building block in a drug discovery pipeline.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Propoxybenzoic acid is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

3-Propoxybenzoic acid is a valuable and versatile chemical intermediate with a well-defined structural and spectroscopic profile. Its synthesis is straightforward via established methods like the Williamson ether synthesis. For researchers in medicinal chemistry and materials science, it offers a reliable scaffold for creating novel molecules with tailored properties, serving as a key building block in the synthesis of compound libraries and as a tool for modulating physicochemical properties in drug design. Proper adherence to safety protocols is essential when handling this compound.

References

  • PubChem. (n.d.). 3-Propoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-Propoxybenzoic acid, 98% Purity (GC HPLC), C10H12O3, 10 grams. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-propoxybenzoic acid (C10H12O3). Retrieved from [Link]

  • PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Retrieved from [Link]

  • Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
  • NIST. (n.d.). 4-Propoxybenzoic acid. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). Potassium Tetrathionate. Retrieved from [Link]

  • MD Topology. (n.d.). 3-Ethoxybenzoicacid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Pro-Drug Development. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Propoxybenzoic Acid (CAS: 5438-19-7) in Driving Innovation in Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Propoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Propoxybenzoic acid, a valuable building block for researchers and professionals in the field of drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role in the synthesis of novel therapeutic agents. This document is designed to offer not just procedural steps but also the underlying scientific rationale to empower your research and development endeavors.

Core Identification and Physicochemical Profile

Before its application in complex synthetic pathways, a thorough understanding of a molecule's fundamental properties is paramount. 3-Propoxybenzoic acid is an aromatic carboxylic acid with a propyl ether substituent at the meta position.

Chemical Identity
  • IUPAC Name: 3-propoxybenzoic acid[1]

  • CAS Number: 190965-42-5[1]

  • Molecular Formula: C₁₀H₁₂O₃[1]

  • Molecular Weight: 180.20 g/mol [1]

  • SMILES: CCCOC1=CC=CC(=C1)C(=O)O[1]

Physicochemical Properties

The physical and chemical properties of 3-Propoxybenzoic acid dictate its handling, reactivity, and formulation potential. Below is a summary of its key computed and experimental properties.

PropertyValueSource
Molecular Weight 180.20 g/mol PubChem[1]
XLogP3 2.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 180.078644241 DaPubChem[1]
Topological Polar Surface Area 46.5 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]

Synthesis of 3-Propoxybenzoic Acid: A Validated Protocol

The most common and efficient method for the synthesis of 3-Propoxybenzoic acid is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide. In this case, 3-hydroxybenzoic acid is the phenolic precursor, and a propyl halide serves as the alkylating agent.

Reaction Scheme

Williamson Ether Synthesis reactant1 3-Hydroxybenzoic Acid product 3-Propoxybenzoic Acid reactant1->product Heat reactant2 1-Bromopropane reactant2->product Heat base Base (e.g., K2CO3) base->product Heat solvent Solvent (e.g., DMF) solvent->product Heat

Caption: Williamson ether synthesis of 3-Propoxybenzoic acid.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for reaction completion and product purity.

  • Reagent Preparation and Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol).

    • Add anhydrous potassium carbonate (20.7 g, 0.15 mol) and dimethylformamide (DMF, 100 mL). The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, which is a crucial step for the subsequent nucleophilic attack. DMF is an excellent polar apathetic solvent for this Sₙ2 reaction.

  • Alkylation Reaction:

    • To the stirred suspension, add 1-bromopropane (14.8 g, 0.12 mol) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures the complete conversion of the starting material.

    • Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (3:7). The disappearance of the 3-hydroxybenzoic acid spot indicates the completion of the reaction.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. This will precipitate the product and dissolve the inorganic salts.

    • Acidify the aqueous solution to pH 2-3 with 2M HCl. This step ensures that the product is in its acidic form and fully precipitated.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.

Spectroscopic Characterization

The identity and purity of the synthesized 3-Propoxybenzoic acid can be confirmed by various spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl group (a triplet around 1.0 ppm for the methyl protons, a sextet around 1.8 ppm for the methylene protons adjacent to the methyl group, and a triplet around 4.0 ppm for the methylene protons attached to the oxygen). The aromatic protons will appear as multiplets in the range of 7.0-7.6 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the three carbons of the propyl group and the seven carbons of the benzoic acid moiety.

  • IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, and a sharp, strong absorption around 1700 cm⁻¹ for the C=O stretching of the carbonyl group. The C-O stretching of the ether linkage will be observed in the 1250-1000 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-Propoxybenzoic acid (m/z = 180.20).

Applications in Drug Discovery and Development

Benzoic acid derivatives are a cornerstone in medicinal chemistry due to their ability to act as scaffolds for the synthesis of a wide range of biologically active compounds. 3-Propoxybenzoic acid, in particular, serves as a key intermediate in the development of novel therapeutics.

Role as a Synthetic Intermediate

The propoxy group at the meta position provides a balance of lipophilicity and metabolic stability, which can be advantageous in drug design. The carboxylic acid functional group offers a versatile handle for further chemical modifications, such as esterification or amidation, to generate libraries of compounds for biological screening.

Applications core 3-Propoxybenzoic Acid esterification Esterification core->esterification amidation Amidation core->amidation ester_lib Ester Library esterification->ester_lib amide_lib Amide Library amidation->amide_lib screening Biological Screening ester_lib->screening amide_lib->screening therapeutics Novel Therapeutic Agents screening->therapeutics

Caption: Synthetic utility of 3-Propoxybenzoic acid in generating compound libraries.

Potential Therapeutic Areas

While specific drugs derived directly from 3-Propoxybenzoic acid are not yet prevalent in the market, the broader class of substituted benzoic acids has shown promise in various therapeutic areas:

  • Anti-inflammatory Agents: Derivatives of 3-sulfonamido benzoic acid have been investigated as potent P2Y₁₄R antagonists for the treatment of acute lung injury.[2] This suggests that the 3-substituted benzoic acid scaffold is suitable for targeting inflammatory pathways.

  • Metabolic Disorders: 3-Phenoxybenzoic acid derivatives have been shown to exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity, which is a target for anti-diabetic drugs.[3]

  • Antimicrobial Agents: The antimicrobial activity of some benzoic acid derivatives is well-documented, and the lipophilicity introduced by the propoxy group could enhance cell membrane permeability.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Propoxybenzoic acid.

  • Hazard Identification: According to the Globally Harmonized System (GHS), 3-Propoxybenzoic acid is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

3-Propoxybenzoic acid is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis, well-defined physicochemical properties, and the synthetic versatility offered by its functional groups make it an attractive starting material for the creation of novel therapeutic agents. As research into new drug targets and chemical scaffolds continues to expand, the importance of foundational building blocks like 3-Propoxybenzoic acid will undoubtedly grow.

References

  • PubChem. 3-Propoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. [Link]

  • PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

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An In-Depth Technical Guide to the Spectroscopic Data of 3-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for 3-propoxybenzoic acid, a key organic intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus extends beyond mere data presentation to include the rationale behind experimental choices and a thorough interpretation of the spectral features, ensuring a holistic understanding of the molecule's structural characteristics.

Introduction

3-Propoxybenzoic acid (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is a derivative of benzoic acid characterized by a propoxy group at the meta-position of the benzene ring.[1] Accurate structural elucidation of this compound is paramount for its application in research and development, where precise molecular geometry influences reactivity and biological activity. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of 3-propoxybenzoic acid, offering expert insights into data acquisition and interpretation.

Molecular Structure

The structural formula of 3-propoxybenzoic acid is fundamental to understanding its spectroscopic signatures.

Caption: 2D structure of 3-Propoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[2][3][4][5]

Experimental Protocol: ¹H and ¹³C NMR

Rationale for Experimental Choices: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is chosen to ensure adequate signal dispersion, which is critical for resolving the aromatic protons and the fine coupling patterns of the propoxy group. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds, offering good solubility and a single, well-defined solvent peak.[6] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm) due to its chemical inertness and single, sharp resonance.[7]

Step-by-Step Methodology:

  • Sample Preparation: A small amount of 3-propoxybenzoic acid (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and solvent to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 30° pulse angle to ensure a short relaxation delay, a spectral width of approximately 15 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) is used to encompass the full range of carbon chemical shifts. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5-12.5Singlet (broad)1H-COOH
~7.70Doublet of doublets1HAr-H
~7.55Triplet1HAr-H
~7.35Triplet1HAr-H
~7.15Doublet of doublets1HAr-H
~4.00Triplet2H-OCH₂-
~1.85Sextet2H-CH₂-
~1.05Triplet3H-CH₃

Interpretation:

  • The broad singlet in the downfield region (~11.5-12.5 ppm) is characteristic of the acidic proton of the carboxylic acid group. Its broadness is a result of hydrogen bonding and chemical exchange.

  • The aromatic region (7.15-7.70 ppm) displays a complex pattern of four distinct protons, consistent with a meta-substituted benzene ring. The specific splitting patterns (doublet of doublets and triplets) arise from the coupling between adjacent aromatic protons.

  • The triplet at approximately 4.00 ppm corresponds to the two protons of the methylene group directly attached to the oxygen atom (-OCH₂-). The triplet multiplicity indicates coupling with the adjacent methylene group.

  • The sextet around 1.85 ppm is assigned to the central methylene group (-CH₂-) of the propoxy chain. The sextet arises from coupling to the two protons of the adjacent -OCH₂- group and the three protons of the terminal methyl group.

  • The upfield triplet at about 1.05 ppm is characteristic of the terminal methyl group (-CH₃) of the propoxy chain, with the triplet pattern resulting from coupling with the adjacent methylene group.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~172.0-COOH
~159.0C-O (aromatic)
~132.0C-COOH (aromatic)
~129.5Ar-CH
~122.0Ar-CH
~121.0Ar-CH
~115.0Ar-CH
~70.0-OCH₂-
~22.5-CH₂-
~10.5-CH₃

Interpretation:

  • The downfield signal at approximately 172.0 ppm is assigned to the carbonyl carbon of the carboxylic acid group.

  • The aromatic region shows six distinct signals, confirming the presence of six different carbon environments in the benzene ring due to the meta-substitution pattern. The carbon attached to the electron-donating propoxy group (C-O) is shifted upfield compared to the other aromatic carbons, while the carbon attached to the electron-withdrawing carboxylic acid group (C-COOH) is shifted downfield.

  • The signals for the propoxy group appear in the upfield region. The carbon attached to the oxygen (-OCH₂-) resonates at around 70.0 ppm, while the other two aliphatic carbons (-CH₂- and -CH₃) are found at approximately 22.5 ppm and 10.5 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Rationale for Experimental Choices: ATR-FT-IR is a modern, convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[6][7] It is preferred over traditional methods like KBr pellets as it avoids the need for grinding and pressing, which can sometimes alter the sample's crystalline structure.

Step-by-Step Methodology:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for any atmospheric and instrumental absorptions.

  • Sample Application: A small amount of solid 3-propoxybenzoic acid is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000 to 400 cm⁻¹.

IR Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (carboxylic acid dimer)
~3080MediumC-H stretch (aromatic)
~2970, ~2880MediumC-H stretch (aliphatic)
~1690Strong, SharpC=O stretch (carboxylic acid dimer)
~1600, ~1585MediumC=C stretch (aromatic)
~1460MediumC-H bend (aliphatic)
~1300StrongC-O stretch and O-H bend (in-plane)
~1250StrongC-O-C stretch (aryl-alkyl ether)
~920Medium, BroadO-H bend (out-of-plane, dimer)
~750StrongC-H bend (out-of-plane, meta-disubstituted aromatic)

Interpretation:

  • The very broad absorption band spanning from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[9]

  • The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations of the aromatic ring.

  • The absorptions around 2970 and 2880 cm⁻¹ are due to the asymmetric and symmetric C-H stretching vibrations of the aliphatic propoxy group.

  • A strong, sharp peak at approximately 1690 cm⁻¹ is indicative of the C=O stretching vibration of a carboxylic acid dimer. The hydrogen bonding in the dimer lowers the frequency from that of a free carboxylic acid.

  • The absorptions in the 1600-1585 cm⁻¹ range are attributed to the C=C stretching vibrations within the aromatic ring.

  • The strong band around 1300 cm⁻¹ arises from the coupled C-O stretching and in-plane O-H bending vibrations of the carboxylic acid group.

  • The strong absorption at approximately 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl-alkyl ether linkage.

  • The broad peak around 920 cm⁻¹ is assigned to the out-of-plane O-H bend of the carboxylic acid dimer.

  • The strong band at about 750 cm⁻¹ is a key indicator of meta-disubstitution on the benzene ring, arising from the out-of-plane C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.[11][12]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Rationale for Experimental Choices: Electron Ionization (EI) is a hard ionization technique that imparts a significant amount of energy to the analyte molecules, leading to extensive and reproducible fragmentation.[12] This fragmentation pattern serves as a molecular fingerprint and is highly useful for structural elucidation and library matching. A standard electron energy of 70 eV is used to ensure consistent and comparable fragmentation patterns.

Step-by-Step Methodology:

  • Sample Introduction: A small amount of 3-propoxybenzoic acid is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of 70 eV electrons, causing the ejection of an electron and the formation of a radical cation (molecular ion, M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrum Data and Interpretation

Key Fragmentation Peaks:

  • m/z 180 (Molecular Ion, [M]⁺•): This peak corresponds to the intact 3-propoxybenzoic acid radical cation, confirming the molecular weight of the compound.[1]

  • m/z 138: This prominent peak likely arises from the loss of a propene molecule (C₃H₆, 42 Da) via a McLafferty-type rearrangement, followed by the loss of a hydrogen atom, or through another rearrangement process leading to a stable fragment.

  • m/z 121: This fragment corresponds to the benzoyl cation ([C₇H₅O₂]⁺), formed by the cleavage of the propoxy group.

  • m/z 105: This peak is likely due to the loss of a carboxyl group (-COOH, 45 Da) from a rearranged molecular ion.

  • m/z 77: This fragment represents the phenyl cation ([C₆H₅]⁺), formed by the cleavage of the carboxyl and propoxy groups.

MS_Fragmentation M [C10H12O3]+• m/z = 180 (Molecular Ion) F138 [C7H6O3]+• m/z = 138 M->F138 - C3H6 F121 [C7H5O2]+ m/z = 121 M->F121 - •OC3H7 F105 [C7H5O]+ m/z = 105 F121->F105 - O F77 [C6H5]+ m/z = 77 F121->F77 - CO2

Caption: Proposed fragmentation pathway for 3-propoxybenzoic acid in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of 3-propoxybenzoic acid. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework, including the substitution pattern of the aromatic ring and the structure of the propoxy group. IR spectroscopy identifies the key functional groups, notably the carboxylic acid and the aryl-alkyl ether moieties. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern that further supports the proposed structure. This guide serves as a valuable resource for scientists and researchers, offering not only the spectral data but also the underlying principles and experimental considerations necessary for a thorough understanding of the spectroscopic analysis of 3-propoxybenzoic acid.

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An In-depth Technical Guide to the Solubility and Stability of 3-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-propoxybenzoic acid, with a focus on its solubility and chemical stability. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a deep understanding of this compound's behavior in various environments. The insights provided herein are grounded in established analytical principles and data from analogous compounds, offering a robust framework for experimental design and interpretation.

Introduction: Understanding the Molecular Profile of 3-Propoxybenzoic Acid

3-Propoxybenzoic acid, a derivative of benzoic acid, is characterized by a propyl ether linkage at the meta-position of the benzene ring. This structural feature significantly influences its physicochemical properties, distinguishing it from both the parent benzoic acid molecule and its other isomers. A thorough understanding of its solubility and stability is paramount for its application in pharmaceutical formulations, chemical synthesis, and other research endeavors.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
Predicted LogP 2.9PubChem[1]
Predicted pKa 4.2 (approx.)Inferred from Benzoic Acid[2]
Appearance Solid (predicted)---

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a lipophilic propoxy group and a hydrophilic carboxylic acid moiety in 3-propoxybenzoic acid suggests a nuanced solubility profile.

Predicted Solubility

Based on its predicted LogP of 2.9, 3-propoxybenzoic acid is expected to be moderately lipophilic.[1] This suggests that it will exhibit limited solubility in aqueous media and greater solubility in organic solvents. The carboxylic acid group, with a pKa value predicted to be around 4.2 (similar to benzoic acid), will significantly influence its aqueous solubility as a function of pH.[2]

  • Aqueous Solubility: At pH values below its pKa, the molecule will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

  • Organic Solubility: Due to the presence of the propoxy group and the benzene ring, good solubility is anticipated in a range of organic solvents, particularly those with moderate polarity.

Estimated Solubility of 3-Propoxybenzoic Acid in Various Solvents:

SolventPredicted SolubilityRationale
Water (pH 2) LowThe molecule is in its neutral, less soluble form.
Water (pH 7.4) ModerateA significant portion of the molecule is in its ionized, more soluble form.
Methanol HighThe polar protic nature of methanol can interact with the carboxylic acid group.
Ethanol HighSimilar to methanol, it can engage in hydrogen bonding.
Acetonitrile Moderate to HighA polar aprotic solvent that can solubilize the molecule.
Dichloromethane ModerateA non-polar aprotic solvent that can interact with the lipophilic portions of the molecule.
Hexane LowThe highly non-polar nature of hexane is not conducive to dissolving the polar carboxylic acid.
Experimental Protocol for Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The shake-flask method is a reliable and widely accepted technique.

Step-by-Step Protocol for Shake-Flask Solubility Measurement:

  • Preparation: Add an excess amount of 3-propoxybenzoic acid to a series of vials containing the selected solvents (e.g., water at various pH values, methanol, ethanol, acetonitrile).

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifuge the vials to ensure complete separation of the solid from the supernatant.[3]

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method detailed in Section 4 of this guide, to determine the concentration of dissolved 3-propoxybenzoic acid.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Shake at constant temperature (24-72h) A->B Achieve Equilibrium C Centrifuge B->C Separate Phases D Sample & Dilute Supernatant C->D Prepare for Analysis E HPLC Analysis D->E Determine Concentration

Caption: Workflow for Shake-Flask Solubility Determination.

Chemical Stability Profile and Degradation Pathways

Assessing the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are an essential component of this evaluation.[4][5]

Predicted Stability and Potential Degradation Pathways

The chemical structure of 3-propoxybenzoic acid contains two primary functional groups susceptible to degradation: the ether linkage and the carboxylic acid group on the aromatic ring.

  • Hydrolytic Degradation: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 3-hydroxybenzoic acid and propanol. The carboxylic acid group is generally stable to hydrolysis.

  • Oxidative Degradation: The aromatic ring and the ether linkage can be susceptible to oxidation. The benzylic position of the propoxy group is a potential site for oxidation.

  • Photolytic Degradation: Aromatic compounds can undergo degradation upon exposure to UV light. Photolytic degradation pathways may involve complex radical reactions.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety could occur, leading to the formation of propoxybenzene. Studies on benzoic acid derivatives in subcritical water have shown that decarboxylation is a primary degradation pathway at high temperatures.[6]

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation 3-Propoxybenzoic_Acid 3-Propoxybenzoic Acid 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid 3-Propoxybenzoic_Acid->3-Hydroxybenzoic_Acid Acid/Base Propanol Propanol 3-Propoxybenzoic_Acid->Propanol Acid/Base Oxidized_Derivatives Oxidized Derivatives 3-Propoxybenzoic_Acid->Oxidized_Derivatives Oxidizing Agent Propoxybenzene Propoxybenzene 3-Propoxybenzoic_Acid->Propoxybenzene Heat

Caption: Potential Degradation Pathways of 3-Propoxybenzoic Acid.

Protocol for a Forced Degradation Study

A forced degradation study should be conducted to identify the degradation products and to develop a stability-indicating analytical method.

Step-by-Step Protocol for Forced Degradation:

  • Stock Solution Preparation: Prepare a stock solution of 3-propoxybenzoic acid in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of 3-propoxybenzoic acid to 105°C for 24 hours. Dissolve the stressed sample in the initial solvent.

    • Photolytic Degradation: Expose a solution of 3-propoxybenzoic acid to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: For the acid and base hydrolysis samples, neutralize the solutions to an appropriate pH before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Section 4). The goal is to achieve 5-20% degradation of the parent compound.[5]

Analytical Method for Quantification

A robust and validated analytical method is essential for the accurate quantification of 3-propoxybenzoic acid in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Recommended HPLC-UV Method

The following method is adapted from established procedures for the analysis of benzoic acid and its derivatives and is expected to provide good resolution and sensitivity for 3-propoxybenzoic acid.[7][8]

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength ~230 nm and ~274 nm (based on benzoic acid UV maxima)[9]

Rationale for Method Parameters:

  • C18 Column: Provides good retention for moderately non-polar compounds like 3-propoxybenzoic acid.

  • Mobile Phase: The combination of acetonitrile and acidified water allows for the elution of the compound with good peak shape. The acidic modifier suppresses the ionization of the carboxylic acid, leading to better retention and sharper peaks.

  • UV Detection: The aromatic ring of 3-propoxybenzoic acid will exhibit strong UV absorbance, providing good sensitivity. The optimal wavelength should be determined experimentally by obtaining a UV spectrum of the compound.

Method Validation

The proposed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 3-propoxybenzoic acid. While experimental data for this specific molecule is limited, the application of established scientific principles and data from analogous compounds allows for reliable predictions and the design of robust experimental protocols. The successful development of pharmaceutical formulations and other applications of 3-propoxybenzoic acid will depend on the careful experimental verification of the properties outlined in this guide.

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The Unexplored Therapeutic Potential of 3-Propoxybenzoic Acid and its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory in Medicinal Chemistry

In the vast landscape of medicinal chemistry, the benzoic acid scaffold stands as a testament to nature's ingenuity and a cornerstone of synthetic drug design. Its derivatives have yielded a plethora of therapeutic agents, from the humble anti-inflammatory properties of salicylic acid to potent anticancer and antimicrobial compounds. Yet, within this well-explored family, there remain pockets of untapped potential. One such area is the realm of 3-propoxybenzoic acid and its derivatives.

This technical guide is conceived not as a retrospective review of a well-documented field, but as a forward-looking prospectus for researchers, scientists, and drug development professionals. The current body of scientific literature presents a conspicuous gap in the exploration of the biological activities of 3-propoxybenzoic acid and its analogs. This guide, therefore, aims to bridge this gap by providing a scientifically-grounded framework for the systematic investigation of this promising, yet under-explored, chemical space.

By leveraging structure-activity relationships (SAR) from closely related alkoxybenzoic and phenoxybenzoic acids, we will project the potential therapeutic applications of 3-propoxybenzoic acid derivatives. This document will serve as a comprehensive roadmap, detailing potential biological activities, proposing synthetic strategies, and providing robust experimental protocols to empower researchers to unlock the therapeutic promise held within this molecule. We will delve into the causality behind experimental choices, ensuring that every proposed protocol is a self-validating system, grounded in the principles of modern drug discovery.

It is our hope that this guide will catalyze new research initiatives, leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The journey into the biological landscape of 3-propoxybenzoic acid and its derivatives begins now.

The 3-Propoxybenzoic Acid Scaffold: A Primer

3-Propoxybenzoic acid is a derivative of benzoic acid characterized by a propoxy group (-O-CH₂CH₂CH₃) at the meta-position of the benzene ring. This seemingly simple structural modification imparts specific physicochemical properties that can significantly influence its biological activity and that of its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
CAS Number 190965-42-5PubChem[1]

The presence of the propoxy group, a moderately lipophilic moiety, is expected to enhance membrane permeability compared to its hydroxyl counterpart, 3-hydroxybenzoic acid. This can lead to improved oral bioavailability and cellular uptake, critical parameters for drug efficacy. Furthermore, the ether linkage is generally stable to metabolic degradation, potentially leading to a longer duration of action.

Derivatization of the carboxylic acid group into esters, amides, and other functionalities offers a versatile strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Predicted Biological Activities: An Evidence-Based Extrapolation

While direct experimental data on the biological activities of 3-propoxybenzoic acid derivatives is scarce, we can infer potential therapeutic applications by examining structurally related compounds.

Antimicrobial and Antifungal Potential

The antimicrobial properties of benzoic acid and its derivatives are well-established. The lipophilicity of the molecule plays a crucial role in its ability to disrupt microbial cell membranes. It is hypothesized that increasing the alkyl chain length of alkoxybenzoic acids enhances their antimicrobial efficacy up to a certain point, beyond which solubility becomes a limiting factor.

Hypothesis: 3-Propoxybenzoic acid esters and amides will exhibit significant activity against a range of bacterial and fungal pathogens. The propoxy group is anticipated to provide a favorable balance of lipophilicity and aqueous solubility for effective membrane disruption.

Supporting Evidence:

  • Studies on other benzoic acid derivatives have demonstrated potent antifungal activity, with some compounds targeting fungal-specific enzymes like CYP53.[2]

  • The antimicrobial activity of aminobenzoic acid-derived Schiff bases is linked to the azomethine group, which can form hydrogen bonds with microbial enzyme sites.[3]

Proposed Mechanism of Action: The primary mechanism is likely the disruption of the microbial cell membrane integrity, leading to leakage of intracellular components and cell death. Additionally, derivatives could act as enzyme inhibitors, targeting key microbial metabolic pathways.

Experimental Workflow: Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Synthesized 3-Propoxybenzoic Acid Derivatives dilution Serial dilution of compounds in microtiter plates start->dilution culture Bacterial/Fungal Strains (e.g., S. aureus, E. coli, C. albicans) media Prepare appropriate culture media (e.g., Mueller-Hinton Broth) culture->media inoculation Inoculate with microbial suspension media->inoculation dilution->inoculation incubation Incubate at optimal temperature and time mic Determine Minimum Inhibitory Concentration (MIC) incubation->mic mbc_mfc Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic->mbc_mfc

Caption: Workflow for determining the antimicrobial activity of 3-propoxybenzoic acid derivatives.

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic acid (e.g., salicylic acid) or propionic acid.[4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Hypothesis: Certain 3-propoxybenzoic acid derivatives, particularly those with structural similarities to known NSAIDs, will exhibit anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes.

Supporting Evidence:

  • A study on 3-benzoyl-propionic acid demonstrated significant anti-inflammatory activity by reducing cell migration and levels of nitric oxide (NO) and prostaglandin E2 (PGE2).[5]

  • Novel 3-amide benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, a key player in inflammatory processes.[6]

  • A synthesized derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed a high affinity for the COX-2 receptor in in-silico studies.[7]

Proposed Signaling Pathway: Inhibition of Prostaglandin Synthesis

G membrane Cell Membrane (Phospholipids) pla2 Phospholipase A₂ membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 PGG₂ cox->pgg2 pgh2 PGH₂ pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation derivative 3-Propoxybenzoic Acid Derivative derivative->cox

Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.

Anticancer Potential

The benzoic acid scaffold is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation and survival.

Hypothesis: Amide and ester derivatives of 3-propoxybenzoic acid will exhibit cytotoxic activity against cancer cell lines, potentially through the induction of apoptosis or by acting as enzyme inhibitors.

Supporting Evidence:

  • 3-Alkoxy-nor-beta-lapachone derivatives have been shown to be highly potent against several cancer cell lines, with IC₅₀ values below 2 µM.[8]

  • Benzoic acid derivatives have been investigated as inhibitors of the protein phosphatase Slingshot, which has therapeutic potential in cancer.[9]

  • Some derivatives of benzoic acid have shown promising cytotoxic activity against various cancer cell lines, including NB4, PC-3, and HeLa.[10]

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve 3-propoxybenzoic acid derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Derivative TypePredicted ActivityRationale
Esters Moderate to high cytotoxicityIncreased lipophilicity may enhance cellular uptake.
Amides Variable cytotoxicityThe nature of the amine substituent will be critical for activity.
Hydrazones Potential for high cytotoxicityHydrazone linkage can be a key pharmacophore in anticancer agents.

Synthesis and Derivatization Strategies

The synthesis of 3-propoxybenzoic acid and its derivatives can be achieved through straightforward and well-established chemical reactions.

Synthesis of 3-Propoxybenzoic Acid

A common route involves the Williamson ether synthesis starting from 3-hydroxybenzoic acid.

Reaction Scheme:

Detailed Protocol:

  • Dissolve 3-hydroxybenzoic acid in a suitable solvent (e.g., acetone, DMF).

  • Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl group.

  • Add 1-bromopropane and heat the reaction mixture under reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 3-propoxybenzoic acid can be readily converted to a variety of esters and amides.

Esterification:

Amidation:

Recommended Coupling Agents: Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

Conclusion and Future Directions

The field of 3-propoxybenzoic acid and its derivatives represents a significant and exciting opportunity for drug discovery. While direct experimental evidence of their biological activities is currently limited, the foundational principles of medicinal chemistry and the wealth of data on related benzoic acid analogs strongly suggest a high potential for therapeutic applications in antimicrobial, anti-inflammatory, and anticancer domains.

This technical guide has laid out a comprehensive, evidence-based framework for the systematic exploration of this chemical space. The proposed synthetic routes are robust and versatile, allowing for the creation of a diverse library of derivatives. The detailed experimental protocols provide a clear path for the biological evaluation of these novel compounds.

Future research should focus on:

  • Synthesis of a diverse library of 3-propoxybenzoic acid esters and amides.

  • Systematic screening of these compounds for antimicrobial, anti-inflammatory, and cytotoxic activities.

  • Elucidation of the mechanism of action for any identified active compounds.

  • In-depth structure-activity relationship studies to optimize lead compounds.

  • In vivo evaluation of the most promising candidates in relevant animal models.

It is with great anticipation that we await the discoveries that will undoubtedly emerge from the investigation of this uncharted territory. The potential to develop new, effective, and safe therapeutic agents is immense, and this guide is intended to be the catalyst for that journey.

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In Silico Toxicity Prediction of 3-Propoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The imperative to reduce animal testing while ensuring chemical safety has catalyzed the adoption of in silico toxicology models. These computational methods offer rapid, cost-effective, and ethically sound alternatives for predicting the potential toxicity of novel or data-poor chemicals. This guide provides an in-depth technical workflow for assessing the toxicological profile of 3-Propoxybenzoic acid, a small organic molecule with limited publicly available toxicity data. By employing a weight-of-evidence approach grounded in internationally recognized principles, this document outlines a tiered strategy using freely available, validated software. The protocol covers data acquisition, physicochemical characterization, read-across analysis, and Quantitative Structure-Activity Relationship (QSAR) modeling for critical endpoints such as mutagenicity, carcinogenicity, skin sensitization, and developmental toxicity. This guide is intended for researchers, toxicologists, and drug development professionals seeking to apply computational methods for robust hazard identification and risk assessment.

Introduction to 3-Propoxybenzoic Acid and In Silico Toxicology

3-Propoxybenzoic acid (Figure 1) is an aromatic carboxylic acid. Its fundamental chemical identifiers are crucial for any in silico assessment.

  • IUPAC Name: 3-propoxybenzoic acid

  • CAS Number: 190965-42-5

  • Molecular Formula: C₁₀H₁₂O₃

  • SMILES: CCCOC1=CC=CC(=C1)C(=O)O[1]

In silico toxicology leverages computer-based models to predict the toxic effects of chemicals.[2][3] These methods are built upon vast datasets of experimentally tested compounds, allowing them to identify relationships between a chemical's structure and its biological activity.[4] Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) have established principles for the validation of QSAR models to ensure their predictions are reliable for regulatory decision-making.[5][6][7][8] This guide adheres to these principles to construct a scientifically sound and defensible toxicological profile.

Pre-assessment: Data Acquisition and Preparation

The first step in any in silico workflow is to gather all necessary structural and physicochemical information for the target molecule. The quality of the input data directly determines the validity of the prediction.

Protocol 2.1: Input Data Curation
  • Obtain Canonical SMILES: The Simplified Molecular Input Line Entry System (SMILES) is the primary input for most in silico models. For 3-Propoxybenzoic acid, the canonical SMILES is CCCOC1=CC=CC(=C1)C(=O)O. This was sourced from PubChem, an authoritative chemical database.[1]

  • Verify Chemical Identity: Cross-reference the structure with its CAS number (190965-42-5) and IUPAC name to ensure consistency across all platforms.

  • Estimate Physicochemical Properties: Use the curated SMILES string to predict key physicochemical properties. These properties are not only important for understanding the compound's behavior but are also descriptors used in many QSAR models. The OECD QSAR Toolbox or free online tools can be used for this purpose.

PropertyPredicted ValueMethod/Tool
Molecular Weight180.20 g/mol PubChem[1]
LogP (o/w)2.9XLogP3
Water Solubility(Predicted)EPISuite/TEST
Vapor Pressure(Predicted)EPISuite/TEST

Hazard Identification: A Tiered In Silico Approach

A tiered approach allows for a systematic evaluation, starting with broad classifications and moving towards specific toxicological endpoints. This strategy integrates various methodologies, including rule-based expert systems, read-across, and statistical QSAR models, to build a comprehensive weight-of-evidence assessment.

General Toxicity Classification (Cramer Rules)

The Cramer classification scheme is a decision tree that categorizes substances into one of three classes of presumed oral toxicity (Low, Intermediate, High) based on their chemical structure.[9][10][11][12] This provides an initial, high-level estimate of toxicological concern.

Protocol 3.1.1: Cramer Classification using Toxtree
  • Software: Launch Toxtree v3.1.0, a freely available open-source tool.[13][14][15]

  • Input: Input the SMILES string for 3-Propoxybenzoic acid into the software.

  • Select Method: From the list of decision trees, select "Cramer rules" or "Cramer rules with extensions".

  • Execute: Run the estimation. The software will process the structure through a series of 33 questions.

  • Result: Based on its structure as a simple benzoic acid derivative, 3-Propoxybenzoic acid is expected to be classified as Cramer Class I , indicating a low order of oral toxicity.[11]

Read-Across Analysis

Read-across is a data gap filling technique that uses toxicity data from structurally similar compounds (analogs) to make predictions for the target chemical. The OECD QSAR Toolbox is the gold standard for this approach, providing extensive databases and tools to justify the selection of analogs.[16]

Protocol 3.1.2: Analog Identification and Justification
  • Software: Open the OECD QSAR Toolbox.[16]

  • Input: Enter the CAS number (190965-42-5) for 3-Propoxybenzoic acid.

  • Profiling: Use various structural and mechanistic profilers (e.g., "Organic functional groups") to characterize the target. Key features include "Carboxylic acid ester" and "Aromatic ring".

  • Analog Search: Search the integrated databases for compounds that share these key features. Potential analogs would include:

    • 4-Propoxybenzoic acid (CAS: 15873-45-7) [17]: A positional isomer.

    • 3-Isopropoxybenzoic acid (CAS: 60772-67-0) [18]: A structural isomer with similar steric bulk.

    • Benzoic acid (CAS: 65-85-0): The parent compound.

    • 3-Bromobenzoic acid (CAS: 585-76-2) [19]: An analog with a different substituent at the meta position.

  • Data Gap Filling: Gather available experimental data for the selected analogs across various endpoints and use this information to inform the prediction for 3-Propoxybenzoic acid. For instance, both 3-Propoxybenzoic acid and its isomer 3-Isopropoxybenzoic acid have GHS classifications indicating skin and eye irritation, strengthening the prediction for this endpoint.[1][18]

QSAR Modeling for Specific Endpoints

For key toxicological endpoints, specific QSAR models can provide quantitative or qualitative predictions. A consensus approach, using multiple models for the same endpoint, increases the confidence in the final prediction.[20] We will utilize models within the free VEGA-QSAR platform and Toxtree .[13][21][22][23]

Genetic toxicity is a critical endpoint. The bacterial reverse mutation assay (Ames test) is a common screen for mutagenic potential.

  • Workflow:

    • Input the SMILES string into the "Ames mutagenicity (CAESAR)" model and the "ISS MUT" model within the VEGA platform.

    • Run the "Benigni/Bossa rulebase for mutagenicity" in Toxtree.

  • Rationale: Combining a statistical model (CAESAR) with rule-based systems (ISS MUT, Benigni/Bossa) provides a more robust assessment.[4][20] Benzoic acid and its simple derivatives are generally not associated with structural alerts for mutagenicity.

  • Predicted Outcome: Negative . The structure of 3-Propoxybenzoic acid lacks common structural alerts for DNA reactivity, such as aromatic amines or nitro groups.[4]

Carcinogenicity prediction is complex and often linked to mutagenicity.[24][25]

  • Workflow:

    • Use the "Carcinogenicity (CAESAR)" and "Carcinogenicity (ISS)" models in VEGA.

    • Cross-reference with the "Benigni/Bossa rulebase for carcinogenicity" in Toxtree.

  • Rationale: These models are trained on rodent carcinogenicity data and identify structural alerts associated with both genotoxic and non-genotoxic carcinogens.[20] The absence of mutagenicity alerts is a strong indicator of a low likelihood of genotoxic carcinogenicity.

  • Predicted Outcome: Negative . As the molecule is predicted to be non-mutagenic and lacks other alerts (e.g., for hormonal activity), a prediction of non-carcinogenic is justified.

Skin sensitization is the induction of an allergic contact dermatitis.[26][27]

  • Workflow:

    • Utilize the "Skin Sensitization (CAESAR)" and "TIMES-SS" models in VEGA.

    • Employ the "Structure Alerts for skin sensitisation reactivity domains" profiler in Toxtree.

  • Rationale: Models for skin sensitization are based on the Adverse Outcome Pathway (AOP), which involves protein binding as a key molecular initiating event.[28][29] These models check for the presence of functional groups that can react with skin proteins.

  • Predicted Outcome: Negative / Weak . While carboxylic acids are generally not strong sensitizers, the overall structure should be assessed for any potential Michael acceptor alerts or other reactivity domains.[13]

DART is a challenging endpoint for in silico models due to its complexity and multiple mechanisms.[30][31][32][33]

  • Workflow:

    • Use the "Developmental/Reproductive Toxicity" model in VEGA.

    • Run the "START biodegradation and persistence" profiler in Toxtree to assess potential for bioaccumulation, a factor in chronic toxicities.

  • Rationale: DART models are often broad and based on identifying structural fragments known to be associated with reproductive toxicants (e.g., phthalates, certain phenols).[31][34] The prediction should be treated with a lower degree of confidence than for more defined endpoints like mutagenicity.

  • Predicted Outcome: Negative . The structure does not contain obvious alerts for DART. The molecule is expected to be readily metabolized and eliminated, reducing the likelihood of chronic reproductive effects.

Workflow Visualization and Data Synthesis

Visualizing the workflow and summarizing the data are essential for clear communication and interpretation.

In Silico Assessment Workflow

InSilico_Workflow cluster_input Step 1: Input Preparation cluster_tier1 Step 2: General & Analog-Based Assessment cluster_tier2 Step 3: Specific Endpoint QSAR Modeling cluster_output Step 4: Synthesis & Reporting Input Obtain SMILES & CAS for 3-Propoxybenzoic acid (CCCOC1=... | 190965-42-5) Cramer Cramer Classification (Toxtree) Input->Cramer ReadAcross Read-Across Analysis (OECD QSAR Toolbox) Input->ReadAcross Mutagen Mutagenicity (VEGA, Toxtree) Input->Mutagen Carcinogen Carcinogenicity (VEGA, Toxtree) Input->Carcinogen SkinSens Skin Sensitization (VEGA, Toxtree) Input->SkinSens DART DART (VEGA) Input->DART WoE Weight-of-Evidence Integration Cramer->WoE ReadAcross->WoE Mutagen->WoE Carcinogen->WoE SkinSens->WoE DART->WoE Report Final Toxicity Profile & Report WoE->Report

Caption: Tiered workflow for the in silico toxicity assessment of 3-Propoxybenzoic acid.

Summary of Predictions
Toxicity EndpointPrediction Platform(s)Predicted ResultConfidence LevelRationale
General Oral Toxicity ToxtreeCramer Class I (Low) HighSimple benzoic acid derivative structure.[9][11]
Genetic Toxicity VEGA, ToxtreeNon-mutagenic HighNo structural alerts for DNA reactivity.
Carcinogenicity VEGA, ToxtreeNon-carcinogenic Medium-HighConsistent with negative mutagenicity prediction.[24]
Skin Sensitization VEGA, ToxtreeNon-sensitizer MediumLacks common protein-binding structural alerts.[28]
Reproductive Toxicity VEGANot a reproductive toxicant Low-MediumEndpoint complexity is high; prediction based on lack of alerts.[30][33]
Skin/Eye Irritation Read-Across (PubChem)Irritant HighConsistent with GHS data for the compound and its analogs.[1][18]

Discussion and Limitations

The in silico assessment provides a robust, evidence-based prediction that 3-Propoxybenzoic acid possesses a low overall toxicity profile, with the primary hazards being local irritant effects on the skin and eyes. The predictions for mutagenicity and carcinogenicity are made with high confidence due to the well-understood mechanisms and the absence of structural alerts in the molecule.

It is critical to acknowledge the limitations of this approach.

  • Applicability Domain: Every QSAR model has a defined applicability domain, which represents the chemical space in which the model provides reliable predictions. It is crucial to ensure the target molecule falls within this domain for each model used. VEGA provides an "Applicability Domain Index" for this purpose.[23]

  • Endpoint Complexity: Predictions for complex endpoints like DART are inherently less certain than for well-defined endpoints like Ames mutagenicity.[33]

  • Non-testing Method: These are predictions, not experimental results. The outcome of this assessment should be used for hazard identification, prioritization, and to guide any potential future testing. It serves as a powerful tool to fill data gaps but does not fully replace experimental testing for definitive risk assessment in all regulatory contexts.

Conclusion

This technical guide outlines a systematic and scientifically defensible workflow for predicting the toxicity of 3-Propoxybenzoic acid using publicly available in silico tools. By integrating Cramer classification, read-across analysis, and a battery of QSAR models, a weight-of-evidence approach indicates a low likelihood of systemic, genetic, carcinogenic, or reproductive toxicity. The primary hazard identified is local irritation. This in silico profile provides a valuable foundation for informed decision-making in the absence of experimental data, demonstrating the power of computational toxicology in modern chemical safety assessment.

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The Versatile Virtuoso: A Technical Guide to 3-Propoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

SHANGHAI, China – January 25, 2026 – As a cornerstone in the edifice of modern organic synthesis, 3-Propoxybenzoic acid has emerged as a pivotal building block for researchers, scientists, and drug development professionals. This guide, crafted from the perspective of a Senior Application Scientist, delves into the core functionalities, strategic applications, and nuanced experimental considerations of this versatile molecule. We will explore its fundamental properties, key synthetic transformations, and its role in the creation of high-value molecules, providing a comprehensive resource for the discerning chemist.

Unveiling the Core Attributes of 3-Propoxybenzoic Acid

3-Propoxybenzoic acid is a monosubstituted benzoic acid derivative characterized by a propoxy group at the meta position of the benzene ring. This unique substitution pattern imparts a blend of lipophilicity and electronic properties that make it a valuable synthon in a chemist's toolkit.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization. The key properties of 3-propoxybenzoic acid are summarized below for easy reference.

PropertyValueReference
CAS Number 190965-42-5[1][2]
Molecular Formula C₁₀H₁₂O₃[1][2][3]
Molecular Weight 180.20 g/mol [1][2]
Melting Point 75.5 °C[1]
Boiling Point 118-123 °C at 0.1 Torr[1]
pKa 4.20 (at 20°C)[1]
Solubility Soluble in organic solvents (alcohols, ethers, chlorinated hydrocarbons); slightly soluble in water.[1]
Appearance Colorless or light yellow solid[1]
Spectroscopic Signature: The Fingerprint of a Molecule

Spectroscopic data provides an unambiguous identification of a chemical compound. The following are characteristic spectral features of 3-propoxybenzoic acid.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, with their splitting patterns influenced by the meta-substitution. The propoxy group will show a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven aromatic carbons and the three carbons of the propoxy group. The carboxyl carbon will appear at a characteristic downfield shift.

  • IR Spectroscopy: The infrared spectrum will show a strong carbonyl (C=O) stretch from the carboxylic acid group, typically in the region of 1680-1710 cm⁻¹. A broad O-H stretch from the carboxylic acid will also be prominent, usually centered around 3000 cm⁻¹. C-O stretching bands for the ether linkage will also be present.

The Synthetic Heart: Preparation of 3-Propoxybenzoic Acid

The most common and efficient method for the synthesis of 3-propoxybenzoic acid is the Williamson ether synthesis, a robust and well-established reaction in organic chemistry.

Mechanism of Synthesis: A Tale of Nucleophilic Substitution

The synthesis commences with the deprotonation of 3-hydroxybenzoic acid using a suitable base, typically a carbonate such as potassium carbonate (K₂CO₃). This generates a phenoxide ion, a potent nucleophile. The subsequent introduction of a propyl halide (e.g., 1-bromopropane or 1-iodopropane) initiates a bimolecular nucleophilic substitution (Sₙ2) reaction, wherein the phenoxide displaces the halide to form the desired ether linkage.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Phenoxide_Ion Phenoxide Intermediate 3-Hydroxybenzoic_Acid->Phenoxide_Ion Deprotonation Base K₂CO₃ Base->3-Hydroxybenzoic_Acid 3-Propoxybenzoic_Acid 3-Propoxybenzoic Acid Phenoxide_Ion->3-Propoxybenzoic_Acid SN2 Attack Propyl_Halide Propyl Halide (e.g., 1-Bromopropane) Propyl_Halide->Phenoxide_Ion

Figure 1: Williamson Ether Synthesis of 3-Propoxybenzoic Acid.
Detailed Experimental Protocol: A Step-by-Step Guide

Materials:

  • 3-Hydroxybenzoic acid

  • 1-Bromopropane (or 1-iodopropane)

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a solution of 3-hydroxybenzoic acid in anhydrous DMF or acetone, add an excess of anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add 1-bromopropane dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude 3-propoxybenzoic acid by recrystallization or column chromatography.

A Versatile Building Block: Key Transformations and Applications

The true value of 3-propoxybenzoic acid lies in its ability to undergo a variety of chemical transformations, providing access to a diverse range of functionalized molecules.

Esterification: Forging Ester Linkages

The carboxylic acid functionality of 3-propoxybenzoic acid readily undergoes esterification with various alcohols under acidic conditions (Fischer esterification) or using coupling agents. This reaction is fundamental in modifying the molecule's polarity and creating ester-containing target molecules.

Esterification 3-Propoxybenzoic_Acid 3-Propoxybenzoic Acid Ester 3-Propoxybenzoate Ester 3-Propoxybenzoic_Acid->Ester Acid Catalyst (H⁺) or Coupling Agent Alcohol R-OH Alcohol->Ester

Figure 2: General Scheme for the Esterification of 3-Propoxybenzoic Acid.

Causality Behind Experimental Choices: The choice between acid catalysis and coupling agents depends on the substrate. For simple, robust alcohols, Fischer esterification with a strong acid catalyst like sulfuric acid is often sufficient. However, for sensitive or sterically hindered alcohols, milder conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) are preferred to avoid side reactions and achieve higher yields.

Amide Coupling: The Gateway to Bioactive Molecules

The formation of an amide bond from the carboxylic acid of 3-propoxybenzoic acid is a cornerstone of its application in drug discovery. This transformation allows for the introduction of diverse amine-containing fragments, leading to a vast array of potential drug candidates.

Detailed Experimental Protocol (Amide Coupling using a Carbodiimide):

Materials:

  • 3-Propoxybenzoic acid

  • Amine (R-NH₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Dissolve 3-propoxybenzoic acid in anhydrous DCM or THF.

  • Add a catalytic amount of DMAP to the solution.

  • Add the desired amine to the reaction mixture.

  • Cool the mixture in an ice bath and add the carbodiimide coupling agent portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

Electrophilic Aromatic Substitution: Functionalizing the Ring

The benzene ring of 3-propoxybenzoic acid is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.

  • Propoxy Group (-OPr): The propoxy group is an ortho, para-directing and activating group due to the lone pairs on the oxygen atom that can be donated into the aromatic ring through resonance.

  • Carboxylic Acid Group (-COOH): The carboxylic acid group is a meta-directing and deactivating group due to its electron-withdrawing nature.

The interplay of these two groups dictates the outcome of electrophilic substitution. The activating effect of the propoxy group generally dominates, leading to substitution primarily at the positions ortho and para to it. However, the deactivating effect of the carboxyl group can influence the overall reactivity.

Figure 3: Directing Effects in Electrophilic Aromatic Substitution of 3-Propoxybenzoic Acid.

In the Spotlight: Applications in Drug Discovery and Materials Science

The synthetic versatility of 3-propoxybenzoic acid has led to its use in the development of various functional molecules.

Proparacaine: A Case Study in Local Anesthetics

A prominent application of 3-propoxybenzoic acid is as a key intermediate in the synthesis of proparacaine, a widely used topical anesthetic in ophthalmology. The synthesis involves the esterification of a 3-amino-4-propoxybenzoic acid derivative, highlighting the importance of the functional group transformations discussed earlier.

Emerging Applications

Beyond established uses, researchers are continuously exploring new applications for 3-propoxybenzoic acid and its derivatives. These include:

  • Antimicrobial Agents: Derivatives of propoxybenzoic acid have shown promising antimicrobial activity against various bacterial strains.[1]

  • Liquid Crystals: The rigid core of the benzoic acid moiety, combined with the flexible propoxy chain, makes it a suitable building block for the design of liquid crystalline materials.

  • Novel Bioactive Scaffolds: The 3-propoxybenzoic acid framework is being utilized in the synthesis of novel compounds with potential therapeutic activities, including P2Y14R antagonists for inflammatory diseases.

Conclusion: A Building Block of Enduring Value

3-Propoxybenzoic acid stands as a testament to the power of a well-designed building block in organic synthesis. Its accessible synthesis, predictable reactivity, and the diverse functionalities of its derivatives ensure its continued relevance in the pursuit of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its properties, synthesis, and key transformations, empowering researchers to harness its full potential in their synthetic endeavors.

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  • Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis. (URL: [Link])

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An In-depth Technical Guide to the Crystal Structure Analysis of 3-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a solid-state material is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and molecular building blocks, this structural understanding is paramount. This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SC-XRD) workflow, using 3-Propoxybenzoic Acid (C₁₀H₁₂O₃) as a case study. We will explore the causal reasoning behind key experimental decisions, from material synthesis and crystal growth to data collection, structure solution, and refinement. This document is designed to serve as a practical reference for researchers, offering both procedural steps and the underlying scientific rationale essential for robust and reliable crystallographic analysis.

Introduction: The Significance of Solid-State Characterization

3-Propoxybenzoic acid, a derivative of benzoic acid, represents a class of molecules frequently encountered in medicinal chemistry and materials science. The introduction of a flexible propoxy group to the aromatic ring can significantly influence its intermolecular interactions and, consequently, its crystal packing. Understanding this packing is not merely an academic exercise; it directly impacts material properties crucial for drug development, such as polymorphism, dissolution rate, and hygroscopicity.

Single-crystal X-ray diffraction is the definitive technique for elucidating the atomic-level structure of crystalline solids.[1][2][3][4] By analyzing the pattern of X-rays diffracted by a single crystal, we can construct a three-dimensional model of the electron density, revealing precise bond lengths, bond angles, and the supramolecular arrangement of molecules.[4] This guide will detail the end-to-end process, providing the necessary expertise to perform and interpret such an analysis.

Experimental Workflow: From Synthesis to Structure

The journey to a refined crystal structure is a multi-step process that demands precision at every stage. A flaw in an early step, such as synthesis or crystallization, will inevitably compromise the quality of the final structural model.

G cluster_prep Material Preparation cluster_xrd X-ray Diffraction Analysis cluster_analysis Structure Determination & Analysis Synthesis Synthesis of 3-Propoxybenzoic Acid Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection SC-XRD Data Collection Mounting->DataCollection DataProcessing Data Reduction & Integration DataCollection->DataProcessing Solution Structure Solution (e.g., SHELXS) DataProcessing->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & Analysis (CIF Report) Refinement->Validation

Caption: Overall workflow for the crystal structure analysis of 3-Propoxybenzoic Acid.

Synthesis and Purification Protocol

Causality Statement: The synthesis of high-purity starting material is non-negotiable. Impurities can inhibit crystal growth or co-crystallize, leading to a disordered or incorrect structural model. The Williamson ether synthesis is a reliable and well-established method for forming the target ether linkage.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-hydroxybenzoic acid (1 eq.) in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq.). The base is crucial for deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Alkylation: Add 1-bromopropane (1.2 eq.) to the reaction mixture. The reaction is typically stirred at a moderately elevated temperature (e.g., 50-60 °C) for several hours to facilitate the Sₙ2 reaction.

  • Work-up and Extraction: After cooling, the reaction mixture is filtered to remove the inorganic base. The solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts.

  • Acidification and Isolation: The organic layer is then extracted with a basic aqueous solution (e.g., 1M NaOH) to deprotonate the carboxylic acid, transferring the product to the aqueous phase. This step effectively separates the product from non-acidic impurities. The aqueous layer is then carefully acidified with a strong acid (e.g., 2M HCl), causing the purified 3-propoxybenzoic acid to precipitate out of solution.[5]

  • Final Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. Purity should be confirmed by NMR and/or melting point analysis before proceeding.

Single Crystal Growth

Causality Statement: The goal of crystallization is to grow a single, well-ordered crystal of sufficient size and quality for diffraction.[2] The choice of solvent is the most critical variable. An ideal solvent will dissolve the compound when heated but allow it to slowly precipitate as it cools or as the solvent evaporates, promoting ordered growth over rapid crashing out.

Step-by-Step Protocol (Slow Evaporation):

  • Solvent Screening: Test the solubility of the purified 3-propoxybenzoic acid in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof). A good starting point is a solvent system in which the compound is moderately soluble.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen solvent system (e.g., methanol/water) in a clean vial. Gentle heating can be used to ensure complete dissolution.

  • Slow Evaporation: Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully select a well-formed, transparent crystal with sharp edges using a microscope and mounting loop.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[1]

Data Collection

Causality Statement: Data collection parameters are chosen to maximize the quality and completeness of the diffraction data. Using a low temperature (e.g., 100 K) is standard practice to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise final structure. The choice of X-ray source (e.g., Mo-Kα) determines the wavelength of radiation used.

Step-by-Step Protocol:

  • Crystal Mounting: The selected crystal is mounted on a goniometer head.

  • Instrument Setup: Data is collected on a diffractometer, such as an Oxford Diffraction SuperNova or Rigaku XtaLAB, typically equipped with a CCD or CMOS detector.[6]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured.

Structure Solution and Refinement

Causality Statement: The collected diffraction data is a reciprocal space representation of the crystal lattice. To obtain the real-space atomic structure, this data must be processed and solved. The SHELX suite of programs is the industry standard for small-molecule crystallography.[7][8]

Step-by-Step Protocol:

  • Data Reduction: Raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for Lorentz and polarization effects).

  • Structure Solution (SHELXS/SHELXT): The structure is solved using direct methods, which use statistical phase relationships to generate an initial electron density map.[7] This initial map is often sufficient to identify the positions of most non-hydrogen atoms.

  • Structure Refinement (SHELXL): The initial atomic model is refined against the experimental data using a full-matrix least-squares method.[9] In this iterative process, atomic positions and anisotropic displacement parameters (which model thermal motion) are adjusted to minimize the difference between the observed structure factors (|Fₒ|) and the calculated structure factors (|Fₑ|).[8][10] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined model is validated using metrics such as the R1 factor, wR2, and Goodness-of-Fit (GooF). The final structure is reported in a standard Crystallographic Information File (CIF).

Analysis of the Crystal Structure of 3-Propoxybenzoic Acid

While a published structure for 3-propoxybenzoic acid is not available, we can confidently predict its key structural features based on the known structures of its isomers (e.g., 4-propoxybenzoic acid) and related benzoic acids.[11]

Crystallographic Data Summary

The following table presents representative crystallographic data, modeled on what would be expected for a compound of this type.

ParameterExpected Value
Chemical FormulaC₁₀H₁₂O₃
Formula Weight180.20 g/mol [12]
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P-1
a, b, c (Å)Typical range: 5-15 Å
α, β, γ (°)α=γ=90°, β≈90-110° (for Monoclinic)
Volume (ų)~800-1200
Z (molecules/unit cell)2 or 4
Temperature (K)100 K
Radiation (λ, Å)Mo-Kα (0.71073)
Final R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-Fit (GooF)~1.0
Molecular Conformation and Supramolecular Assembly

The most dominant intermolecular interaction in the crystal structure of nearly all carboxylic acids is the formation of a hydrogen-bonded dimer.[11]

Key Expected Features:

  • Centrosymmetric Dimer: Two molecules of 3-propoxybenzoic acid are expected to form a robust, planar, eight-membered ring motif, denoted as R²₂(8), via strong O-H···O hydrogen bonds between their carboxylic acid groups. This interaction is a powerful synthon that dictates the primary pairing of molecules in the crystal lattice.

  • Propoxy Group Conformation: The propoxy chain (-O-CH₂-CH₂-CH₃) is flexible. Its conformation (e.g., all-trans or containing gauche torsions) will be adopted to optimize packing efficiency and weak van der Waals interactions within the crystal.

  • Aromatic Interactions: Depending on the overall packing, weak C-H···π or offset π-π stacking interactions between the phenyl rings of adjacent dimers may also be present, further stabilizing the three-dimensional structure.[13]

// Invisible nodes for edge labels label1 [label="O-H···O", shape=plaintext, pos="1.5,1.1!", fontcolor="#202124"]; label2 [label="O···H-O", shape=plaintext, pos="1.5,-0.1!", fontcolor="#202124"];

// Manually draw dashed lines by connecting parts of the labels // This is a workaround as DOT does not support fine-grained edge attachment // We will represent the H-bonds with edges between the molecules mol1:e -> mol2:w; mol3:e -> mol4:w; }

Caption: Diagram of the classic R²₂(8) hydrogen-bonded carboxylic acid dimer.

Conclusion

The crystal structure analysis of 3-propoxybenzoic acid, or any crystalline compound, is a systematic process that combines chemical synthesis, careful crystallization, and precise physical measurement. Each step is guided by principles designed to yield a scientifically sound and verifiable result. The expected outcome for 3-propoxybenzoic acid is a structure dominated by strong hydrogen-bonded dimers, a common and powerful motif in organic solid-state chemistry. This detailed understanding of molecular conformation and intermolecular interactions is the foundation upon which the rational design and development of new materials and pharmaceutical products are built.

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The Pharmacological Profile of 3-Propoxybenzoic Acid Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting GPR40 with 3-Propoxybenzoic Acid Analogues for Type 2 Diabetes

The rising global prevalence of type 2 diabetes mellitus (T2DM) necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. One promising target that has emerged is the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS) in response to long-chain free fatty acids.[3][4][5] This glucose-dependent mechanism of action makes GPR40 agonists attractive candidates for T2DM treatment, as they are anticipated to have a lower risk of hypoglycemia compared to traditional insulin secretagogues.[2][6]

Within the diverse landscape of GPR40 agonists, analogues of 3-propoxybenzoic acid have demonstrated significant potential. This technical guide provides a comprehensive overview of the pharmacological profile of this class of compounds, delving into their medicinal chemistry, mechanism of action, in vitro and in vivo evaluation, and future therapeutic prospects. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the exploration of 3-propoxybenzoic acid analogues as a promising avenue for the treatment of T2DM and potentially other metabolic disorders.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The journey to identify potent and selective 3-propoxybenzoic acid GPR40 agonists involves systematic structural modifications to optimize their pharmacological properties. The core scaffold, consisting of a benzoic acid head group, a central linker, and a lipophilic tail, provides a versatile framework for chemical exploration.

General Synthesis Strategy

A common synthetic route to 3-propoxybenzoic acid analogues involves a multi-step process, which is outlined below. This generalized protocol can be adapted for the synthesis of a variety of analogues by modifying the starting materials and reagents.

Experimental Protocol: General Synthesis of 3-Propoxybenzoic Acid Analogues

  • Esterification of 3-Hydroxybenzoic Acid:

    • 3-Hydroxybenzoic acid is esterified, typically using methanol in the presence of a strong acid catalyst like sulfuric acid, to protect the carboxylic acid functionality. The reaction mixture is usually refluxed for several hours to ensure complete conversion to the methyl ester.

  • Etherification of the Phenolic Hydroxyl Group:

    • The resulting methyl 3-hydroxybenzoate is then subjected to an etherification reaction. This is commonly achieved by reacting it with an appropriate alkyl halide (e.g., 1-bromopropane for the propoxy group) in the presence of a weak base such as potassium carbonate in a suitable solvent like acetone. The reaction is typically carried out under reflux conditions.

  • Hydrolysis of the Ester:

    • The final step involves the hydrolysis of the methyl ester to yield the desired carboxylic acid. This is generally accomplished by treating the 3-alkoxy methyl benzoate derivative with an aqueous base, such as potassium hydroxide in methanol, followed by acidification with a dilute acid like hydrochloric acid to precipitate the final 3-propoxybenzoic acid analogue.

Key Structure-Activity Relationships

The potency and selectivity of 3-propoxybenzoic acid analogues as GPR40 agonists are intricately linked to their chemical structure. The following table summarizes key SAR findings for this class of compounds.

Structural Moiety Modification Impact on GPR40 Agonist Activity Reference
Acidic Headgroup Carboxylic AcidEssential for interaction with key arginine residues in the GPR40 binding pocket.[7]
Bioisosteric ReplacementReplacement with other acidic groups can be explored, but often leads to reduced potency.
Central Linker Alkoxy Chain LengthThe propoxy group often provides a good balance of potency and desirable physicochemical properties.[4]
Phenylpropanoic Acid CoreThis core structure is a common feature in many potent GPR40 agonists.[2][4]
Lipophilic Tail Aromatic SubstituentsModifications to the terminal phenyl ring and its substituents significantly influence potency and selectivity.[2][4]
Spirocyclic MotifsIncorporation of spirocyclic moieties in the periphery can lead to nanomolar potency.[8]

In Vitro Pharmacology: Characterizing GPR40 Agonist Activity

A battery of in vitro assays is essential to characterize the potency, efficacy, and mechanism of action of novel 3-propoxybenzoic acid analogues. These assays provide critical data to guide the selection of lead candidates for further in vivo evaluation.

GPR40-Mediated Intracellular Calcium Mobilization

Activation of the Gαq-coupled GPR40 receptor leads to an increase in intracellular calcium concentration.[3] This can be measured using a fluorescence-based assay, often with a Fluorometric Imaging Plate Reader (FLIPR), providing a high-throughput method for screening and characterizing GPR40 agonists.[9]

Experimental Protocol: GPR40 Calcium Mobilization Assay using FLIPR

  • Cell Culture:

    • CHO-K1 or HEK293 cells stably expressing human GPR40 are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates. Cells are grown to a confluence of 80-90%.

  • Dye Loading:

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 1 hour at 37°C. A probenecid solution may be included to prevent dye leakage.

  • Compound Preparation and Addition:

    • Serial dilutions of the 3-propoxybenzoic acid analogues are prepared in the assay buffer.

  • FLIPR Analysis:

    • The plate is placed in the FLIPR instrument, and a baseline fluorescence reading is established.

    • The test compounds are then automatically added to the wells, and the change in fluorescence intensity is monitored over time.

  • Data Analysis:

    • The increase in fluorescence intensity is proportional to the increase in intracellular calcium. The data is analyzed to determine the EC50 value for each compound, representing the concentration at which it elicits 50% of its maximal response.

Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic β-Cells

The primary therapeutic rationale for developing GPR40 agonists is their ability to potentiate insulin secretion in a glucose-dependent manner. This is assessed using GSIS assays with pancreatic β-cell lines (e.g., MIN6 cells) or isolated pancreatic islets.

Experimental Protocol: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

  • Cell Culture and Seeding:

    • MIN6 cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics. For the assay, cells are seeded in 96-well plates and grown to approximately 80% confluency.[6]

  • Pre-incubation (Starvation):

    • The growth medium is removed, and the cells are washed with a glucose-free Krebs-Ringer Bicarbonate Buffer (KRBH).[6] The cells are then pre-incubated in KRBH containing a low glucose concentration (e.g., 1-3 mM) for 1-2 hours at 37°C to establish a basal insulin secretion level.[6][10]

  • Stimulation:

    • The pre-incubation buffer is removed, and the cells are incubated for 1-2 hours with KRBH containing either a low (basal) or high (stimulatory, e.g., 16.7 mM) concentration of glucose, in the presence or absence of the test compounds.[6][10]

  • Supernatant Collection and Insulin Measurement:

    • The supernatant from each well is collected, and the insulin concentration is measured using a commercially available ELISA or radioimmunoassay (RIA) kit.

  • Data Analysis:

    • The amount of insulin secreted in the presence of the compound at high glucose is compared to the amount secreted at high glucose alone to determine the potentiation of GSIS.

In Vivo Pharmacology: Assessing Therapeutic Potential in Animal Models

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their pharmacokinetic properties and anti-diabetic efficacy in relevant animal models.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the 3-propoxybenzoic acid analogues is crucial for predicting their in vivo behavior and determining appropriate dosing regimens.

Compound Species Dose Cmax (ng/mL) T1/2 (h) AUC (ng·h/mL) Oral Bioavailability (%) Reference
TAK-875 Human25-800 mg~3-4 h (Tmax)~28-51Dose-dependentN/A[11]
AM-4668 Rat2 mg/kg (oral)N/A5.3N/A77[3]
LY2881835 HumanN/ARapidly absorbedN/ADose-proportionalN/A[12]
LY2922083 HumanN/ARapidly absorbedN/ADose-proportionalN/A[12]

Note: This table presents a selection of pharmacokinetic data for representative GPR40 agonists, not all of which are 3-propoxybenzoic acid analogues, to provide a comparative context. N/A indicates data not available in the cited sources.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard in vivo model to assess the ability of a compound to improve glucose disposal following an oral glucose challenge.[13]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

  • Animal Acclimatization and Fasting:

    • Mice (e.g., C57BL/6 or diabetic models like db/db mice) are acclimatized to the experimental conditions. Prior to the test, the animals are fasted for a specified period, typically 4-6 hours or overnight, with free access to water.[13][14]

  • Compound Administration:

    • The 3-propoxybenzoic acid analogue or vehicle control is administered orally via gavage at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.

  • Baseline Blood Glucose Measurement:

    • A baseline blood sample is collected from the tail vein (time 0), and the blood glucose level is measured using a glucometer.

  • Glucose Challenge:

    • A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[7]

  • Serial Blood Glucose Monitoring:

    • Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes), and blood glucose levels are measured.[14]

  • Data Analysis:

    • The blood glucose levels over time are plotted, and the area under the curve (AUC) is calculated. A significant reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the GPR40 signaling pathway and a typical experimental workflow for the evaluation of 3-propoxybenzoic acid analogues.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 3-Propoxybenzoic Acid Analogue 3-Propoxybenzoic Acid Analogue GPR40 GPR40 3-Propoxybenzoic Acid Analogue->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on ER->Ca2_cyto Ca²⁺ Release Insulin_Vesicle Insulin Vesicle Ca2_cyto->Insulin_Vesicle Triggers fusion with cell membrane Insulin_Vesicle->Insulin_Release Insulin Secretion

Caption: GPR40 signaling pathway initiated by a 3-propoxybenzoic acid analogue.

Experimental_Workflow cluster_synthesis Medicinal Chemistry cluster_invitro In Vitro Pharmacology cluster_invivo In Vivo Pharmacology cluster_lead Lead Optimization Synthesis Synthesis of 3-Propoxybenzoic Acid Analogues SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Calcium_Assay GPR40 Calcium Mobilization Assay SAR->Calcium_Assay GSIS_Assay Glucose-Stimulated Insulin Secretion (GSIS) Assay Calcium_Assay->GSIS_Assay PK_Studies Pharmacokinetic (PK) Studies GSIS_Assay->PK_Studies OGTT Oral Glucose Tolerance Test (OGTT) PK_Studies->OGTT Lead_Candidate Lead Candidate Selection OGTT->Lead_Candidate

Sources

An In-Depth Technical Guide to the Metabolism and Potential Metabolites of 3-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview of the predicted metabolic pathways of 3-propoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of xenobiotic metabolism to forecast the biotransformation of this compound. The insights herein are grounded in the metabolic fate of structurally analogous compounds, offering a robust framework for initiating metabolic studies.

Introduction to 3-Propoxybenzoic Acid

3-Propoxybenzoic acid is an aromatic carboxylic acid with a molecular weight of 180.20 g/mol .[1] While specific applications are not extensively documented in publicly available literature, its structure, featuring a benzoic acid core and a propoxy side chain, makes it a subject of interest for metabolic profiling, particularly within the context of drug discovery and development where such moieties are common. Understanding its metabolic fate is crucial for assessing its pharmacokinetic profile, potential toxicity, and overall suitability as a drug candidate or its impact as a xenobiotic.

Predicted Metabolic Pathways

The metabolism of xenobiotics like 3-propoxybenzoic acid typically proceeds through two phases: Phase I (functionalization) and Phase II (conjugation). These reactions primarily occur in the liver and are designed to increase the water solubility of the compound, facilitating its excretion from the body.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups on the parent molecule. For 3-propoxybenzoic acid, the primary routes of Phase I metabolism are predicted to be O-dealkylation and aromatic hydroxylation, catalyzed predominantly by the cytochrome P450 (CYP) family of enzymes.[2][3][4]

  • O-Dealkylation: This is a common metabolic pathway for compounds containing alkoxy groups.[5] In the case of 3-propoxybenzoic acid, the propyl group is susceptible to removal, leading to the formation of 3-hydroxybenzoic acid. This reaction is anticipated to be a major metabolic route. The subsequent metabolism of the released propionaldehyde would likely lead to its oxidation to propionic acid.

  • Aromatic Hydroxylation: The benzene ring of 3-propoxybenzoic acid can undergo hydroxylation at various positions, catalyzed by CYP enzymes.[2] This would result in the formation of several isomeric hydroxylated metabolites. The exact position of hydroxylation is difficult to predict without experimental data but is a common metabolic pathway for aromatic compounds.

  • Propyl Chain Oxidation: The propyl side chain itself can be a site for oxidation. Hydroxylation can occur at the α, β, or γ carbons of the propyl group, leading to the formation of alcohol metabolites. Further oxidation of these alcohols could yield corresponding ketones or carboxylic acids.

Phase_I_Metabolism 3-Propoxybenzoic Acid 3-Propoxybenzoic Acid 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid 3-Propoxybenzoic Acid->3-Hydroxybenzoic Acid O-Dealkylation (CYP450) Hydroxylated 3-Propoxybenzoic Acid Hydroxylated 3-Propoxybenzoic Acid 3-Propoxybenzoic Acid->Hydroxylated 3-Propoxybenzoic Acid Aromatic Hydroxylation (CYP450) Propyl-Chain Oxidized Metabolites Propyl-Chain Oxidized Metabolites 3-Propoxybenzoic Acid->Propyl-Chain Oxidized Metabolites Propyl Chain Oxidation (CYP450)

Caption: Predicted Phase I metabolic pathways of 3-propoxybenzoic acid.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion.

  • Glucuronidation: The carboxylic acid group of 3-propoxybenzoic acid and the newly formed hydroxyl groups on its metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is a major pathway for the elimination of many xenobiotics.

  • Sulfation: Phenolic hydroxyl groups, such as the one in 3-hydroxybenzoic acid, are substrates for sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group.

  • Amino Acid Conjugation: The carboxylic acid moiety of benzoic acid and its derivatives can be conjugated with amino acids, most commonly glycine, to form hippurates.[6] Benzoic acid itself is metabolized to benzoyl-CoA, which then reacts with glycine to form hippuric acid.[6] A similar pathway is plausible for 3-propoxybenzoic acid and its metabolites.

Phase_II_Metabolism Parent_or_Phase_I_Metabolite 3-Propoxybenzoic Acid or Phase I Metabolites Glucuronide_Conjugate Glucuronide Conjugate Parent_or_Phase_I_Metabolite->Glucuronide_Conjugate UGTs Sulfate_Conjugate Sulfate Conjugate (from hydroxylated metabolites) Parent_or_Phase_I_Metabolite->Sulfate_Conjugate SULTs Amino_Acid_Conjugate Amino Acid Conjugate (e.g., Glycine) Parent_or_Phase_I_Metabolite->Amino_Acid_Conjugate Acyl-CoA Synthetase, Glycine N-acyltransferase

Caption: Predicted Phase II conjugation pathways for 3-propoxybenzoic acid and its metabolites.

Potential Metabolites

Based on the predicted metabolic pathways, the following table summarizes the potential metabolites of 3-propoxybenzoic acid.

Metabolite Metabolic Pathway Predicted Mass (Da)
3-Hydroxybenzoic AcidO-Dealkylation138.12
Hydroxylated 3-Propoxybenzoic AcidAromatic Hydroxylation196.20
3-(1-Hydroxypropoxy)benzoic AcidPropyl Chain Oxidation (α-carbon)196.20
3-(2-Hydroxypropoxy)benzoic AcidPropyl Chain Oxidation (β-carbon)196.20
3-(3-Hydroxypropoxy)benzoic AcidPropyl Chain Oxidation (γ-carbon)196.20
3-Propoxybenzoic Acid GlucuronideGlucuronidation356.32
3-Hydroxybenzoic Acid GlucuronideGlucuronidation314.24
3-Hydroxybenzoic Acid SulfateSulfation218.18
3-Propoxyhippuric AcidGlycine Conjugation237.25

Experimental Protocols

To experimentally validate the predicted metabolic pathways and identify the metabolites of 3-propoxybenzoic acid, in vitro studies using liver microsomes are a standard and effective approach.[7][8]

In Vitro Metabolism using Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • 3-Propoxybenzoic acid

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • Incubator/water bath at 37°C

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of 3-propoxybenzoic acid in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the 3-propoxybenzoic acid stock solution. The final concentration of the test compound is typically around 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Termination of the Reaction:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to the aliquots. This will precipitate the proteins.

    • Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and identify potential metabolites.[9][10]

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Metabolic Reaction cluster_2 Sample Processing & Analysis prep Prepare incubation mixture: Buffer + Microsomes + 3-Propoxybenzoic Acid pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate reaction with NADPH regenerating system incubate Incubate at 37°C initiate->incubate aliquots Take aliquots at various time points incubate->aliquots terminate Terminate reaction with cold acetonitrile centrifuge Centrifuge to pellet protein terminate->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for in vitro metabolism study of 3-propoxybenzoic acid.

Metabolite Identification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for identifying and quantifying drug metabolites.[9][10]

Methodology:

  • Chromatographic Separation: A reverse-phase HPLC column (e.g., C18) is typically used to separate the parent compound from its metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization, is commonly employed.

  • Mass Spectrometric Detection:

    • Full Scan MS: To obtain the molecular weights of all ions in the sample.

    • Product Ion Scan (MS/MS): To fragment specific ions of interest (e.g., the parent compound and potential metabolites) to obtain structural information.

    • Metabolite Prediction Software: Can be used in conjunction with experimental data to aid in the identification of metabolites by predicting possible biotransformations and their corresponding mass shifts.

Conclusion

The metabolism of 3-propoxybenzoic acid is predicted to be a multi-step process involving both Phase I and Phase II enzymatic reactions. The primary metabolic pathways are likely to be O-dealkylation to 3-hydroxybenzoic acid, aromatic hydroxylation, and subsequent conjugation with glucuronic acid, sulfate, or glycine. The provided experimental protocols offer a starting point for the in vitro investigation of these pathways. A thorough understanding of the metabolism of 3-propoxybenzoic acid is essential for any further development and for assessing its potential biological effects.

References

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Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Propoxybenzoic Acid in the Synthesis of Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of calamitic (rod-shaped) liquid crystals utilizing 3-propoxybenzoic acid as a key structural precursor. We delve into the causal relationships between the molecular architecture, specifically the influence of the meta-substituted propoxy group, and the resulting mesomorphic properties. This document furnishes researchers, scientists, and professionals in drug development with detailed experimental protocols for the synthesis of both ester- and Schiff base-linked liquid crystals derived from 3-propoxybenzoic acid. Furthermore, it outlines the essential characterization techniques and provides insights into the expected structure-property relationships, thereby offering a robust framework for the rational design of novel liquid crystalline materials.

Introduction: The Architectural Significance of 3-Propoxybenzoic Acid

Thermotropic liquid crystals, materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid upon temperature changes, are foundational to modern display technologies and advanced materials science.[1] The molecular geometry of the constituent molecules, known as mesogens, dictates the nature and stability of the liquid crystalline phases. Calamitic liquid crystals, characterized by their elongated, rod-like shape, are typically composed of a rigid core, flexible terminal chains, and often a linking group.[2]

Alkoxybenzoic acids are a well-established class of precursors for calamitic mesogens. The carboxyl group provides a convenient handle for synthetic modification, while the alkoxy chain contributes to the molecule's overall aspect ratio and influences its melting point and mesophase stability. While para-substituted (4-alkoxy) benzoic acids are extensively studied, the use of their meta-substituted isomers, such as 3-propoxybenzoic acid, offers a unique avenue to modulate mesomorphic behavior. The kink in the molecular structure introduced by the meta-substitution can disrupt the close packing observed in their linear para-counterparts, leading to lower melting points and potentially different mesophase characteristics. This guide will explore the synthetic utility of 3-propoxybenzoic acid in creating novel liquid crystalline materials.

Core Concepts: From Molecular Design to Mesophase Expression

The formation of liquid crystal phases is a delicate balance of intermolecular forces. The rigid aromatic core of the mesogen provides the necessary anisotropy, while the flexible terminal chains, such as the propoxy group, influence the melting point and the temperature range of the mesophases. The choice of the linking group connecting different aromatic rings is also critical in determining the overall linearity and stability of the mesogen.[2] Common linking groups include esters (-COO-) and Schiff bases (-CH=N-), both of which are readily synthesized from benzoic acid derivatives.[2][3]

The transition from a crystalline solid to a liquid crystal mesophase, and subsequently to an isotropic liquid, occurs at specific temperatures that can be determined using techniques such as Differential Scanning Calorimetry (DSC). The type of mesophase (e.g., nematic, smectic) is typically identified by its characteristic optical texture when viewed under a Polarized Optical Microscope (POM).[4]

Synthesis of Liquid Crystal Precursors from 3-Propoxybenzoic Acid

The primary synthetic utility of 3-propoxybenzoic acid lies in its carboxylic acid functionality, which can be readily converted into esters or amides. Furthermore, derivatives of 3-propoxybenzoic acid can be prepared to introduce other functional groups suitable for liquid crystal synthesis.

Materials and Equipment
Reagents and Solvents Equipment
3-Propoxybenzoic acidRound-bottom flasks
Thionyl chloride (SOCl₂)Reflux condenser
4-ButoxyphenolMagnetic stirrer with hotplate
4-AminobenzonitrileIce bath
3-PropoxybenzaldehydeRotary evaporator
Dicyclohexylcarbodiimide (DCC)Buchner funnel and flask
4-(Dimethylamino)pyridine (DMAP)Thin Layer Chromatography (TLC) plates
Dichloromethane (DCM, anhydrous)UV lamp for TLC visualization
Ethanol (absolute)Melting point apparatus
Hydrochloric acid (HCl)Glassware for recrystallization
Safety Precautions
  • 3-Propoxybenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood.

  • DCC: A potent sensitizer. Avoid skin contact.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of an Ester-Linked Liquid Crystal

This protocol describes the synthesis of 4-butoxyphenyl 3-propoxybenzoate, a potential calamitic liquid crystal, via an esterification reaction.

Step 1: Synthesis of 3-Propoxybenzoyl Chloride

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-propoxybenzoic acid (1.80 g, 10 mmol).

  • Carefully add thionyl chloride (2.2 mL, 30 mmol) to the flask in a fume hood.

  • Heat the reaction mixture to reflux for 2 hours. The solid 3-propoxybenzoic acid will dissolve as it is converted to the acid chloride.

  • After cooling to room temperature, remove the excess thionyl chloride by rotary evaporation. The resulting crude 3-propoxybenzoyl chloride is used directly in the next step.

Step 2: Esterification with 4-Butoxyphenol

  • Dissolve 4-butoxyphenol (1.66 g, 10 mmol) and a catalytic amount of DMAP in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Cool the flask in an ice bath.

  • Dissolve the crude 3-propoxybenzoyl chloride from Step 1 in anhydrous dichloromethane (20 mL) and add it dropwise to the cooled solution of 4-butoxyphenol.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 5% aqueous HCl, 5% aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by recrystallization from ethanol to yield 4-butoxyphenyl 3-propoxybenzoate.

Causality Behind Experimental Choices:

  • Thionyl Chloride: This is a standard and efficient reagent for converting carboxylic acids to acid chlorides, which are much more reactive towards esterification than the parent carboxylic acid.

  • DMAP: This acts as a nucleophilic catalyst to accelerate the esterification reaction.

  • Anhydrous Conditions: The use of anhydrous DCM is crucial as the acid chloride is sensitive to moisture and will hydrolyze back to the carboxylic acid.

  • Aqueous Workup: The washing steps are necessary to remove unreacted starting materials, byproducts, and the catalyst.

Protocol 2: Synthesis of a Schiff Base-Linked Liquid Crystal

This protocol outlines the synthesis of a Schiff base liquid crystal from a 3-propoxybenzaldehyde derivative and an aniline.

Step 1: Synthesis of 3-Propoxybenzaldehyde (if not commercially available)

This would typically involve the Williamson ether synthesis from 3-hydroxybenzaldehyde and 1-bromopropane.[6]

Step 2: Schiff Base Condensation

  • In a 50 mL round-bottom flask, dissolve 3-propoxybenzaldehyde (1.64 g, 10 mmol) and 4-ethoxyaniline (1.37 g, 10 mmol) in 20 mL of absolute ethanol.[3]

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4 hours, monitoring the reaction by TLC.[7]

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base, 4-((3-propoxybenzylidene)amino)ethoxybenzene.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and the aniline and is easily removed.

  • Glacial Acetic Acid: This acts as an acid catalyst to facilitate the dehydration reaction that forms the imine bond of the Schiff base.[7]

  • Recrystallization: This is a standard purification technique for solid organic compounds to obtain high-purity material, which is essential for accurate characterization of liquid crystalline properties.

Characterization of Liquid Crystalline Properties

The synthesized compounds should be characterized to confirm their structure and to investigate their mesomorphic properties.

Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of purity.The spectra should be consistent with the expected molecular structure of the synthesized ester or Schiff base.
FT-IR Spectroscopy Confirmation of functional groups.Presence of characteristic peaks for the ester (C=O stretch ~1735 cm⁻¹) or imine (C=N stretch ~1625 cm⁻¹) linkages.
Differential Scanning Calorimetry (DSC) Determination of phase transition temperatures and enthalpies.[1]Endothermic peaks on heating corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions.
Polarized Optical Microscopy (POM) Identification of mesophase type by observing optical textures.[4]Appearance of birefringent textures (e.g., Schlieren, focal conic) upon cooling from the isotropic liquid, indicative of a liquid crystal phase.

Visualization of Synthetic Pathways and Molecular Ordering

Synthetic Workflow

G cluster_ester Ester Synthesis cluster_schiff Schiff Base Synthesis A 3-Propoxybenzoic Acid B 3-Propoxybenzoyl Chloride A->B SOCl₂, Reflux D Ester-Linked Liquid Crystal B->D + C, DMAP, DCM C 4-Butoxyphenol E 3-Propoxybenzaldehyde G Schiff Base Liquid Crystal E->G + F, Ethanol, Acetic Acid (cat.), Reflux F 4-Ethoxyaniline

Caption: Synthetic routes to ester- and Schiff base-linked liquid crystals.

Molecular Ordering in Calamitic Mesophases

G cluster_nematic Nematic Phase cluster_smecticA Smectic A Phase a1 a1 a2 a2 a3 a3 a4 a4 a5 a5 a6 a6 b1 b1 b2 b2 b3 b3 b4 b4 b5 b5 b6 b6 c1 c1 c2 c2 c3 c3 c4 c4 c5 c5 c6 c6

Caption: Orientational (Nematic) vs. Positional and Orientational (Smectic A) ordering.

Conclusion and Future Outlook

3-Propoxybenzoic acid serves as a versatile and strategic precursor for the synthesis of novel calamitic liquid crystals. The protocols detailed herein for the preparation of ester- and Schiff base-linked mesogens provide a solid foundation for further exploration in this area. The introduction of the meta-propoxy group is anticipated to lower melting points and potentially stabilize different mesophases compared to the more conventional para-substituted analogues. This structural modification opens up possibilities for creating liquid crystals with tailored properties for specific applications, including advanced display technologies and stimuli-responsive materials. Future work should focus on the systematic variation of the terminal chains and core structures in conjunction with the 3-propoxybenzoyl moiety to build a comprehensive library of structure-property relationships for this promising class of mesogens.

References

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Sources

Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 3-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 3-Propoxybenzoic acid. The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of the main component and the detection of potential impurities. The protocol is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

Introduction and Scientific Rationale

3-Propoxybenzoic acid (C₁₀H₁₂O₃, M.W.: 180.20 g/mol ) is an aromatic carboxylic acid derivative used as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The purity of such intermediates is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final product. Therefore, a precise and accurate analytical method is essential for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this analysis due to its high resolving power, sensitivity, and reproducibility.[2][3] A reverse-phase method was selected based on the physicochemical properties of 3-Propoxybenzoic acid. With a calculated XLogP3 of 2.9, the molecule possesses sufficient hydrophobicity to be retained on a nonpolar stationary phase like C18.[1] The method employs an acidic mobile phase to suppress the ionization of the carboxylic acid moiety (pKa ~4-5), ensuring a single, non-ionized form of the analyte. This "ion-suppression" technique promotes better peak shape, reproducible retention, and enhanced separation from potential impurities.[4][5] The analyte is quantified using a UV detector, leveraging the strong absorbance of the benzene ring chromophore.

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with:

    • Quaternary Pump

    • Autosampler/Injector

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

  • Analytical Balance: 0.01 mg readability.

  • pH Meter: Calibrated.

  • Sonicator: For solvent degassing.

Chemicals and Reagents
  • 3-Propoxybenzoic Acid Reference Standard: Purity ≥ 99.5%.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, purified to ≥ 18.2 MΩ·cm (Type I).

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade, ~85%.

  • Methanol: HPLC grade (for cleaning).

Chromatographic Column
  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent.

Detailed Analytical Protocol

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Stationary Phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 60:40
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 15 minutes
Needle Wash 50:50 Methanol:Water

Causality Behind Choices:

  • Mobile Phase: A 60:40 ratio of ACN to acidic water provides optimal retention and separation. Phosphoric acid is used to maintain a pH of approximately 2.5-3.0, well below the pKa of the analyte, ensuring it remains in its protonated, more hydrophobic form for consistent retention.

  • Wavelength (240 nm): While benzoic acid derivatives show maxima around 230 nm and 274 nm, 240 nm was chosen as a robust wavelength on the shoulder of the main absorbance peak to provide a good signal-to-noise ratio while minimizing interference from potential impurities or solvent cutoff.[6]

  • Column Temperature (30 °C): Maintaining a constant, slightly elevated temperature ensures stable retention times and improves peak efficiency by reducing mobile phase viscosity.

Solution Preparation
  • 0.1% Phosphoric Acid in Water (Aqueous Mobile Phase Component):

    • Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask.

    • Add approximately 900 mL of Type I water and mix.

    • Allow to equilibrate to room temperature and dilute to the mark with water.

    • Filter through a 0.45 µm nylon membrane filter and degas by sonication for 15 minutes.

  • Diluent:

    • Prepare a mixture of Acetonitrile and Type I Water in a 50:50 (v/v) ratio.

  • Standard Solution (0.2 mg/mL):

    • Accurately weigh approximately 20.0 mg of 3-Propoxybenzoic Acid Reference Standard.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Sample Solution (0.2 mg/mL):

    • Accurately weigh approximately 20.0 mg of the 3-Propoxybenzoic acid sample to be tested.

    • Prepare as described for the Standard Solution (steps 2-4).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Mobile Phase Prep (ACN:0.1% H3PO4) sst System Suitability Test (5x Standard Injections) prep_mp->sst prep_std Standard Solution Prep (0.2 mg/mL) prep_std->sst prep_smp Sample Solution Prep (0.2 mg/mL) analysis Sequence Run (Blank, Standard, Samples) prep_smp->analysis sst->analysis If SST Passes integrate Peak Integration analysis->integrate calculate Purity Calculation (% Area Normalization) integrate->calculate report Final Report calculate->report

Caption: HPLC Purity Analysis Workflow.

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met, as recommended by USP General Chapter <621>.[2][7]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 1.0% for n=5 injections
% RSD of Retention Time ≤ 1.0% for n=5 injections
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Perform the System Suitability Test.

  • Once SST criteria are met, inject the diluent (as a blank), followed by the Standard Solution, and then the Sample Solution(s) in duplicate.

  • Identify the 3-Propoxybenzoic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Integrate all peaks in the sample chromatogram that are above the detection threshold (excluding the solvent front and any blank peaks).

Purity Calculation

The purity of the 3-Propoxybenzoic acid sample is calculated using the area percent method, which assumes that all impurities have a similar detector response.

Formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its reliability for purity testing.[8][9][10]

Validation Parameters and Relationships

G cluster_precision Precision Components Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: ICH Q2(R1) Method Validation Relationships.

Summary of Validation Results

The following table summarizes the validation experiments and typical acceptance criteria. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8]

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, standard, sample, and forced degradation samples (acid, base, peroxide, heat, light) to ensure no co-elution at the main peak's retention time. Use DAD for peak purity analysis.Peak is spectrally pure. No interference from blank or degradation products.
Linearity Analyze five solutions of 3-Propoxybenzoic acid over a concentration range of 50% to 150% of the nominal concentration (0.1 - 0.3 mg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the tested limits.[8]0.1 mg/mL to 0.3 mg/mL.
Accuracy (% Recovery) Analyze samples spiked with 3-Propoxybenzoic acid at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery of the added analyte.Mean recovery between 98.0% and 102.0% at each level.
Precision (% RSD) Repeatability: Six separate sample preparations by one analyst on the same day.Intermediate Precision: Repeatability test performed by a second analyst on a different day/instrument.Repeatability: RSD ≤ 1.0%.Intermediate Precision: RSD ≤ 2.0%.
Robustness Systematically vary key parameters: - Flow rate (±0.1 mL/min)- Column temp (±2 °C)- Mobile phase organic content (±2%)System suitability parameters must be met. Peak retention and area should show no significant changes.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable means for determining the purity of 3-Propoxybenzoic acid. The isocratic conditions allow for a short run time with excellent peak shape and resolution. The comprehensive validation protocol confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control in both research and industrial settings.

References

  • Semantic Scholar. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam.

  • ResearchGate. (n.d.). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC.

  • PubChem. (n.d.). 3-Propoxybenzoic acid.

  • PubChem. (n.d.). 3-Isopropoxybenzoic acid.

  • PubChem. (n.d.). 4-Propoxybenzoic Acid.

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.

  • US Pharmacopeia. (2022). General Chapter <621> Chromatography.

  • PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • USP. (n.d.). <621> CHROMATOGRAPHY.

  • PubMed. (n.d.). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC.

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?.

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

  • NIST. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate.

  • Oxford Academic. (n.d.). Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques.

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

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Scale-Up Synthesis of 3-Propoxybenzoic Acid for Industrial Use: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for the scale-up synthesis of 3-propoxybenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries. Moving beyond theoretical outlines, this document offers a robust, field-proven protocol grounded in the principles of the Williamson ether synthesis. It emphasizes process safety, optimization for industrial-scale production, and rigorous quality control. The causality behind experimental choices is elucidated to empower researchers, scientists, and drug development professionals with a deep understanding of the process, ensuring reproducibility and high-purity outcomes.

Introduction

3-Propoxybenzoic acid serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its industrial production demands a scalable, cost-effective, and safe manufacturing process that consistently delivers a high-purity product. The Williamson ether synthesis, a classic and reliable method for forming ethers, is exceptionally well-suited for this purpose. This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the reaction of 3-hydroxybenzoic acid with a propyl halide.[1]

This guide provides a detailed walkthrough of the entire manufacturing process, from raw material selection and reaction execution to product purification, quality control, and waste management, all tailored for an industrial setting.

Strategic Overview of the Synthesis

The synthesis of 3-propoxybenzoic acid is achieved through a phase-transfer catalyzed Williamson ether synthesis. This approach is highly amenable to industrial scale-up due to its efficiency and milder reaction conditions compared to traditional methods.[2]

The overall reaction is as follows:

The process can be logically divided into four key stages, each with critical control points to ensure a successful and safe scale-up.

A Stage 1: Raw Material Qualification B Stage 2: Reaction Execution A->B Qualified Inputs C Stage 3: Product Isolation & Purification B->C Crude Product D Stage 4: Quality Control & Release C->D Purified Product E E D->E Final Product Release

Caption: High-level workflow for the industrial synthesis of 3-propoxybenzoic acid.

Raw Material Specifications and Handling

The quality of the final product is intrinsically linked to the purity of the starting materials. Sourcing from reputable suppliers with clear specifications is paramount.

MaterialCAS NumberKey SpecificationsSupplier Examples
3-Hydroxybenzoic Acid99-06-9Purity: ≥99%[3], Appearance: White to off-white powderSimson Pharma Limited[4], Forbes Pharmaceuticals[5], ChemicalBook Suppliers[6]
1-Bromopropane106-94-5Purity: ≥99%, Stabilizer: NoneMajor chemical suppliers
Sodium Hydroxide1310-73-2Purity: ≥97% (caustic soda pearls/flakes)Standard industrial suppliers
Tetrabutylammonium Bromide (TBAB)1643-19-2Purity: ≥98%Standard industrial suppliers
Toluene108-88-3Industrial GradeStandard industrial suppliers
Hydrochloric Acid7647-01-032-37% solutionStandard industrial suppliers
Safety Considerations for Raw Materials

3-Hydroxybenzoic Acid: While generally considered to have low toxicity, it can cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[5]

1-Bromopropane: This is a flammable liquid and a potential carcinogen and reproductive toxin.[7][8] It is crucial to handle 1-bromopropane in a well-ventilated area, preferably within a closed system. Use of appropriate PPE, including chemical-resistant gloves (e.g., polyvinyl alcohol or multi-layer laminates), respiratory protection, and eye protection, is mandatory.[9][10][11] All equipment must be properly grounded to prevent static discharge.

Detailed Manufacturing Protocol

This protocol is designed for a batch production in a standard industrial glass-lined or stainless steel reactor.

Reaction Setup and Execution

The Williamson ether synthesis is an exothermic reaction, and careful temperature control is critical to prevent runaway reactions.

cluster_0 Reaction Stage A Charge Reactor: - 3-Hydroxybenzoic Acid - Toluene - Water - Sodium Hydroxide B Heat to 60-65°C A->B C Add Phase-Transfer Catalyst (TBAB) B->C D Controlled Addition of 1-Bromopropane C->D E Maintain at 70-75°C for 4-6 hours D->E F In-Process Control (IPC): Monitor reaction completion via HPLC E->F G Cool to Room Temperature F->G Reaction Complete

Caption: Step-by-step workflow for the reaction execution stage.

Protocol:

  • Reactor Charging: Charge the reactor with 3-hydroxybenzoic acid, toluene, water, and sodium hydroxide. The biphasic system is necessary for the phase-transfer catalysis to be effective.

  • Initial Heating: Begin agitation and heat the mixture to 60-65°C to ensure complete dissolution of the 3-hydroxybenzoic acid as its sodium salt.

  • Catalyst Addition: Once the temperature is stable, add the tetrabutylammonium bromide (TBAB). TBAB acts as a phase-transfer catalyst, shuttling the phenoxide ion from the aqueous phase to the organic phase where the reaction with 1-bromopropane occurs.

  • 1-Bromopropane Addition: Start the controlled addition of 1-bromopropane. The addition should be done subsurface to ensure immediate reaction and to minimize the accumulation of the alkylating agent. The feed rate should be adjusted to maintain the reaction temperature between 70-75°C, allowing for efficient heat removal by the reactor's cooling system.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 70-75°C for 4-6 hours. Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC to determine the consumption of 3-hydroxybenzoic acid.

  • Cooling: Once the reaction is deemed complete (typically >99% conversion), cool the reactor contents to room temperature.

Product Isolation and Purification

The purification of 3-propoxybenzoic acid is achieved through a series of extraction and crystallization steps to remove unreacted starting materials, the phase-transfer catalyst, and any by-products.

Protocol:

  • Phase Separation: Allow the layers in the reactor to settle and separate the organic (toluene) layer from the aqueous layer.

  • Aqueous Wash: Wash the organic layer with a dilute sodium hydroxide solution to remove any remaining 3-hydroxybenzoic acid.

  • Water Wash: Wash the organic layer with water to remove residual sodium hydroxide and the phase-transfer catalyst.

  • Acidification: Transfer the aqueous solution of the sodium salt of 3-propoxybenzoic acid to a clean reactor. Cool the solution to 10-15°C and slowly add hydrochloric acid to precipitate the free 3-propoxybenzoic acid. The pH should be adjusted to approximately 2-3.

  • Crystallization: The crude 3-propoxybenzoic acid will precipitate out of the solution. The temperature profile during acidification and subsequent cooling will influence the crystal size and purity. A slow cooling rate is generally preferred for larger, purer crystals.

  • Filtration and Washing: Filter the precipitated solid and wash the cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the product under vacuum at 60-70°C until a constant weight is achieved.

For higher purity requirements, a recrystallization from a suitable solvent system, such as an ethanol/water or toluene/heptane mixture, can be performed.

Quality Control

Rigorous quality control is essential to ensure the final product meets the required specifications. A validated HPLC method is the primary tool for assessing purity and identifying impurities.

TestSpecificationMethod
AppearanceWhite to off-white crystalline powderVisual Inspection
IdentificationConforms to the reference standardIR Spectroscopy
Assay≥ 99.0%HPLC
Melting Point104-107°CUSP/EP method
Loss on Drying≤ 0.5%Gravimetric
Residue on Ignition≤ 0.1%USP/EP method
HPLC Method for Assay and Purity

A robust, validated reverse-phase HPLC method is crucial for quality control.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method validation should be performed according to ICH guidelines, including linearity, precision, accuracy, specificity, and robustness.[7]

Process Safety Management

The scale-up of any chemical process requires a thorough understanding and mitigation of potential hazards. For the Williamson ether synthesis, the primary concerns are the exothermic nature of the reaction and the handling of flammable and hazardous materials.

Hazard and Operability (HAZOP) Study

A HAZOP study should be conducted to identify potential deviations from the intended process and their consequences. Key areas of focus include:

  • Loss of Cooling: A failure in the cooling system could lead to a thermal runaway. Emergency procedures, such as a quench system or an emergency vent, should be in place.

  • Over-pressurization: The reaction vessel should be equipped with a rupture disc and a relief valve.

  • Incorrect Raw Material Charging: Procedures must be in place to prevent the incorrect addition of reactants, which could lead to a dangerous reaction.

cluster_0 HAZOP Analysis A Deviation: Loss of Cooling B Consequence: Thermal Runaway A->B C Safeguard: - High-temp alarm - Emergency cooling - Quench system B->C

Caption: Example of a HAZOP analysis for the Williamson ether synthesis.

Waste Management and Environmental Considerations

Industrial chemical synthesis generates waste streams that must be managed responsibly to minimize environmental impact.

  • Aqueous Waste: The aqueous streams from the workup will contain sodium bromide, residual sodium hydroxide, and the phase-transfer catalyst. This stream should be neutralized and can then be treated in a wastewater treatment facility.

  • Organic Waste: The toluene solvent can be recovered by distillation and reused in subsequent batches. The distillation bottoms will contain high-boiling impurities and should be sent for incineration.

  • Solid Waste: The filter cake from the final product filtration is the desired product. Any off-spec material can be reprocessed or sent for incineration.

The principles of green chemistry, such as waste prevention and the use of safer solvents, should be considered for process optimization.[9] The treatment of halogenated organic compounds in wastewater is a critical environmental consideration.[12]

Conclusion

The scale-up synthesis of 3-propoxybenzoic acid via a phase-transfer catalyzed Williamson ether synthesis is a robust and industrially viable process. Careful attention to raw material quality, reaction control, purification, and process safety is essential for a successful and safe manufacturing campaign. The protocols and guidelines presented in this application note provide a solid foundation for the industrial production of high-purity 3-propoxybenzoic acid.

References

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  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]

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  • Full article: Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents - Taylor & Francis. (n.d.). Retrieved January 25, 2026, from [Link]

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Application Note: A Comprehensive Guide to the Analytical Characterization of 3-Propoxybenzoic Acid Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for the comprehensive characterization of 3-Propoxybenzoic acid and its complexes. This application note delves into the core principles and practical applications of a suite of analytical methodologies, including spectroscopic, chromatographic, thermal, and crystallographic techniques. The emphasis is on not only the procedural steps but also the underlying scientific rationale for technique selection and experimental design, ensuring a robust and validated characterization workflow.

Introduction: The Significance of 3-Propoxybenzoic Acid Complexes

3-Propoxybenzoic acid, a derivative of benzoic acid, serves as a versatile ligand in coordination chemistry and a key building block in the synthesis of pharmacologically active compounds.[1] Its complexes, particularly with transition metals, are of significant interest due to their potential applications in catalysis, materials science, and drug delivery. The propoxy group introduces a degree of lipophilicity and conformational flexibility that can influence the physicochemical properties and biological activity of the resulting complexes.

A thorough characterization of these complexes is paramount to understanding their structure-activity relationships, ensuring purity, and establishing consistent manufacturing processes. This guide provides a multi-faceted analytical approach to elucidate the structural and functional properties of 3-Propoxybenzoic acid complexes.

Foundational Characterization: The Ligand

Before characterizing the complexes, a comprehensive analysis of the 3-Propoxybenzoic acid ligand is essential.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Propoxybenzoic acid is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
IUPAC Name 3-propoxybenzoic acid[2]
CAS Number 190965-42-5[2]
Spectroscopic Identity

Initial identification and purity assessment of the ligand can be achieved through various spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.[3][4]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

Characterization of 3-Propoxybenzoic Acid Complexes: A Multi-Technique Approach

The formation of a complex between 3-Propoxybenzoic acid and a metal ion leads to significant changes in their respective physicochemical properties. A combination of analytical techniques is necessary for a complete characterization.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Synthesis of 3-Propoxybenzoic Acid Complex Spectroscopy Spectroscopic Analysis (FTIR, UV-Vis, NMR) Synthesis->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC-MS) Synthesis->Chromatography Thermal Thermal Analysis (TGA, DSC) Synthesis->Thermal Crystallography X-ray Crystallography Synthesis->Crystallography Structure Structural Elucidation Spectroscopy->Structure Purity Purity & Stoichiometry Chromatography->Purity Stability Thermal Stability Thermal->Stability Crystallography->Structure

Figure 1: A generalized workflow for the characterization of 3-Propoxybenzoic acid complexes.

Spectroscopic Techniques: Probing the Coordination Environment

Spectroscopic methods offer insights into the electronic structure and coordination environment of the metal center upon complexation.

Principle: FTIR spectroscopy is a powerful tool for identifying the coordination mode of the carboxylate group. The vibrational frequencies of the C=O and C-O bonds in the carboxylate group are sensitive to whether it coordinates to the metal in a monodentate, bidentate, or bridging fashion.[5]

Protocol:

  • Sample Preparation: Prepare KBr pellets of both the free 3-Propoxybenzoic acid ligand and the synthesized complex. Alternatively, acquire spectra using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectra over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the spectrum of the complex to that of the free ligand. Pay close attention to the shifts in the ν(C=O) and ν(O-H) bands. The disappearance of the broad O-H stretch and the appearance of new bands corresponding to asymmetric and symmetric COO⁻ stretches are indicative of coordination.

Expected Observations:

Vibrational Mode3-Propoxybenzoic Acid (cm⁻¹)Metal Complex (cm⁻¹)Interpretation
ν(O-H) of COOH ~3000 (broad)AbsentDeprotonation and coordination of the carboxylate group.
ν(C=O) of COOH ~1700Shifted or absentInvolvement of the carbonyl group in coordination.
νₐₛ(COO⁻) -~1600-1550Asymmetric stretching of the coordinated carboxylate.
νₛ(COO⁻) -~1400-1350Symmetric stretching of the coordinated carboxylate.
ν(M-O) -< 600Formation of a metal-oxygen bond.

Principle: UV-Vis spectroscopy is particularly useful for characterizing complexes of transition metals, as it probes the electronic transitions between d-orbitals.[6] The position and intensity of the absorption bands provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding.[7][8]

Protocol:

  • Sample Preparation: Prepare solutions of the ligand and the complex in a suitable solvent (e.g., ethanol, DMSO) at known concentrations.

  • Data Acquisition: Record the UV-Vis spectra over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Compare the spectrum of the complex to that of the free ligand. Look for the appearance of new absorption bands in the visible region, which are often attributable to d-d transitions of the metal ion.

Expected Observations:

Speciesλₘₐₓ (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
3-Propoxybenzoic Acid ~280~1000-5000π → π* transitions of the aromatic ring.
Metal Complex ~280 (shifted)VariableLigand-based transitions, possibly perturbed by coordination.
> 400~10-100d-d transitions (for transition metal complexes).

Principle: NMR spectroscopy provides detailed information about the structure of the complex in solution.[9][10] For diamagnetic complexes, ¹H and ¹³C NMR can confirm the coordination of the ligand by observing shifts in the resonances of the protons and carbons near the coordination site. For paramagnetic complexes, the signals are often broadened and significantly shifted, which can provide information about the electronic structure and magnetic properties of the complex.[11][12]

Protocol:

  • Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Compare the spectra of the complex to that of the free ligand. Changes in chemical shifts, particularly for the aromatic protons adjacent to the carboxylate group, indicate coordination.

Chromatographic Techniques: Purity and Stability Assessment

Chromatographic methods are essential for determining the purity of the synthesized complex and for monitoring its stability over time.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[13] It is a versatile technique for assessing the purity of the complex and for quantifying any unreacted ligand or impurities.

Protocol:

  • Column Selection: A reversed-phase C18 column is a common starting point for the analysis of benzoic acid derivatives.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: A UV detector set at the λₘₐₓ of the complex or a mass spectrometer can be used for detection.

  • Sample Preparation: Dissolve the complex in the mobile phase or a compatible solvent.

  • Data Analysis: The purity of the complex can be determined by the area percentage of the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Data Output Sample Dissolve Complex in Mobile Phase Injector Injector Sample->Injector Column C18 Column Injector->Column Detector UV or MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Assessment Chromatogram->Purity

Figure 2: A simplified workflow for HPLC analysis of a 3-Propoxybenzoic acid complex.

Principle: For volatile and thermally stable complexes, or for the analysis of the ligand after derivatization, GC-MS can provide both separation and structural information.[14][15] The mass spectrometer provides a fingerprint of the molecule, aiding in its identification.

Thermal Analysis: Unveiling Stability and Composition

Thermal analysis techniques provide information about the thermal stability, decomposition profile, and composition of the complexes.[16]

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the complex and to quantify the number of solvent molecules (e.g., water) in the coordination sphere.[17][18]

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the complex in a TGA pan.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The resulting TGA curve shows mass loss steps corresponding to the loss of solvent molecules and the decomposition of the ligand.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on phase transitions, such as melting, and the energetics of decomposition.[19][20]

Protocol:

  • Sample Preparation: Seal a small amount of the complex in a DSC pan.

  • Data Acquisition: Heat the sample at a constant rate.

  • Data Analysis: Endothermic peaks may correspond to melting or desolvation, while exothermic peaks typically indicate decomposition.

Expected Thermal Data:

TechniqueObservationInterpretation
TGA Initial mass loss below 150 °CLoss of coordinated or lattice solvent molecules.
Subsequent mass loss at higher temperaturesDecomposition of the organic ligand.
Final residual massCorresponds to the metal oxide.
DSC Endothermic peakMelting point or desolvation.
Exothermic peak(s)Decomposition of the complex.
X-ray Crystallography: The Definitive Structure

Principle: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline complex.[21][22][23] It provides information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Protocol:

  • Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

Concluding Remarks

The comprehensive characterization of 3-Propoxybenzoic acid complexes requires a synergistic application of multiple analytical techniques. Spectroscopic methods provide crucial information on the coordination environment, chromatographic techniques ensure purity, thermal analysis reveals stability and composition, and X-ray crystallography offers the definitive solid-state structure. The integrated data from these techniques provides a holistic understanding of the properties of these important compounds, which is essential for their development in various scientific and industrial applications.

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The Strategic Application of 3-Propoxybenzoic Acid in the Rational Design of Covalent Inhibitors: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of highly potent and selective therapeutic agents has led to a renaissance in the development of covalent inhibitors. These molecules, which form a stable bond with their target protein, offer distinct advantages in terms of prolonged duration of action and the ability to address challenging drug targets.[1][2][3] This guide provides an in-depth exploration of the strategic use of 3-propoxybenzoic acid as a versatile scaffold in the design and development of novel covalent inhibitors. We will delve into the chemical rationale for its selection, outline detailed experimental protocols for its characterization, and provide expert insights into the interpretation of key experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this chemical moiety in their covalent inhibitor discovery programs.

Introduction: The Renaissance of Covalent Inhibition and the Quest for Optimal Scaffolds

Covalent inhibitors have emerged from a period of skepticism to become a validated and powerful modality in modern drug discovery.[4] Unlike their non-covalent counterparts, which rely on reversible binding interactions, covalent inhibitors form a permanent bond with a specific amino acid residue on the target protein, most commonly a nucleophilic cysteine.[1] This irreversible mechanism of action can lead to enhanced potency, prolonged pharmacodynamic effects, and the ability to inhibit targets that have shallow binding pockets or are otherwise considered "undruggable."[2][3]

The design of a successful covalent inhibitor is a balancing act. It requires the integration of two key components: a reactive "warhead" that forms the covalent bond and a "guidance system" or scaffold that provides the necessary binding affinity and selectivity for the target protein.[3] While much attention is often focused on the warhead, the choice of the scaffold is equally critical for achieving the desired therapeutic profile and minimizing off-target effects.[1]

The Rationale for Employing 3-Propoxybenzoic Acid as a Scaffold

Substituted benzoic acids are a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[5] Their synthetic tractability and ability to engage in a variety of non-covalent interactions make them an excellent starting point for inhibitor design. 3-Propoxybenzoic acid, in particular, offers several advantageous features for the development of covalent inhibitors, especially within a fragment-based drug discovery (FBDD) framework.[6][7]

Physicochemical Properties and Fragment-Based Drug Discovery (FBDD) Suitability

3-Propoxybenzoic acid possesses physicochemical properties that align well with the principles of FBDD. Its relatively small size and moderate lipophilicity provide a good starting point for fragment screening campaigns. The propoxy group offers a vector for synthetic elaboration, allowing for the exploration of chemical space and the optimization of binding interactions. The carboxylic acid moiety can participate in key hydrogen bonding or ionic interactions within a protein's binding site, serving as an initial anchor point.

Synthetic Tractability and Warhead Installation

The benzoic acid core of 3-propoxybenzoic acid is readily amenable to chemical modification. The aromatic ring can be functionalized to introduce a variety of electrophilic warheads. For instance, the carboxylic acid can be converted to an amide, which can then be further modified, or other positions on the ring can be derivatized to append reactive groups. This synthetic versatility allows for the systematic exploration of different warheads and their optimal placement for covalent bond formation.

Workflow for the Development and Characterization of a 3-Propoxybenzoic Acid-Based Covalent Inhibitor

The development of a covalent inhibitor from a 3-propoxybenzoic acid scaffold follows a logical progression of design, synthesis, and rigorous characterization. The following workflow outlines the key experimental stages:

Covalent Inhibitor Development Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Cellular Validation Scaffold_Selection Scaffold Selection: 3-Propoxybenzoic Acid Warhead_Installation Warhead Installation Scaffold_Selection->Warhead_Installation Rational Design Library_Synthesis Library Synthesis Warhead_Installation->Library_Synthesis MS_Assay Mass Spectrometry: Covalent Adduct Formation Library_Synthesis->MS_Assay Screening ITC_Assay Isothermal Titration Calorimetry: Binding Thermodynamics MS_Assay->ITC_Assay Kinetics_Assay Kinetic Analysis: kinact/KI Determination MS_Assay->Kinetics_Assay CETSA_Assay Cellular Thermal Shift Assay (CETSA): Target Engagement Kinetics_Assay->CETSA_Assay Lead Candidates Functional_Assay Cellular Functional Assays CETSA_Assay->Functional_Assay

Caption: A streamlined workflow for the development of covalent inhibitors.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments in the characterization of a 3-propoxybenzoic acid-derived covalent inhibitor.

Protocol 1: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Objective: To confirm the formation of a covalent bond between the inhibitor and the target protein and to determine the stoichiometry of the interaction.

Materials:

  • Purified target protein (e.g., 10 µM in a suitable buffer like 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • 3-Propoxybenzoic acid-derived covalent inhibitor (stock solution in DMSO)

  • LC-MS grade water, acetonitrile, and formic acid

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: In a microcentrifuge tube, mix the target protein with the covalent inhibitor at a desired molar ratio (e.g., 1:5). Include a vehicle control (DMSO) and a no-inhibitor control. Incubate at room temperature for a defined period (e.g., 1-4 hours).

  • Sample Cleanup: Desalt the protein-inhibitor mixture using a C4 ZipTip or a similar desalting column to remove excess inhibitor and non-volatile salts.

  • LC-MS Analysis:

    • Inject the desalted sample onto a reverse-phase LC column (e.g., C4 or C8).

    • Elute the protein using a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in positive ion mode over a mass range that includes the expected masses of the unmodified protein and the covalent adduct.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.

    • Compare the mass of the protein in the inhibitor-treated sample to the control samples. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

    • The relative peak intensities of the unmodified and modified protein can provide an estimate of the extent of labeling.

Parameter Description Typical Value
Protein Concentration Concentration of the target protein in the incubation mixture.5-20 µM
Inhibitor Concentration Molar excess of the inhibitor relative to the protein.1-10 fold
Incubation Time Duration of the reaction between the protein and the inhibitor.1-24 hours
Incubation Temperature Temperature at which the incubation is performed.Room Temperature or 37°C
Protocol 2: Determination of Covalent Binding Kinetics (k_inact/K_I) using LC-MS

Objective: To determine the second-order rate constant (k_inact/K_I), which is the primary measure of potency for irreversible covalent inhibitors.[8]

Procedure:

  • Time-Course Experiment: Set up a series of reactions with a fixed concentration of the target protein and varying concentrations of the covalent inhibitor.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a quenching solution (e.g., 1% formic acid).

  • LC-MS Analysis: Analyze each time point sample by LC-MS as described in Protocol 4.1 to determine the percentage of unmodified protein remaining.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of unmodified protein versus time. The negative of the slope of this line gives the observed rate constant (k_obs).

    • Plot the k_obs values against the inhibitor concentrations.

    • Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I])

    • The ratio k_inact/K_I is the second-order rate constant.[8]

Protocol 3: Characterization of Binding Thermodynamics by Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the initial non-covalent binding event, which is crucial for understanding the driving forces of the interaction.[9][10]

Materials:

  • Isothermal titration calorimeter

  • Purified target protein (in a well-defined buffer)

  • 3-Propoxybenzoic acid-derived covalent inhibitor (in the same buffer)

Procedure:

  • Sample Preparation: Prepare the protein solution (in the sample cell) and the inhibitor solution (in the syringe) in the exact same buffer to minimize heats of dilution.

  • ITC Experiment:

    • Equilibrate the instrument to the desired temperature.

    • Perform a series of injections of the inhibitor solution into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n) of the non-covalent interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Parameter Description
K_d (Dissociation Constant) A measure of the affinity of the initial non-covalent binding.
ΔH (Enthalpy) The heat change associated with the binding event.
ΔS (Entropy) The change in disorder of the system upon binding.
n (Stoichiometry) The number of inhibitor molecules that bind to one protein molecule.
Protocol 4: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the covalent inhibitor binds to its intended target in a cellular environment.[11][12][13]

Materials:

  • Cultured cells expressing the target protein

  • 3-Propoxybenzoic acid-derived covalent inhibitor

  • PBS and lysis buffer

  • PCR tubes and a thermal cycler

  • Equipment for protein detection (e.g., Western blot or ELISA)

Procedure:

  • Cell Treatment: Treat cultured cells with the covalent inhibitor at various concentrations for a specific duration. Include a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler for a short period (e.g., 3-8 minutes).[13]

  • Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction (containing folded, stable protein) from the insoluble fraction (containing aggregated, denatured protein).

  • Protein Detection: Analyze the amount of soluble target protein in each sample using a suitable detection method (e.g., Western blot, ELISA, or mass spectrometry).

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the target protein, confirming target engagement.[14]

Conclusion and Future Perspectives

The rational design of covalent inhibitors represents a powerful strategy for developing novel therapeutics. 3-Propoxybenzoic acid provides a versatile and synthetically accessible scaffold that can be effectively utilized as a "guidance system" in the development of these targeted agents. The detailed protocols outlined in this guide provide a robust framework for the comprehensive characterization of covalent inhibitors, from the initial confirmation of covalent bond formation to the validation of cellular target engagement. As our understanding of the nuances of covalent inhibition continues to grow, the strategic application of well-designed scaffolds like 3-propoxybenzoic acid, coupled with rigorous experimental validation, will be instrumental in unlocking the full therapeutic potential of this exciting class of molecules.

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  • Gümüş, M., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(1), e2000282. Available at: [Link]

  • Petz, C., et al. (2021). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. Journal of Medicinal Chemistry, 64(15), 11215-11234. Available at: [Link]

  • Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery. Available at: [Link]

  • Ball, K., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega, 7(37), 33171-33180. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-propoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this synthesis. As Senior Application Scientists, we have compiled this information to help you troubleshoot common issues and answer frequently asked questions, ensuring the scientific integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 3-propoxybenzoic acid, which is commonly prepared via the Williamson ether synthesis from 3-hydroxybenzoic acid and a propyl halide.

Problem 1: Low Yield of 3-Propoxybenzoic Acid with a Significant Amount of Unreacted 3-Hydroxybenzoic Acid.

Possible Cause: Incomplete deprotonation of the phenolic hydroxyl group or insufficient reaction time. The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1][2][3][4]

Solution:

  • Choice of Base: Ensure you are using a sufficiently strong base to deprotonate the phenol. While the carboxyl group is more acidic, selective deprotonation of the phenol can be achieved. Common bases include sodium hydroxide, potassium carbonate, or sodium hydride. The choice of base can influence the reaction's success.

  • Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing in a suitable solvent like ethanol, acetone, or DMF is common.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time.

  • Reagent Stoichiometry: Use a slight excess of the propyl halide to ensure the complete conversion of the 3-hydroxybenzoic acid.

Problem 2: Presence of a Significant Byproduct, Propyl 3-Hydroxybenzoate.

Possible Cause: A competing esterification reaction is occurring. This happens when the carboxylate anion, formed by the deprotonation of the carboxylic acid, attacks the propyl halide.[5] This is a common side reaction in the synthesis of alkoxybenzoic acids from hydroxybenzoic acids.[5]

Solution:

  • Protecting Group Strategy: The most robust solution is to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the Williamson ether synthesis. The protecting group can be removed by hydrolysis after the ether has been formed.

  • Reaction Conditions Optimization:

    • Choice of Base: A weaker base, like potassium carbonate, is less likely to fully deprotonate the carboxylic acid, thus favoring O-alkylation over esterification.

    • Temperature Control: Running the reaction at a lower temperature may favor the desired O-alkylation.

  • One-Pot Two-Step Synthesis: First, perform the etherification under basic conditions, and then acidify the reaction mixture to protonate the carboxylate, which can then be isolated.

Problem 3: Formation of Propyl 3-Propoxybenzoate.

Possible Cause: This byproduct arises from the esterification of the desired 3-propoxybenzoic acid with the propyl halide. This is more likely to occur if the reaction is run for an extended period at high temperatures with a large excess of the propyl halide and base.

Solution:

  • Control Stoichiometry: Use only a slight excess of the propyl halide (e.g., 1.1 to 1.2 equivalents).

  • Monitor Reaction Progress: Use TLC to monitor the formation of the desired product and stop the reaction once the starting material is consumed to prevent further reaction to the ester.

  • Purification: This byproduct can often be removed by careful purification, such as column chromatography or recrystallization.

Problem 4: Product Degradation or Low Yield During Acidic Workup.

Possible Cause: The propoxy ether linkage can be susceptible to cleavage under harsh acidic conditions, especially at elevated temperatures.[6][7][8][9][10] This is a known reaction of ethers.[6][7][8][9][10]

Solution:

  • Mild Acidification: During the workup, use a dilute solution of a strong acid (e.g., 1M HCl) and perform the acidification at a low temperature (e.g., in an ice bath).

  • Avoid Prolonged Exposure to Acid: Work up the reaction mixture promptly after acidification to minimize the risk of ether cleavage.

Troubleshooting Summary Table
Problem Likely Cause Recommended Solution(s)
Low Yield / Unreacted Starting MaterialIncomplete Deprotonation / Insufficient Reaction TimeUse a stronger base, increase reaction temperature/time, use a slight excess of propyl halide.
Propyl 3-Hydroxybenzoate ByproductCompeting EsterificationProtect the carboxylic acid, use a weaker base, control the temperature.
Propyl 3-Propoxybenzoate ByproductOver-alkylationControl stoichiometry of propyl halide, monitor reaction progress.
Product Degradation During WorkupAcid-catalyzed Ether CleavageUse mild acidic conditions (dilute acid, low temperature), minimize exposure time.
Troubleshooting Workflow

Troubleshooting_Workflow cluster_sm Unreacted Starting Material cluster_ester Ester Byproduct cluster_diether Over-alkylation Byproduct cluster_degradation Degradation start Low Yield or Impure Product check_sm Check for Unreacted 3-Hydroxybenzoic Acid (TLC/NMR) start->check_sm check_ester Check for Propyl 3-Hydroxybenzoate (TLC/NMR/MS) start->check_ester check_diether Check for Propyl 3-Propoxybenzoate (TLC/NMR/MS) start->check_diether check_degradation Signs of Degradation (e.g., charring, multiple spots on TLC) start->check_degradation sm_sol1 Increase Reaction Time/Temp check_sm->sm_sol1 sm_sol2 Use Stronger Base check_sm->sm_sol2 sm_sol3 Increase Propyl Halide Stoichiometry check_sm->sm_sol3 ester_sol1 Protect Carboxylic Acid check_ester->ester_sol1 ester_sol2 Use Weaker Base (e.g., K2CO3) check_ester->ester_sol2 ester_sol3 Lower Reaction Temperature check_ester->ester_sol3 diether_sol1 Reduce Propyl Halide Stoichiometry check_diether->diether_sol1 diether_sol2 Monitor Reaction and Stop at Completion check_diether->diether_sol2 degradation_sol1 Use Milder Workup Conditions (Dilute Acid, Low Temp) check_degradation->degradation_sol1

Caption: Troubleshooting workflow for the synthesis of 3-propoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of 3-propoxybenzoic acid?

A1: The choice of solvent depends on the base used. For bases like potassium carbonate, polar aprotic solvents like acetone or dimethylformamide (DMF) are often effective. If using sodium hydroxide, a polar protic solvent like ethanol can be used. The solvent should be able to dissolve the starting materials and be stable under the reaction conditions.

Q2: Which propyl halide (bromide, chloride, or iodide) should I use?

A2: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl.[1] Propyl iodide will be the most reactive, leading to shorter reaction times or allowing for lower reaction temperatures. Propyl bromide is also a good choice and is often more cost-effective. Propyl chloride is the least reactive and may require more forcing conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (3-hydroxybenzoic acid), the product (3-propoxybenzoic acid), and any potential byproducts. The disappearance of the starting material spot is a good indicator of reaction completion.

Q4: What is the best way to purify the final product?

A4: The purification method depends on the impurities present.

  • Acid-Base Extraction: If the main impurity is the unreacted starting material, you can dissolve the crude product in an organic solvent and wash it with a basic aqueous solution (e.g., sodium bicarbonate). The 3-hydroxybenzoic acid will be deprotonated and move to the aqueous layer, while the 3-propoxybenzoic acid remains in the organic layer.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be a very effective purification method.

  • Column Chromatography: For removing byproducts with similar polarities, silica gel column chromatography is the most effective method.

Q5: Can I perform this reaction without protecting the carboxylic acid group?

A5: Yes, it is possible to perform the reaction without a protecting group, and it is often done this way to reduce the number of synthetic steps. However, you are more likely to encounter the ester byproduct.[5] Careful optimization of the reaction conditions (base, solvent, temperature) is crucial to maximize the yield of the desired ether.

Reaction Scheme: O-Alkylation vs. Esterification

Side_Reactions cluster_paths Reaction Pathways start 3-Hydroxybenzoic Acid + Propyl Halide + Base product_ether 3-Propoxybenzoic Acid start->product_ether Phenoxide Attack product_ester Propyl 3-Hydroxybenzoate start->product_ester Carboxylate Attack path_O O-Alkylation (Desired Reaction) path_ester Esterification (Side Reaction)

Caption: Competing reaction pathways in the synthesis of 3-propoxybenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of 3-Propoxybenzoic Acid

This protocol is a general guideline and may require optimization.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzoic acid (1.0 eq) in a suitable solvent (e.g., acetone or DMF).

  • Add Base: Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Add Alkylating Agent: Add propyl bromide or propyl iodide (1.1-1.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2-3 times).

  • Combine the aqueous layers and acidify with dilute HCl until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain the purified 3-propoxybenzoic acid.

References

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • US Patent 5,260,475A. (1993). Esterification of hydroxybenzoic acids. Google Patents.
  • Organic Syntheses. (n.d.). Peroxybenzoic acid. Retrieved from [Link]

  • US Patent 4,354,038A. (1982). Process for the preparation of 3-hydroxybenzoic acid. Google Patents.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Propoxybenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxybenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • US Patent 5,260,475A. (1993). Esterification of hydroxybenzoic acids. Google Patents.
  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Hussain, Z., & Kumar, R. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). ether cleavage with strong acids [Video]. YouTube. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Spasov, A. A., et al. (2025). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the separation and purification of p-hydroxy-benzoic acid.
  • Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]

  • Chemcess. (2024). 3-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved from [Link]

  • TSI Journals. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). RU2675496C1 - Method for obtaining alkyl esters of hydroxybenzoic acids.
  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). The synthesis of 1-propoxy-5-methylbenzoic acid and its reaction with zinc oxide. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.

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Technical Support Center: Purification of 3-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Propoxybenzoic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with the purification of this versatile benzoic acid derivative. Here, we move beyond simple protocols to address the underlying chemistry, helping you troubleshoot common issues and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3-propoxybenzoic acid?

A1: The impurity profile of crude 3-propoxybenzoic acid is largely dependent on its synthetic route. A common synthesis involves the Williamson ether synthesis, reacting 3-hydroxybenzoic acid (or its ester) with a propyl halide (e.g., 1-bromopropane) in the presence of a base. Consequently, potential impurities include:

  • Unreacted Starting Materials: Residual 3-hydroxybenzoic acid is a primary acidic impurity.

  • Byproducts of Side Reactions: If the synthesis starts from an ester of 3-hydroxybenzoic acid, incomplete hydrolysis will leave the corresponding ester (e.g., ethyl 3-propoxybenzoate) as a neutral impurity.[1]

  • Reagents: Residual base or salts from the reaction.

  • Solvent Residues: Trapped organic solvents used during the reaction or initial workup.

Q2: What are the principal laboratory methods for purifying 3-propoxybenzoic acid?

A2: The three primary purification techniques, often used in combination, are:

  • Acid-Base Extraction: This is a highly effective liquid-liquid extraction technique for separating the acidic target compound from any neutral or basic impurities.[2][3]

  • Recrystallization: As a solid at room temperature, 3-propoxybenzoic acid is an excellent candidate for purification by recrystallization, which removes soluble and insoluble impurities based on differential solubility.[4][5]

  • Column Chromatography: While often a last resort for bulk purification due to cost and time, silica gel chromatography is invaluable for separating compounds with very similar properties or for achieving ultra-high purity.[6]

Q3: How do I select the most appropriate purification strategy?

A3: The choice depends on the nature and quantity of impurities. A logical workflow is essential for an efficient process. The diagram below outlines a decision-making framework to guide your selection based on an initial purity assessment (e.g., by TLC or ¹H NMR).

Purification_Decision_Tree start Crude 3-Propoxybenzoic Acid Sample assess_purity Assess Purity (TLC, NMR) start->assess_purity decision Major Impurities Present? assess_purity->decision neutral_basic Neutral or Basic Impurities (e.g., unhydrolyzed ester) decision->neutral_basic Yes acidic Acidic Impurities (e.g., 3-hydroxybenzoic acid) decision->acidic Yes complex_mixture Complex Mixture or Isomeric Impurities decision->complex_mixture Yes recrystallize Perform Recrystallization decision->recrystallize No (Mostly Pure) acid_base Perform Acid-Base Extraction neutral_basic->acid_base acidic->recrystallize chromatography Perform Column Chromatography complex_mixture->chromatography acid_base->recrystallize Further Purification final_purity_check Check Purity recrystallize->final_purity_check chromatography->final_purity_check end Pure 3-Propoxybenzoic Acid final_purity_check->end

Caption: Decision workflow for selecting a purification method.

Physical & Safety Data Summary

A clear understanding of the physical and chemical properties of 3-propoxybenzoic acid is critical for safe handling and effective purification.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃PubChem[7]
Molecular Weight180.20 g/mol PubChem[7]
AppearanceSolid (predicted)General knowledge
GHS Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[7]

Note: Always consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical.

Troubleshooting Guide

This section addresses specific problems you may encounter during your purification experiments in a practical Q&A format.

Recrystallization Issues

Q: My 3-propoxybenzoic acid oiled out during cooling instead of forming crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice.

  • Causality: This is common when the boiling point of the chosen solvent is higher than the melting point of the solute. It can also be caused by a high concentration of impurities, which depresses the melting point of the mixture.

  • Troubleshooting Steps:

    • Re-heat the Solution: Add a small amount of additional solvent until the oil fully redissolves.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" of pure 3-propoxybenzoic acid if available.

    • Reduce Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask to ensure it cools to room temperature over several hours before moving it to an ice bath.

    • Change Solvent System: If the problem persists, your solvent is likely unsuitable. Choose a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol/water). The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.[8]

Q: My recovery yield after recrystallization is very low. What are the likely causes?

A: Low recovery is a common challenge. The cause is often procedural rather than a chemical issue.

  • Causality & Solutions:

    • Using Excess Solvent: The most frequent error is using too much hot solvent to dissolve the crude product. This keeps a significant amount of your product dissolved even after cooling. Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the solid.[5]

    • Premature Crystallization: If the solution cools during a hot filtration step (used to remove insoluble impurities), product is lost on the filter paper. Solution: Use a pre-heated funnel and flask for the filtration and keep the solution near its boiling point.[8]

    • Insufficient Cooling: The final cooling step in an ice bath is crucial to maximize precipitation. Solution: Ensure the flask is cooled for at least 20-30 minutes in an ice-water bath before filtering the crystals.

    • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Acid-Base Extraction Issues

Q: I've performed the acid-base extraction and re-acidified the basic aqueous layer, but no precipitate formed. Where is my product?

A: This is a concerning but often solvable issue. The product is likely still in the aqueous solution as a salt.

  • Causality & Solutions:

    • Incorrect pH: You may not have added enough strong acid to lower the pH sufficiently. The carboxylic acid will only precipitate when it is fully protonated.[9][10] Solution: Check the pH of the aqueous layer with pH paper or a meter. Continue adding strong acid (e.g., 6M HCl) dropwise until the solution is strongly acidic (pH 1-2).

    • Insufficient Extraction: The initial extraction from the organic layer may have been incomplete. Solution: Perform the basic extraction multiple times (e.g., 3x with fresh portions of aqueous base) to ensure all the carboxylate salt has transferred to the aqueous phase.

    • High Water Solubility: While unlikely for this specific molecule, some carboxylic acids have slight water solubility. Solution: If a small amount of product is suspected to be in solution, you can try to extract the acidified aqueous layer back into an organic solvent like ethyl acetate or dichloromethane.

Q: A persistent emulsion has formed in my separatory funnel. How can I break it?

A: Emulsions are colloidal suspensions of one liquid in another and are common when solutions of different densities and polarities are shaken vigorously.

  • Causality & Solutions:

    • Vigorous Shaking: Shaking too aggressively is the primary cause. Solution: Use gentle, repeated inversions of the separatory funnel to mix the layers.

    • Breaking the Emulsion:

      • Be Patient: Let the separatory funnel stand undisturbed for 10-20 minutes.

      • Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength and density of the aqueous phase, helping to force the separation of the layers.

      • Gentle Swirling: Gently swirl the funnel. A stirring rod can also be used to carefully agitate the emulsion layer.

      • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool.

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate 3-propoxybenzoic acid from a neutral impurity (e.g., an unhydrolyzed ester).

Acid_Base_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve crude sample in organic solvent (e.g., EtOAc) add_base 2. Add aqueous base (e.g., 1M NaOH) and mix in separatory funnel dissolve->add_base separate1 3. Separate layers add_base->separate1 wash_org 4. Wash organic layer with brine separate1->wash_org Organic Layer add_acid 6. Cool aqueous layer in ice bath and acidify with conc. HCl (to pH 1-2) separate1->add_acid Aqueous Layer (contains sodium 3-propoxybenzoate) dry_org 5. Dry organic layer (Na2SO4), filter, and evaporate wash_org->dry_org neutral_impurity Isolated Neutral Impurity dry_org->neutral_impurity precipitate 7. Collect precipitate by vacuum filtration add_acid->precipitate wash_solid 8. Wash solid with cold DI water precipitate->wash_solid dry_solid 9. Dry solid under vacuum wash_solid->dry_solid pure_product Pure 3-Propoxybenzoic Acid dry_solid->pure_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-propoxybenzoic acid (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 50 mL) in a separatory funnel.

  • Extraction: Add 1 M aqueous sodium hydroxide (NaOH) solution (30 mL) to the funnel. Stopper the funnel and invert it gently several times, venting frequently to release any pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh 30 mL portions of 1 M NaOH, combining all aqueous extracts. The neutral impurity remains in the organic layer.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (test with pH paper, target pH ≈ 1). A white precipitate of 3-propoxybenzoic acid will form.[10]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual salts.

  • Drying: Place the purified solid in a desiccator under vacuum to dry completely. Characterize the final product by melting point and spectroscopy.

Protocol 2: Purification by Recrystallization

This protocol assumes the primary impurities are soluble in the chosen solvent system. A solvent screen should be performed first to identify an optimal solvent or co-solvent pair (e.g., ethanol/water).

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of the potential solvent. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[11]

  • Dissolution: Place the crude 3-propoxybenzoic acid into an Erlenmeyer flask. Add the chosen solvent (e.g., aqueous ethanol) portion-wise to the flask while heating on a hot plate with stirring. Add the minimum amount of hot solvent needed to just dissolve the solid completely.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Large, pure crystals are favored by slow cooling.[4] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small portion of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

References

  • Organic Syntheses. (n.d.). Peroxybenzoic acid. Organic Syntheses.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Slideshare. [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Source document. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Propoxybenzoic acid. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Propoxybenzoic Acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenoxybenzoic acid. PubChem. [Link]

  • ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. [Link]

  • ResearchGate. (2013). Troubleshooting protein purification?. ResearchGate. [Link]

  • PubMed. (2020). Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. PubMed. [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. [Link]

  • Unknown. (n.d.). Acid-Base Extraction. Source document. [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Isopropoxybenzoic acid. PubChem. [Link]

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Avoiding E2 elimination in 3-Propoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Propoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing the Williamson ether synthesis for this transformation. Our goal is to provide you with in-depth troubleshooting advice and foundational knowledge to help you maximize your yield and purity by mitigating common side reactions, particularly the competitive E2 elimination pathway.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. We provide not only solutions but also the underlying chemical principles to empower your experimental design.

Question 1: My reaction yield is low, and I've isolated a significant amount of my 3-hydroxybenzoic acid starting material. What's going wrong?

Answer:

This is a classic symptom of either incomplete deprotonation or a competing E2 elimination reaction consuming your alkylating agent. The phenoxide nucleophile, once formed, can act as a base, abstracting a proton from your propyl halide to form propene. This process regenerates the 3-hydroxybenzoic acid starting material and consumes the propyl halide in a non-productive pathway.

Core Problem: The reaction conditions are likely favoring the E2 (elimination) pathway over the desired SN2 (substitution) pathway.

Recommended Corrective Protocol:

To decisively favor the SN2 reaction, careful selection of base, solvent, and temperature is critical.[1][2][3] Polar aprotic solvents are known to accelerate SN2 reactions, while lower temperatures suppress the entropically favored E2 pathway.[4][5]

Step-by-Step Optimized Protocol:

  • Drying: Thoroughly dry your glassware and ensure your 3-hydroxybenzoic acid is anhydrous. Water will consume the base.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.

  • Solvent & Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. The first equivalent deprotonates the more acidic carboxylic acid, and the second deprotonates the phenolic hydroxyl.

    • Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, generating the required phenoxide.[1][6] Its poor nucleophilicity prevents it from participating in the substitution itself.

  • Alkylation: After stirring for 30-60 minutes at 0-25 °C to ensure complete deprotonation, add 1-iodopropane or 1-bromopropane (1.1 eq) dropwise.

    • Rationale: A primary alkyl halide is essential as it is sterically unhindered, maximizing the potential for SN2 backside attack and minimizing E2 elimination.[1][3]

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and then gently heat to 50-60 °C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Elevated temperatures can favor elimination.[5] Maintain the lowest temperature that allows for a reasonable reaction rate.

  • Workup: Upon completion, carefully quench the reaction by slowly adding it to ice-cold water. Acidify the aqueous solution with cold 1 M HCl to a pH of ~2-3 to protonate the carboxylate.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization.[7]

Competing SN2 vs. E2 Pathways Diagram

G cluster_start Reactants cluster_pathways Competing Pathways cluster_products Products Reactants 3-Hydroxybenzoate Dianion + 1-Bromopropane SN2_Node SN2 Pathway (Substitution) Reactants->SN2_Node Nucleophilic Attack on α-Carbon E2_Node E2 Pathway (Elimination) Reactants->E2_Node Base Abstraction of β-Proton SN2_Product 3-Propoxybenzoic Acid (Desired Product) SN2_Node->SN2_Product E2_Product 3-Hydroxybenzoic Acid + Propene E2_Node->E2_Product

Caption: Competing SN2 and E2 reaction pathways.

Question 2: Why is protecting the carboxylic acid as an ester recommended in some procedures?

Answer:

Protecting the carboxylic acid as an ester, typically a methyl or ethyl ester, before performing the Williamson ether synthesis is a robust strategy to improve reaction outcomes and simplify purification.[8]

Key Advantages of the Protection Strategy:

  • Improved Solubility: The starting material, 3-hydroxybenzoic acid, has limited solubility in many common aprotic solvents used for SN2 reactions. Its corresponding ester (e.g., methyl 3-hydroxybenzoate) is significantly more soluble, leading to a more homogeneous reaction mixture and potentially faster reaction rates.

  • Simplified Stoichiometry: Without the acidic carboxylic proton, you only need to deprotonate one site: the phenolic hydroxyl. This requires only a slight excess of one equivalent of a milder base (like K₂CO₃), which is often sufficient and easier to handle than NaH.

  • Cleaner Reaction: Using a milder base like potassium carbonate in a solvent like acetone or acetonitrile drastically reduces the likelihood of E2 elimination.[2][8] This combination is highly effective for alkylating phenols while being much less basic than NaH/DMF, thus disfavoring the elimination pathway.

  • Easier Purification: The final hydrolysis step to convert the ester back to the carboxylic acid is typically a high-yield, clean reaction that results in the precipitation of the product upon acidification, simplifying its isolation.[8]

Experimental Workflow with Protection Group

G Start 3-Hydroxybenzoic Acid Step1 Step 1: Esterification (e.g., MeOH, H₂SO₄) Start->Step1 Intermediate Methyl 3-Hydroxybenzoate Step1->Intermediate Step2 Step 2: Williamson Ether Synthesis (e.g., K₂CO₃, 1-Bromopropane, Acetone) Intermediate->Step2 ProtectedProduct Methyl 3-Propoxybenzoate Step2->ProtectedProduct Step3 Step 3: Hydrolysis (e.g., NaOH, then HCl) ProtectedProduct->Step3 FinalProduct 3-Propoxybenzoic Acid (Final Product) Step3->FinalProduct

Caption: A robust three-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Williamson ether synthesis?

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for forming an ether from an alcohol and an organohalide.[3][9] The reaction proceeds in two fundamental stages:

  • Deprotonation: A base is used to remove the acidic proton from the alcohol (in this case, the phenolic hydroxyl of 3-hydroxybenzoic acid), creating a highly nucleophilic alkoxide or phenoxide ion.[4][10]

  • Nucleophilic Substitution (SN2): The newly formed phenoxide ion attacks the primary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[1][2] This attack occurs from the backside of the carbon-halide bond, inverting the stereochemistry if the carbon were chiral, and displaces the halide leaving group to form the new carbon-oxygen bond of the ether.[1]

Q2: How do I choose the optimal conditions (Base, Solvent, Temperature) to favor SN2 over E2?

This is the central challenge in this synthesis. The phenoxide is both a strong nucleophile (good for SN2) and a moderately strong base (can cause E2). The choice of conditions creates a "push" towards one pathway over the other.

Logic for Optimizing SN2 Reaction

G cluster_choices Experimental Variables Start Goal: Maximize SN2, Minimize E2 Substrate Alkyl Halide: Choose Primary (1°) (e.g., 1-Bromopropane) Start->Substrate Base Base: Choose Less Hindered, Non-Nucleophilic (e.g., NaH, K₂CO₃) Start->Base Solvent Solvent: Choose Polar Aprotic (e.g., DMF, DMSO, Acetone) Start->Solvent Temp Temperature: Keep Moderate (e.g., 25-60 °C) Start->Temp Outcome_SN2 Favors SN2 Pathway Substrate->Outcome_SN2 Minimizes Steric Hindrance Outcome_E2 Favors E2 Pathway Substrate->Outcome_E2 2°/3° Halides Increase E2 Base->Outcome_SN2 Allows Nucleophilic Access Base->Outcome_E2 Bulky Bases (e.g., KOtBu) Promote E2 Solvent->Outcome_SN2 Enhances Nucleophile Reactivity Solvent->Outcome_E2 Protic Solvents Can Favor E2 Temp->Outcome_SN2 Suppresses Elimination Temp->Outcome_E2 High Temps Promote E2

Caption: Decision logic for favoring SN2 over E2.

Summary of Optimal Choices:

ParameterBest Choice for SN2Rationale
Alkyl Halide Primary (1°) (e.g., 1-iodopropane)Least sterically hindered, allowing for easy backside attack. Secondary and tertiary halides strongly favor E2.[1][4][11]
Base Less Hindered (e.g., NaH, K₂CO₃)Strong, bulky bases like potassium t-butoxide (KOtBu) are classic reagents for promoting E2 elimination.[5][6]
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetone)These solvents solvate the cation (Na⁺, K⁺) but leave the phenoxide anion "naked" and highly nucleophilic, accelerating the SN2 rate.[4][12]
Temperature Moderate (25-60 °C) Elimination reactions have a higher activation energy but are more entropically favored than substitution. Lowering the temperature slows E2 more than SN2.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Organic Syntheses Procedure. peroxybenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]

  • Leah4sci. (2024, April 16). How To Choose Between SN1 SN2 E1 E2 Reactions Pre-Finals Review (Live Recording). Retrieved from [Link]

  • National Institute of Standards and Technology. The synthesis of 1-propoxy-5-methylbenzoic acid and its reaction with zinc oxide. Retrieved from [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Google Patents. Process for the preparation of 3-hydroxybenzoic acid.
  • BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • PubChem. 3-Propoxybenzoic acid. Retrieved from [Link]

  • ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.2B: Purification of Product Mixtures. Retrieved from [Link]

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Technical Support Center: A Guide to Optimizing the Esterification of 3-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the esterification of 3-propoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield and purity of their esterification reactions. We will move beyond basic protocols to explore the causality behind experimental choices, empowering you to make informed decisions in your work.

Section 1: Understanding the Core Reaction

The esterification of 3-propoxybenzoic acid, typically performed via the Fischer-Speier method, is a classic acid-catalyzed equilibrium reaction.[1][2] Understanding this equilibrium is the first step toward mastering the synthesis and achieving high yields.

Q1: What is the fundamental mechanism of this reaction, and why does it stall?

A: The reaction is a nucleophilic acyl substitution. In simple terms, an alcohol attacks the carbonyl carbon of the carboxylic acid. However, this process is inefficient without an acid catalyst. The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and "activating" it for attack by the alcohol.[1][2] The reaction proceeds through a tetrahedral intermediate, followed by proton transfers and the elimination of water to form the ester.[1]

The critical point is that every step in this mechanism is reversible.[1] The reverse reaction, ester hydrolysis, is also catalyzed by acid and driven by the presence of water. Your reaction "stalls" when it reaches equilibrium—the point where the rate of the forward reaction (esterification) equals the rate of the reverse reaction (hydrolysis). At this point, there is no net change in the concentration of reactants and products. A typical Fischer esterification using equimolar reactants might only yield around 65% of the product at equilibrium.[1]

Fischer_Esterification cluster_activation Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination A Carboxylic Acid (3-Propoxybenzoic Acid) B Protonated Carbonyl (Activated) A->B Protonation H H+ (Catalyst) D Tetrahedral Intermediate B->D Alcohol Attack C Alcohol (e.g., Ethanol) C->D E Proton Transfer D->E Proton Transfer F Water (H₂O) Leaves E->F Elimination G Protonated Ester I Final Ester Product G->I Deprotonation H2 H+ (Catalyst) Regenerated

Caption: Simplified Fischer-Speier esterification workflow.

Q2: How can I manipulate the reaction equilibrium to favor product formation?

A: The key is applying Le Châtelier's Principle, which states that if a change is applied to a system at equilibrium, the system will shift to counteract that change.[3] For this reaction, you have two primary levers to pull:

  • Increase Reactant Concentration: Use a large excess of one of the starting materials.[1][3] The alcohol is the logical choice as it is often inexpensive and can serve as the reaction solvent, driving the equilibrium towards the product side.[1][2] Using a 10-fold excess of alcohol can push yields above 95%.[1]

  • Remove a Product: As water is a product, its removal will prevent the reverse reaction (hydrolysis) and pull the equilibrium towards the formation of more ester.[1][4] This is often the most effective single strategy for achieving near-quantitative yields.

Combining these two strategies—using the alcohol as the solvent and actively removing water—is the most robust approach to maximizing your ester yield.

Section 2: Troubleshooting Guide for Low Yields

Experiencing a low yield is the most common issue in Fischer esterification.[5] This workflow provides a logical sequence for diagnosing the problem.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node solution_node solution_node Start Low Yield (<80%) D1 Is water being actively removed? Start->D1 P1 Implement Dean-Stark or add molecular sieves. D1->P1 No D2 Is alcohol in large excess (>5 eq)? D1->D2 Yes S1 Yield Improves P1->S1 P2 Increase alcohol to >10 eq or use as solvent. D2->P2 No D3 Is reaction going to completion (TLC)? D2->D3 Yes S2 Yield Improves P2->S2 P3 Increase reaction time. Increase temperature. Check catalyst loading. D3->P3 No (starting material remains) D4 Is workup procedure causing loss of product? D3->D4 Yes (but yield still low) S3 Yield Improves P3->S3 P4 Check pH during neutralization. Ensure sufficient extractions. Minimize transfers. D4->P4 Possibly S4 Yield Improves P4->S4

Caption: A logical workflow for troubleshooting low esterification yields.

Q3: My yield is poor. How do I effectively remove water from the reaction?

A: The gold standard for water removal in a lab setting is the Dean-Stark apparatus .[1][3][6] This piece of glassware is used with a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[1][3] As the mixture refluxes, the water-toluene azeotrope vaporizes, condenses, and collects in the graduated arm of the trap. Since water is denser than toluene, it separates and sinks to the bottom, while the toluene overflows and returns to the reaction flask, effectively removing water from the equilibrium.[1]

Experimental Protocol: Dean-Stark Esterification

  • Setup: Assemble a round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is oven-dried.[7]

  • Reagents: To the flask, add 3-propoxybenzoic acid (1.0 eq), the desired alcohol (1.5-3.0 eq), an acid catalyst (see Q6), and enough toluene to ensure the mixture can be stirred effectively.

  • Heating: Heat the mixture to reflux. You should observe the condensate collecting in the Dean-Stark arm.

  • Monitoring: The reaction is complete when water stops collecting in the arm and the collected volume matches the theoretical amount (1 mole of water per mole of ester). This can take anywhere from a few hours to over 24 hours.[8][9]

  • Workup: Allow the reaction to cool before proceeding with neutralization and extraction (see Q9).

An alternative is to use a dehydrating agent like molecular sieves.[4] However, their effectiveness can be limited at higher temperatures, and they are not as efficient as a Dean-Stark trap for larger-scale reactions.[4][10]

Q4: I am using a large excess of alcohol and removing water, but my yield is still not quantitative. What else could be wrong?

A: If you have addressed the equilibrium, it's time to examine the reaction kinetics and conditions.

  • Catalyst Choice & Loading: Are you using the right catalyst at the right concentration? Insufficient catalyst will result in a slow reaction that may not reach equilibrium in a reasonable time. See the table below for a comparison.

  • Reaction Temperature: The reaction requires heat.[9] Ensure you are at a sufficient reflux temperature. If using a high-boiling alcohol (e.g., butanol), you may not need an additional solvent like toluene. For lower-boiling alcohols (methanol, ethanol), using toluene helps achieve a higher reflux temperature to speed up the reaction.

  • Reaction Time: Esterifications can be slow.[9] Monitor the reaction's progress via Thin Layer Chromatography (TLC).[5] If you see significant starting material remaining after several hours, the reaction may simply need more time. Continue refluxing until the spot for 3-propoxybenzoic acid is gone or has diminished to a trace amount.

Section 3: Optimizing Reaction Parameters

Q5: Which acid catalyst is best for the esterification of 3-propoxybenzoic acid?

A: The choice of catalyst depends on the scale of your reaction and your purification requirements.

Catalyst TypeExamplesTypical LoadingProsCons
Strong Mineral Acid Sulfuric Acid (H₂SO₄)1-5 mol%Inexpensive, highly effective, also a mild dehydrating agent.[3][5]Difficult to remove; workup requires careful neutralization. Can cause charring with sensitive substrates at high temperatures.
Organic Sulfonic Acid p-Toluenesulfonic Acid (TsOH)5-10 mol%Solid, easier to handle than H₂SO₄. Effective catalyst.[11]Requires neutralization and removal during workup.
Solid Acid Catalyst Sulfonated Resins (Nafion™, Amberlyst™), Sulfonated SilicaVariesEasily removed by simple filtration, simplifying workup.[12][13] Reusable and environmentally benign.[12]Can be more expensive. May have lower activity, requiring higher temperatures or longer reaction times.[12]

For most lab-scale syntheses, sulfuric acid is a robust and cost-effective choice. For scale-up or green chemistry applications, a solid acid catalyst is an excellent alternative.[12][13]

Q6: What is the optimal temperature and reaction time?

A: There is no single "optimal" set of conditions; it is a balance between reaction rate and potential side reactions.

ParameterRecommended RangeRationale & Considerations
Temperature 80 - 150 °C (Reflux)Higher temperatures increase the reaction rate.[9] The boiling point of your solvent system (e.g., alcohol alone or toluene/alcohol) will determine the maximum temperature. Excessively high temperatures (>150 °C) can sometimes lead to side reactions, though this is less of a concern for a stable molecule like 3-propoxybenzoic acid.
Reaction Time 2 - 48 hoursHighly dependent on substrate reactivity, catalyst loading, and temperature.[9] Always monitor by TLC. There is no substitute for empirically determining when the reaction is complete.

Section 4: Workup and Purification

Q7: What is the standard workup procedure to isolate my 3-propoxybenzoic acid ester?

A: A proper workup is crucial to remove the acid catalyst and unreacted starting material, ensuring a pure product.

Experimental Protocol: Post-Reaction Workup & Extraction

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the cooled mixture with an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).

  • Neutralization: Transfer the organic solution to a separatory funnel. Wash sequentially with:

    • Water (1x): To remove the bulk of the excess alcohol.

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution (2-3x): To neutralize the acid catalyst and, critically, to remove any unreacted 3-propoxybenzoic acid by converting it to its water-soluble sodium salt.[5][14] Caution: CO₂ gas will evolve. Vent the funnel frequently.[14] Continue washing until no more gas evolves.

    • Brine (Saturated NaCl solution) (1x): To remove residual water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude ester.

Q8: My final product is impure. What are the likely contaminants and how do I remove them?

A: The most common impurities are unreacted starting materials.

  • Unreacted 3-Propoxybenzoic Acid: This indicates either an incomplete reaction or an inefficient workup. The acid can be removed by repeating the wash with NaHCO₃ solution.[14]

  • Unreacted Alcohol: If a low-boiling alcohol was used, it should be removed with the solvent during rotary evaporation. For higher-boiling alcohols, purification by column chromatography or vacuum distillation may be necessary.

  • Side Products: While unlikely under standard conditions, potential self-condensation of the acid could occur at very high temperatures.[15] If unexpected spots appear on your TLC, purification by column chromatography is the most reliable method to isolate your desired ester.[16] For solid esters, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be a highly effective purification technique.[14][17]

References

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016). The Organic Chemistry Tutor. [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2015). ResearchGate. [Link]

  • How can I improve the yield of my Fischer Esterification? (2020). Reddit. [Link]

  • Esterification of benzoic acid to methyl benzoate. (n.d.). Handout. [Link]

  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. (2014). ResearchGate. [Link]

  • 3: Esterification (Experiment). (2021). Chemistry LibreTexts. [Link]

  • 3-Propoxybenzoic acid. (n.d.). PubChem. [Link]

  • Reaction conditions and yield of 3 for the esterification using an alcohol. (n.d.). ResearchGate. [Link]

  • The yield and conversion from the esterification of p-hydroxybenzoic acid with glucose using 3% SO 4 2-/Al 2 O 3 catalyst. (n.d.). ResearchGate. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024). MDPI. [Link]

  • Ester Chemistry Questions with Solutions. (n.d.). BYJU'S. [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015). ResearchGate. [Link]

  • Process for the purification of esters. (1985).
  • Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. (2017). Oxford Academic. [Link]

  • Esters of polyhydroxy-benzoic acids and method for their preparation. (1952).
  • How to purify esterefication product? (2016). ResearchGate. [Link]

  • Scale-up Production and Optimization Study on the Esterification of Palm based Fatty Acid and Triethanolamine. (2018). ResearchGate. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2010). NIH National Library of Medicine. [Link]

  • The Fischer Esterification. (n.d.). University of Colorado Boulder. [Link]

  • Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). (2023). MDPI. [Link]

  • Ester Reactions: Esterification Practice Problems. (n.d.). Study.com. [Link]

  • Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? (2019). Quora. [Link]

  • Dean−Stark Apparatus Modified for Use with Molecular Sieves. (1998). ACS Publications. [Link]

  • Esterification not Working (Separation). (2024). Reddit. [Link]

  • A Simple Dean-Stark Apparatus Explained. (2013). YouTube. [Link]

  • Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up. (2006). ResearchGate. [Link]

  • 3-Chloroperoxybenzoic acid. (n.d.). Organic Chemistry Portal. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. [Link]

  • Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). (2014). Royal Society of Chemistry. [Link]

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Technical Support Center: Managing Steric Hindrance in 3-Propoxybenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 3-propoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with this versatile molecule. The inherent steric hindrance of 3-propoxybenzoic acid can present unique obstacles in achieving desired chemical transformations. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and achieve your synthetic goals.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the derivatization of 3-propoxybenzoic acid, with a focus on understanding and mitigating steric hindrance.

Q1: What is steric hindrance and how does it affect the derivatization of 3-propoxybenzoic acid?

A1: Steric hindrance is a phenomenon that occurs when the size of atoms or groups of atoms in a molecule prevents or slows down a chemical reaction.[1] In the case of 3-propoxybenzoic acid, the propoxy group at the meta-position of the benzene ring can physically obstruct the approach of reagents to the carboxylic acid group. This "crowding" around the reaction site can significantly decrease reaction rates and yields for common derivatization reactions like esterification and amidation.[2]

Q2: I am having trouble forming an ester of 3-propoxybenzoic acid with a bulky alcohol. What are the likely causes and how can I improve my yield?

A2: Low yields in the esterification of 3-propoxybenzoic acid with bulky (sterically hindered) alcohols are a classic example of steric hindrance from both reaction partners. Standard Fischer esterification conditions, which typically involve heating the carboxylic acid and alcohol with a strong acid catalyst, are often ineffective.[3] The bulky propoxy group and the large alcohol create a congested transition state, making it difficult for the nucleophilic attack of the alcohol on the protonated carboxylic acid to occur.

To improve your yield, consider the following strategies:

  • Activate the Carboxylic Acid: Instead of relying on acid catalysis, convert the carboxylic acid into a more reactive intermediate. This can be achieved by forming the acyl chloride or by using coupling agents.

  • Employ Milder Reaction Conditions: High temperatures can lead to side reactions and decomposition. Activating the carboxylic acid allows for the use of milder, often room temperature, conditions.

  • Choose the Right Coupling Agent: Several coupling agents are designed to overcome steric hindrance. The Steglich esterification, which uses a carbodiimide like DCC or EDC in the presence of a catalyst like DMAP, is a powerful option for hindered substrates.[4][5]

Q3: My amidation reaction of 3-propoxybenzoic acid is sluggish and incomplete. What modifications can I make to the protocol?

A3: Similar to esterification, direct amidation of 3-propoxybenzoic acid by heating with an amine is generally inefficient due to the unfavorable acid-base reaction that deactivates the amine nucleophile.[6] The steric bulk of the propoxy group further complicates the reaction. To drive the reaction to completion, you must activate the carboxylic acid.

Recommended modifications include:

  • Formation of the Acyl Chloride: Convert 3-propoxybenzoic acid to 3-propoxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily form an amide upon reaction with an amine.

  • Use of Peptide Coupling Reagents: Reagents commonly used in peptide synthesis are excellent for forming amide bonds under mild conditions, even with hindered substrates. Popular choices include carbodiimides (DCC, EDC) often in combination with additives like HOBt or OxymaPure, or phosphonium- and iminium-based reagents like HATU.[7]

Q4: Are there any "green" or more environmentally friendly methods for the esterification of 3-propoxybenzoic acid?

A4: Yes, several approaches aim to reduce the environmental impact of esterification reactions. For sterically hindered benzoic acids, solid acid catalysts are a promising green alternative.[8] These catalysts, such as modified montmorillonite clays or sulfated metal oxides, can facilitate the reaction without the need for strong mineral acids and can often be recovered and reused.[9] Additionally, microwave-assisted synthesis can significantly reduce reaction times and energy consumption.[10]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific derivatization reactions of 3-propoxybenzoic acid.

A. Esterification of 3-Propoxybenzoic Acid
Problem: Low or No Yield in Fischer Esterification
Potential Cause Explanation Recommended Solution
Steric Hindrance The propoxy group and/or a bulky alcohol physically block the reaction site, preventing the formation of the tetrahedral intermediate.[2]1. Switch to a more powerful esterification method: The Steglich esterification is highly effective for sterically hindered substrates.[4][5] 2. Activate the carboxylic acid: Convert 3-propoxybenzoic acid to its acyl chloride before reacting with the alcohol.
Equilibrium Limitation Fischer esterification is a reversible reaction. The accumulation of water can drive the reaction backward, lowering the yield.[11]1. Remove water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. 2. Use excess alcohol: If feasible, use the alcohol as the solvent to shift the equilibrium towards the product.
Insufficient Catalyst Activity The acid catalyst may not be strong enough or may be present in too low a concentration to effectively protonate the carboxylic acid.1. Increase catalyst loading: Cautiously increase the amount of sulfuric acid or p-toluenesulfonic acid. 2. Use a stronger acid catalyst: Consider using a solid acid catalyst which can sometimes offer higher activity and easier removal.[8]
Protocol: Steglich Esterification of 3-Propoxybenzoic Acid

This protocol is a robust method for esterifying sterically hindered carboxylic acids like 3-propoxybenzoic acid.[4][5]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-propoxybenzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[12]

  • Addition of Reagents: Add the alcohol (1.0-1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Slowly add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of the reaction solvent.

    • If using EDC, the urea byproduct is water-soluble and can be removed during an aqueous workup.

    • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

B. Amidation of 3-Propoxybenzoic Acid
Problem: Incomplete Reaction or Low Yield
Potential Cause Explanation Recommended Solution
Insufficient Carboxylic Acid Activation Direct reaction of the carboxylic acid with the amine is slow and inefficient due to the formation of an unreactive ammonium carboxylate salt.[6]1. Convert to Acyl Chloride: The most reliable method is to first synthesize 3-propoxybenzoyl chloride. 2. Use a Coupling Agent: Employ a carbodiimide-based coupling agent like EDC or DCC, often with an additive like HOBt or OxymaPure to suppress side reactions and improve efficiency.[7][13]
Steric Hindrance The propoxy group on the acid and/or bulky substituents on the amine can hinder the approach of the nucleophile.1. Use a more potent coupling reagent: Reagents like HATU or HBTU are specifically designed for difficult couplings and can be very effective. 2. Increase Reaction Temperature: Gently heating the reaction mixture may provide enough energy to overcome the activation barrier, but monitor for side reactions.
Poor Nucleophilicity of the Amine Electron-withdrawing groups on the amine can reduce its nucleophilicity, slowing down the reaction.1. Use a stronger activating agent for the carboxylic acid. 2. Consider alternative synthetic routes if the amine is particularly unreactive.
Protocol: Acyl Chloride Formation and Subsequent Amidation

This two-step procedure is a highly effective method for the amidation of 3-propoxybenzoic acid.

Step 1: Synthesis of 3-Propoxybenzoyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).

  • Reactants: Add 3-propoxybenzoic acid (1.0 eq) to the flask. Add an excess of thionyl chloride (SOCl₂, 2-3 eq), optionally using a solvent like toluene.[14] A catalytic amount of dimethylformamide (DMF) can accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux (around 80 °C for neat SOCl₂) for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the solution becomes clear.

  • Isolation: Allow the reaction to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-propoxybenzoyl chloride can often be used directly in the next step or purified by vacuum distillation.

Step 2: Amidation

  • Setup: In a separate flask under an inert atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.1 eq) in a dry solvent like DCM.

  • Addition: Cool the amine solution to 0 °C. Slowly add the crude or purified 3-propoxybenzoyl chloride (1.0 eq), either neat or dissolved in a small amount of the reaction solvent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash with dilute acid, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amide by recrystallization or column chromatography.

C. Mitsunobu Reaction for Esterification

The Mitsunobu reaction is an alternative for forming esters, particularly when dealing with hindered alcohols, as it proceeds via an SN2 mechanism with inversion of configuration at the alcohol's stereocenter.[15]

Problem: Low Yields with Hindered Substrates
Potential Cause Explanation Recommended Solution
Steric Hindrance Even in the Mitsunobu reaction, severe steric hindrance can slow down the nucleophilic attack of the carboxylate on the activated alcohol-phosphine complex.[16]1. Use a more acidic pronucleophile: Instead of 3-propoxybenzoic acid itself, consider using a more acidic benzoic acid derivative in the reaction, which can sometimes improve yields.[16] 2. Higher Concentration and Sonication: Running the reaction at a higher concentration and using sonication has been shown to accelerate Mitsunobu reactions with sterically hindered substrates.
Reagent Decomposition The phosphine-azodicarboxylate adduct can be unstable, especially at elevated temperatures.1. Maintain low temperatures: Perform the addition of the azodicarboxylate at 0 °C or below. 2. Use pre-formed adduct: In some cases, pre-forming the adduct before adding the acid and alcohol can be beneficial.

III. Visualizing Reaction Strategies

The following diagrams illustrate the decision-making process and mechanisms for overcoming steric hindrance in the derivatization of 3-propoxybenzoic acid.

Esterification_Strategy Start Esterification of 3-Propoxybenzoic Acid IsAlcoholHindered Is the Alcohol Sterically Hindered? Start->IsAlcoholHindered Fischer Fischer Esterification (Acid Catalyst, Heat, Water Removal) IsAlcoholHindered->Fischer No ActivateAcid Activation of Carboxylic Acid IsAlcoholHindered->ActivateAcid Yes Product Desired Ester Fischer->Product Steglich Steglich Esterification (DCC/EDC, DMAP) ActivateAcid->Steglich Standard Mild Conditions AcylChloride Acyl Chloride Formation (SOCl2 or (COCl)2) ActivateAcid->AcylChloride Robust/ High Reactivity Mitsunobu Mitsunobu Reaction (DEAD, PPh3) ActivateAcid->Mitsunobu Inversion of Stereochemistry Steglich->Product AcylChloride->Product Mitsunobu->Product

Caption: Decision workflow for esterification of 3-propoxybenzoic acid.

Amidation_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling Acid 3-Propoxybenzoic Acid (R-COOH) ActiveEster O-Acylisourea Intermediate (Highly Reactive) Acid->ActiveEster + EDC EDC EDC (Carbodiimide) Amide Desired Amide (R-CONH-R') ActiveEster->Amide + Amine Urea Urea Byproduct ActiveEster->Urea Amine Amine (R'-NH2)

Caption: Simplified mechanism of EDC-mediated amidation.

IV. References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602.

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Gao, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]

  • Hasanine, M. S., & Abd El-Megeed, A. M. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research, 9(2). [Link]

  • Kaur, N. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101230. [Link]

  • Kianmehr, E., & Faghih, N. (2007). A convenient procedure for the esterification of benzoic acids with phenols: a new application for the Mitsunobu reaction. Tetrahedron Letters, 48(20), 3553-3557.

  • Luning, U. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5891-5899. [Link]

  • M. A. Pasha, & V. P. Jayashankara. (2006). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 71(23), 8964-8966. [Link]

  • Martin, S. F., & Dodge, J. A. (1991). Efficacious modification of the Mitsunobu reaction for inversions of sterically hindered secondary alcohols. Tetrahedron Letters, 32(26), 3017-3020.

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586799, 3-Propoxybenzoic acid. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Steric effects. (n.d.). In Wikipedia. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

Sources

Column chromatography purification of 3-Propoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for the column chromatography purification of 3-Propoxybenzoic acid. As a Senior Application Scientist, my goal is to blend foundational chromatographic principles with practical, field-tested solutions to the specific challenges this molecule presents. Our focus is not just on the 'how,' but the 'why,' ensuring each step is a self-validating component of a robust purification strategy.

Core Topic Analysis: 3-Propoxybenzoic Acid

3-Propoxybenzoic acid is a moderately polar aromatic carboxylic acid. Its purification by standard silica gel chromatography is generally straightforward but is critically influenced by the presence of the carboxylic acid functional group. This group can engage in strong, undesirable interactions with the stationary phase, leading to common purification issues like peak tailing. Understanding and controlling these interactions is the key to a successful separation.

Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃PubChem[1]
Molecular Weight180.20 g/mol PubChem[1]
PolarityModerately PolarInferred from structure
Acidity (pKa)~4-5 (Est.)Analogous to Benzoic Acid

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when setting up a column chromatography protocol for 3-Propoxybenzoic acid.

Question 1: What is the best stationary phase for purifying 3-Propoxybenzoic acid?

Answer: For most applications, standard silica gel (40-63 µm, 230-400 mesh) is the ideal and most cost-effective choice.

  • Expertise & Experience: The polarity of 3-Propoxybenzoic acid, stemming from its carboxylic acid and ether functional groups, allows for effective interaction and retention on the highly polar surface of silica gel. This provides a good retention factor (Rf) window to separate it from both less polar (e.g., starting materials like 3-hydroxybenzoic acid alkylated precursors) and more polar (e.g., polymeric byproducts) impurities.

  • Trustworthiness: Using standard silica gel is a well-established practice for separating moderately polar organic acids. The primary challenge, which is addressed in mobile phase selection, is mitigating the strong acidity of the silanol groups on the silica surface. Should your compound prove to be unstable on silica (a rare but possible issue), alternatives like neutral or basic alumina can be considered. A simple way to test for stability is to spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots (decomposition products) have formed[2].

Question 2: How do I select the optimal mobile phase (eluent)?

Answer: The key to a successful separation of 3-Propoxybenzoic acid is using a non-polar/polar solvent mixture modified with a small amount of acid .

  • Expertise & Experience: A typical starting point, optimized using Thin Layer Chromatography (TLC), would be a mixture of Hexanes and Ethyl Acetate . The critical component is the addition of ~0.5-1% Acetic Acid or Formic Acid to the eluent mixture.

  • Causality: The carboxylic acid group of your target molecule can be deprotonated by the acidic silanol groups on the silica surface, leading to an ionic interaction. This strong binding causes slow, uneven elution, resulting in significant peak tailing. Adding a small amount of a stronger, volatile acid like acetic acid to the mobile phase serves two purposes[3]:

    • It protonates the surface of the silica gel, effectively 'deactivating' the most aggressive binding sites.

    • It ensures that the 3-Propoxybenzoic acid remains in its neutral, protonated state, which interacts more predictably and less strongly with the stationary phase, leading to sharp, symmetrical peaks.

    The ideal mobile phase composition should provide a target Rf value of 0.25-0.35 on your TLC plate for 3-Propoxybenzoic acid.

Question 3: Should I use wet loading or dry loading to apply my sample to the column?

Answer: For 3-Propoxybenzoic acid, which is a solid, dry loading is highly recommended for optimal resolution.

  • Expertise & Experience: While wet loading (dissolving the sample in a minimal amount of the mobile phase) is faster, it often introduces too much of the strong eluting solvent (like ethyl acetate) at the top of the column. This can cause band broadening and reduce the separation efficiency from impurities that are close in polarity.

  • Trustworthiness & Protocol: Dry loading ensures the sample is applied to the column in a very narrow, concentrated band.

    • Dissolve your crude 3-Propoxybenzoic acid in a suitable solvent (e.g., Dichloromethane, Acetone).

    • Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to this solution.

    • Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed column. This technique prevents band broadening and significantly improves separation[3].

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My purified fractions show significant peak tailing when analyzed by TLC or HPLC.

  • Likely Cause: Strong acid-base interaction between the carboxylic acid group of your product and the silanol groups of the silica gel stationary phase.

  • Solution: The most effective solution is to modify your mobile phase. Add 0.5-2% acetic acid or formic acid to your eluent system[3]. This will suppress the ionization of your analyte and the silica surface, leading to much sharper peaks. If you have already run the column, you can sometimes "chase" the tailing compound off the column by flushing with a mobile phase containing a higher concentration of the polar solvent and the acid modifier[2].

Problem 2: I am getting poor separation between my product and a closely-eluting impurity.

  • Likely Cause: The polarity of your chosen mobile phase is not optimal for resolving the components.

  • Solution:

    • Re-optimize with TLC: Find a solvent system where the Rf values of your product and the impurity are more distinct. Try different solvent combinations (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate).

    • Use a Gradient Elution: If a single solvent system (isocratic elution) cannot provide baseline separation, a gradient elution is the answer. Start with a less polar mobile phase to elute the less polar impurities, and then gradually increase the percentage of the more polar solvent to elute your product, leaving more polar impurities behind.

    • Check Column Packing: A poorly packed column with channels or cracks will lead to severe band broadening and poor separation. Ensure your column is packed uniformly without any air gaps.

Problem 3: The 3-Propoxybenzoic acid is not eluting from the column, even with a highly polar mobile phase.

  • Likely Cause 1: The mobile phase is not polar enough or lacks the necessary acid modifier.

  • Solution 1: Prepare a more polar mobile phase. If you are using 50% Ethyl Acetate in Hexanes, try increasing it to 70% or even 100% Ethyl Acetate. Crucially, ensure that at least 1% acetic or formic acid is included, as this is often the key to eluting carboxylic acids from silica gel.

  • Likely Cause 2: The compound may have precipitated at the top of the column due to low solubility in the initial mobile phase.

  • Solution 2: This is less common if dry loading was performed correctly. However, you can try to elute with a solvent system in which the compound is highly soluble (e.g., Dichloromethane/Methanol 9:1), which will usually wash everything off the column. In the future, ensure the sample is fully dissolved before adsorbing it onto the silica for dry loading.

Problem 4: I suspect my compound is decomposing on the column.

  • Likely Cause: The acidic nature of the silica gel is catalyzing a degradation reaction.

  • Solution:

    • Confirm Decomposition: Perform a 2D TLC. Spot the crude material on a TLC plate, elute in one direction, then rotate the plate 90 degrees and elute again in the same solvent system. If new spots appear off the diagonal, decomposition is occurring on the silica[2].

    • Deactivate the Silica: Before packing, you can prepare a slurry of silica gel in your mobile phase and add a small amount of a base like triethylamine to neutralize the most acidic sites. However, this can complicate purification.

    • Switch Stationary Phase: A more robust solution is to switch to a less acidic stationary phase like neutral alumina or consider using reversed-phase (C18) chromatography . For reversed-phase, the mobile phase would be a polar mixture (e.g., water/acetonitrile or water/methanol), and the non-polar impurities would elute later than your more polar product.

Visualized Workflows and Concepts
Standard Purification Workflow

This diagram outlines the logical flow from a crude sample to a purified product.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Recovery Crude Crude 3-Propoxybenzoic Acid TLC TLC Optimization (Target Rf = 0.25-0.35) Crude->TLC Test Solvents Pack Pack Silica Gel Column TLC->Pack Select Eluent Load Dry Load Sample Pack->Load Elute Elute with Optimized Mobile Phase (+0.5% AcOH) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure

Caption: General workflow for column chromatography purification.

Mechanism of Peak Tailing and Its Solution

This diagram illustrates the chemical interactions responsible for peak tailing and how an acid modifier resolves the issue.

G cluster_problem Problem: No Acid Modifier cluster_solution Solution: Add Acetic Acid (AcOH) Analyte_Anion R-COO⁻ (Anionic Analyte) Silica_H Silica-OH (Acidic Silanol) Analyte_Anion->Silica_H Strong Ionic Interaction Tailing Result: Peak Tailing Silica_H->Tailing Analyte_Neutral R-COOH (Neutral Analyte) Silica_H_Suppressed Silica-OH (Suppressed) Analyte_Neutral->Silica_H_Suppressed Weak H-Bonding Symmetric Result: Symmetrical Peak Silica_H_Suppressed->Symmetric

Caption: How acid modifiers prevent peak tailing on silica gel.

References
  • Title: 3-Propoxybenzoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [Link]

  • Title: Troubleshooting Flash Column Chromatography Source: Department of Chemistry, University of Rochester URL: [Link]

  • Title: Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL: [Link]

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL: [Link]

Sources

Navigating the Purification of 3-Propoxybenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 3-Propoxybenzoic acid. Drawing from established principles of organic chemistry and extensive field experience, this document offers practical, in-depth solutions to common challenges encountered during the purification process. Our goal is to empower you with the knowledge to not only execute successful recrystallizations but also to understand the fundamental science that underpins these techniques.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when planning the recrystallization of 3-Propoxybenzoic acid.

Q1: What is the most critical first step in developing a recrystallization protocol for 3-Propoxybenzoic acid?

A1: The most crucial initial step is solvent selection. An ideal solvent for recrystallization should dissolve the solute (3-Propoxybenzoic acid) completely at an elevated temperature but poorly at lower temperatures. This temperature-dependent solubility differential is the driving force for crystal formation upon cooling.

Q2: How can I predict a good solvent for 3-Propoxybenzoic acid without extensive trial and error?

A2: A good starting point is to consider the polarity of 3-Propoxybenzoic acid. As a substituted benzoic acid, it has both polar (the carboxylic acid group) and non-polar (the benzene ring and propoxy group) characteristics. Therefore, solvents with intermediate polarity, or solvent pairs (a mixture of a "good" solvent and a "poor" solvent), are often successful. Water, a highly polar solvent, can be effective for many benzoic acid derivatives due to the compound's ability to form hydrogen bonds, especially at elevated temperatures.[1][2] Alcohols like ethanol also offer a good balance of polarity.

Q3: What are the key physical properties of 3-Propoxybenzoic acid that I should be aware of?

A3: Understanding the physicochemical properties is essential. The reported melting point of 3-Propoxybenzoic acid is 75.5 °C. A sharp melting point close to this value after recrystallization is a good indicator of purity. Its molecular weight is 180.20 g/mol .[3]

Q4: What are some potential impurities I might encounter?

A4: Impurities can originate from the starting materials, by-products of the synthesis, or degradation products. For carboxylic acids synthesized via oxidation of corresponding alkylbenzenes, unreacted starting material or over-oxidation products could be present. If the synthesis involves esterification followed by hydrolysis, unhydrolyzed ester could be an impurity.

Troubleshooting Guide: Overcoming Common Recrystallization Hurdles

This section provides solutions to specific issues you may encounter during your experiments, grounded in chemical principles.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Oiling Out The solute is coming out of solution above its melting point. This occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree.1. Lower the temperature before cooling: Allow the hot, saturated solution to cool more slowly. Rapid cooling can lead to a high degree of supersaturation. 2. Add more solvent: This will decrease the saturation of the solution. 3. Choose a lower-boiling point solvent: If the solvent's boiling point is significantly higher than the solute's melting point (75.5 °C for 3-Propoxybenzoic acid), this is a likely cause. 4. Use a solvent-pair: Dissolve the compound in a minimum of a hot "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.
No Crystal Formation The solution is not sufficiently supersaturated, or nucleation is inhibited.1. Induce crystallization:     a. Scratch the inner surface of the flask with a glass rod: This creates microscopic scratches that can serve as nucleation sites.     b. Add a seed crystal: A small crystal of pure 3-Propoxybenzoic acid can act as a template for crystal growth. 2. Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the solute. 3. Cool to a lower temperature: Use an ice bath to further decrease the solubility of the compound.
Low Yield Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.1. Minimize solvent usage: Use only the minimum amount of hot solvent required to fully dissolve the compound. 2. Cool the filtrate thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal precipitation. 3. Prevent premature crystallization: Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing during filtration. If crystals do form on the filter paper, they can be redissolved by washing with a small amount of hot solvent.[4]
Impure Crystals (Discoloration or Incorrect Melting Point) Inefficient removal of impurities, or co-crystallization of impurities.1. Use activated charcoal: If the solution is colored by high molecular weight impurities, adding a small amount of activated charcoal to the hot solution before filtration can adsorb these impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Ensure slow cooling: Rapid crystal growth can trap impurities within the crystal lattice. Allowing the solution to cool slowly promotes the formation of purer crystals.[1] 3. Perform a second recrystallization: If the initial recrystallization does not yield a product of sufficient purity, a second recrystallization is often effective.

Data Presentation: Solubility Profile of Benzoic Acid Derivatives

SolventPolarityExpected Solubility of 3-Propoxybenzoic Acid at Room Temp.Expected Solubility of 3-Propoxybenzoic Acid at Elevated Temp.Rationale & Comments
WaterHighLowModerate to HighThe carboxylic acid group allows for hydrogen bonding with water, and this interaction is significantly enhanced at higher temperatures.[1][5] This makes water a potentially good, and safe, recrystallization solvent.
EthanolMedium-HighModerateHighEthanol can interact with both the polar carboxylic acid group and the non-polar aromatic ring and propoxy chain, making it a good "all-around" solvent.
AcetoneMedium-HighHighVery HighAcetone is a strong solvent for many organic compounds. It may be too effective at room temperature, leading to low recovery, unless used as part of a solvent pair.
Ethyl AcetateMediumModerateHighSimilar to ethanol, it offers a good balance of polarity.
TolueneLowLowModerateThe non-polar nature of toluene interacts well with the benzene ring and propoxy group. The solubility will be lower than in more polar solvents.
HexaneVery LowVery LowLowAs a non-polar solvent, hexane is unlikely to be a good single solvent for recrystallization but could be an effective anti-solvent in a solvent-pair system with a more polar solvent.

Experimental Protocol: Recrystallization of 3-Propoxybenzoic Acid

This protocol is a general guideline and may require optimization based on the initial purity of your sample.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude 3-Propoxybenzoic acid into several test tubes.

  • Add a few drops of a different test solvent to each tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that did not show solubility at room temperature. A good solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.

2. Dissolution:

  • Place the crude 3-Propoxybenzoic acid in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate (with stirring). Add just enough hot solvent to completely dissolve the solid.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • To remove insoluble impurities (and activated charcoal, if used), perform a hot gravity filtration. Preheat the funnel and receiving flask with hot solvent to prevent premature crystallization.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

7. Drying:

  • Dry the purified crystals. This can be done by air drying on the filter paper or in a desiccator.

  • Once dry, determine the weight of the purified crystals and calculate the percent recovery.

  • Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value (75.5 °C) indicates high purity.

Visualization of the Experimental Workflow

Solvent Selection Workflow

Solvent_Selection A Place small amount of crude product in test tubes B Add test solvents at room temperature A->B C Soluble? B->C D Discard solvent (too soluble) C->D Yes E Heat the insoluble samples C->E No F Soluble when hot? E->F G Discard solvent (insoluble) F->G No H Cool the hot solutions F->H Yes I Crystals form? H->I J Select as recrystallization solvent I->J Yes K Consider solvent pair or other solvents I->K No

Caption: Decision tree for selecting an appropriate recrystallization solvent.

References

  • LibreTexts Chemistry. (2021, August 16). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxybenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, propoxy- (CAS 622-85-5). Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropoxybenzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-propoxybenzoic acid (C10H12O3). Retrieved from [Link]

  • PubChem. (n.d.). 3-Propoxybenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Identification of Impurities in 3-Propoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-Propoxybenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Propoxybenzoic acid and what are the primary expected impurities?

A1: The most prevalent method for synthesizing 3-Propoxybenzoic acid is the Williamson ether synthesis. This reaction involves the deprotonation of 3-Hydroxybenzoic acid to form a phenoxide, which then undergoes a nucleophilic substitution (SN2) reaction with a propyl halide (e.g., 1-bromopropane or 1-iodopropane)[1][2].

The primary expected impurities include:

  • Unreacted Starting Materials: 3-Hydroxybenzoic acid and the residual propyl halide.

  • Isomeric Byproducts: 2-Propoxybenzoic acid and 4-Propoxybenzoic acid, which can arise if the starting 3-Hydroxybenzoic acid contains isomeric impurities[3].

  • C-Alkylated Impurities: Propyl groups can attach directly to the benzene ring instead of the hydroxyl group, leading to various isomers of propyl-hydroxybenzoic acid. The solvent choice can significantly influence the ratio of O-alkylation to C-alkylation[4].

  • Over-alkylation Products: Formation of dipropoxybenzoic acid derivatives, although typically in minor amounts.

  • Esterification Products: Reaction between the carboxylic acid of one molecule and the hydroxyl group of another, or reaction with the alcohol solvent if used.

Q2: My reaction is complete, but my final product shows a low melting point and broad peaks in the 1H NMR spectrum. What could be the issue?

A2: A low or broad melting point is a classic indicator of impurities. The broadness of NMR peaks suggests the presence of multiple, structurally similar compounds. The most likely culprits are unreacted 3-Hydroxybenzoic acid and isomeric byproducts. We recommend performing a preliminary purity assessment using High-Performance Liquid Chromatography (HPLC) to resolve these different species.

Q3: I'm observing an unexpected peak in my HPLC chromatogram with a similar retention time to my product. How can I identify it?

A3: A peak with a similar retention time could be an isomer of 3-Propoxybenzoic acid, such as 2- or 4-Propoxybenzoic acid, or a C-alkylated byproduct. To identify this, you can:

  • Spike your sample: Inject a small amount of a known standard (e.g., 2-Propoxybenzoic acid) with your sample. If the peak of interest increases in area, you have a tentative identification.

  • LC-MS analysis: Liquid Chromatography-Mass Spectrometry will provide the mass of the unknown compound. Isomers will have the same mass as the desired product.

  • Fraction Collection and NMR: Isolate the impurity using preparative HPLC and analyze the collected fraction by 1H and 13C NMR for definitive structural elucidation.

Troubleshooting Guides

Guide 1: Differentiating O-Alkylation vs. C-Alkylation Impurities

A common challenge in the Williamson ether synthesis of phenols is the competition between O-alkylation (desired) and C-alkylation (impurity)[4]. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.

Causality:

  • Solvent Effects: Polar aprotic solvents like acetonitrile favor O-alkylation, leading to higher yields of the desired 3-Propoxybenzoic acid. In contrast, protic solvents like methanol can lead to a higher proportion of C-alkylated products[4].

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction's regioselectivity.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Structure Elucidation cluster_3 Confirmation Problem Unknown peak observed in HPLC/GC-MS LCMS Perform LC-MS Analysis Problem->LCMS SameMass Impurity has same mass as product? LCMS->SameMass PrepHPLC Isolate impurity via Prep-HPLC SameMass->PrepHPLC Yes C_Alkylated C-Alkylated Impurity Confirmed SameMass->C_Alkylated No (likely other impurity) NMR Acquire 1H and 13C NMR PrepHPLC->NMR Compare Compare spectra to known standards/predictions NMR->Compare Compare->C_Alkylated Matches C-alkylated pattern O_Alkylated Isomeric O-Alkylated Impurity Compare->O_Alkylated Matches O-alkylated isomer pattern

Figure 1. Troubleshooting workflow for isomeric impurities.

Experimental Protocol: NMR Analysis for Structural Confirmation

  • Isolate the Impurity: Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of the unknown impurity.

  • Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquire Spectra: Obtain high-resolution 1H and 13C NMR spectra.

  • Spectral Interpretation:

    • O-Alkylated Isomers (2- and 4-Propoxybenzoic acid): Look for the characteristic triplet-sextet-triplet pattern of the n-propoxy group and the distinct aromatic proton splitting patterns for ortho, meta, and para substitution.

    • C-Alkylated Isomers: The presence of a phenolic -OH proton signal (often a broad singlet) and an additional set of propyl group signals attached to the aromatic ring are key indicators. The position of the propyl group on the ring can be determined by analyzing the coupling patterns of the aromatic protons.

Guide 2: Analytical Methodologies for Impurity Profiling

Accurate identification and quantification of impurities require robust analytical methods. Below are recommended starting points for HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for analyzing the purity of 3-Propoxybenzoic acid due to its ability to separate non-volatile and thermally labile compounds.

Table 1: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase B to elute more non-polar compounds. A typical gradient might be 70:30 (A:B) to 30:70 (A:B) over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

This method should provide good separation of 3-Propoxybenzoic acid from its hydroxylated precursor and more polar impurities. Isomeric propoxybenzoic acids may require method optimization, such as adjusting the gradient slope or using a different stationary phase for enhanced selectivity. A study on the separation of dihydroxybenzoic acid isomers suggests that columns designed for hydrogen-bonding interactions can be effective[5].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. However, direct analysis of carboxylic acids like 3-Propoxybenzoic acid can be problematic due to their polarity, which can cause peak tailing and poor chromatographic performance. Derivatization is highly recommended to improve analysis.

Experimental Protocol: GC-MS Analysis with Derivatization

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 3-Propoxybenzoic acid sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6].

  • Derivatization:

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid and any hydroxyl groups to their corresponding trimethylsilyl (TMS) esters/ethers.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

Table 2: Recommended GC-MS Method Parameters

ParameterRecommended Condition
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temp. 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Expected Results: The resulting TMS-derivatized compounds will be more volatile and less polar, leading to sharper peaks and better separation. The mass spectra will show characteristic fragments that can be used to identify the parent compounds. For example, the TMS derivative of 3-Propoxybenzoic acid will have a different molecular ion and fragmentation pattern than the TMS derivative of 3-Hydroxybenzoic acid.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Start 3-Propoxybenzoic Acid Sample Dissolve Dissolve in Pyridine/Acetonitrile Start->Dissolve AddReagent Add BSTFA + 1% TMCS Dissolve->AddReagent Heat Heat at 70°C for 30 min AddReagent->Heat Inject Inject into GC-MS Heat->Inject Separate Separation on DB-5ms column Inject->Separate Detect MS Detection (EI, 70 eV) Separate->Detect Chromatogram Analyze Chromatogram for Impurity Peaks Detect->Chromatogram MassSpec Analyze Mass Spectra of Impurities Chromatogram->MassSpec Identify Identify Impurities based on Fragmentation MassSpec->Identify

Figure 2. Workflow for GC-MS analysis with derivatization.

By following these guidelines and utilizing the provided analytical methods, you will be well-equipped to identify and troubleshoot impurities in your 3-Propoxybenzoic acid synthesis, leading to a higher purity final product.

References

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Biller, E., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
  • Masterson, D. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Chem-Space. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Poole, C. F. (n.d.). Acids: Derivatization for GC Analysis. ScienceDirect. Retrieved from [Link]

  • Sutyagin, V. M., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved from [Link]

  • Rahman, M. M., & Abd El-Aty, A. M. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Retrieved from [Link]

  • Francis Academic Press. (n.d.).
  • Rasayan Journal of Chemistry. (n.d.).
  • PubMed. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
  • National Institutes of Health. (2021). A Molecular Shape Recognitive HPLC Stationary Phase Based on a Highly Ordered Amphiphilic Glutamide Molecular Gel. PMC. Retrieved from [Link]

  • Columbia University. (n.d.). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (n.d.).
  • Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid . Please explain using the structure below.. Retrieved from [Link]

Sources

Technical Support Center: 3-Propoxybenzoic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Propoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered when working with solutions of 3-Propoxybenzoic acid. As direct stability studies on this specific compound are not extensively published, this guide synthesizes data from structurally related compounds, such as other benzoic acid derivatives, and fundamental chemical principles to provide robust, field-proven advice.

Troubleshooting Guide: Common Stability Issues

Researchers may encounter several challenges when preparing and storing solutions of 3-Propoxybenzoic acid. This section addresses the most common problems in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Q1: My 3-Propoxybenzoic acid solution has become cloudy or has formed a precipitate. What is happening and how can I fix it?

A1: Underlying Cause & Solution

Precipitation is most commonly related to the solubility and the ionization state of 3-Propoxybenzoic acid, which is governed by its pKa and the pH of the solution.

Troubleshooting Protocol:

  • Measure the pH of your solution. This is the most critical first step.

  • Adjust the pH. If the pH is below ~5, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring to raise the pH above the pKa. The compound should redissolve as it converts to the more soluble carboxylate form. Aim for a pH of 7-7.4 for many biological applications, but always consider the pH constraints of your specific experiment.

  • Consider a Co-solvent. If you cannot adjust the pH, or if you need a highly concentrated solution, consider using a co-solvent. Solvents like ethanol, methanol, DMSO, or DMF can be used to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Data Summary: Physicochemical Properties of 3-Propoxybenzoic Acid

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃PubChem[1]
Molecular Weight180.20 g/mol PubChem[1]
XLogP32.9PubChem[1]
Estimated pKa~4.2Inferred from Benzoic Acid
Q2: I suspect my 3-Propoxybenzoic acid is degrading in solution. How can I confirm this and what are the likely causes?

A2: Investigating and Identifying Degradation

Chemical degradation involves the alteration of the molecular structure of 3-Propoxybenzoic acid. This can be triggered by several factors including pH, temperature, light, and the presence of oxidative agents.

  • Expertise & Experience: The structure of 3-Propoxybenzoic acid features three key regions susceptible to degradation: the carboxylic acid group, the ether linkage, and the aromatic ring.

    • Hydrolysis: The ether linkage could be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures, yielding 3-hydroxybenzoic acid and propanol.

    • Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation (loss of CO₂) at high temperatures to form propoxybenzene.[2]

    • Oxidation: The aromatic ring can be a target for oxidative degradation, especially in the presence of metal ions or reactive oxygen species.

    • Photodegradation: Aromatic compounds can be sensitive to UV light, which can initiate degradation reactions.

Workflow for Investigating Degradation:

Below is a systematic workflow to diagnose and characterize the degradation of 3-Propoxybenzoic acid.

G cluster_0 Phase 1: Initial Observation & Hypothesis cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Analysis & Conclusion start Observe unexpected result (e.g., loss of activity, new peak in HPLC) hypothesize Hypothesize Degradation start->hypothesize forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) hypothesize->forced_degradation analyze Analyze samples by HPLC or LC-MS forced_degradation->analyze compare Compare stressed sample chromatograms to control and experimental samples analyze->compare identify Identify degradation products (Mass Spec helps here) compare->identify conclude Conclude on degradation pathway and causative stress factor identify->conclude

Caption: A workflow for diagnosing degradation of 3-Propoxybenzoic acid.

Experimental Protocol: Forced Degradation Study

This protocol is a self-validating system to determine the stability of 3-Propoxybenzoic acid under various stress conditions.

Objective: To identify potential degradation pathways and determine the intrinsic stability of 3-Propoxybenzoic acid.

Materials:

  • 3-Propoxybenzoic acid

  • HPLC-grade water, methanol, and acetonitrile

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of 3-Propoxybenzoic acid in methanol.

  • Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in an appropriate vial.

    • Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 1 mL stock + 1 mL 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours.

    • Control: Mix 1 mL of stock solution with 1 mL of water. Keep at 4°C.

  • Neutralization (for acid/base samples): Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis:

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by HPLC-UV or LC-MS. A typical starting method would be a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.

    • Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for 3-Propoxybenzoic acid solutions?

A: For short-term storage (days to a week), aqueous solutions buffered at a neutral pH (7.0-7.4) and stored at 2-8°C are generally recommended. For long-term storage, it is best to prepare aliquots of a concentrated stock solution in an organic solvent like DMSO or ethanol and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q: What solvents are recommended for preparing stable solutions of 3-Propoxybenzoic acid?

A: For stock solutions, polar organic solvents such as DMSO, DMF, ethanol, and methanol are suitable. For aqueous working solutions, it is best to use a buffer system to maintain a stable pH, especially if the solution will be stored for an extended period.

Q: How does pH affect the stability of 3-Propoxybenzoic acid in aqueous solutions?

A: As a benzoic acid derivative, 3-Propoxybenzoic acid is expected to be more stable at a neutral to slightly acidic pH. Harsh acidic or alkaline conditions (pH < 2 or pH > 10), especially when combined with heat, can promote hydrolysis of the ether linkage.

Q: Is 3-Propoxybenzoic acid sensitive to light?

A: Aromatic compounds are often susceptible to photodegradation. It is good practice to protect solutions of 3-Propoxybenzoic acid from direct light by using amber vials or by wrapping containers in aluminum foil, especially for long-term storage or during sensitive experiments.

Q: What are the likely degradation products I should look for?

A: Based on the structure, the most probable degradation products to monitor for are:

  • 3-Hydroxybenzoic acid: Resulting from the hydrolysis of the propoxy group.[3]

  • Propoxybenzene: From decarboxylation at high temperatures.

  • Ring-hydroxylated species: From oxidative degradation.

Proposed Degradation Pathway of 3-Propoxybenzoic Acid

G 3-Propoxybenzoic_acid 3-Propoxybenzoic Acid 3-Hydroxybenzoic_acid 3-Hydroxybenzoic Acid 3-Propoxybenzoic_acid->3-Hydroxybenzoic_acid  Hydrolysis (Acid/Base, Heat) Propoxybenzene Propoxybenzene 3-Propoxybenzoic_acid->Propoxybenzene  Decarboxylation (High Heat)

Caption: Potential degradation pathways for 3-Propoxybenzoic acid.

References

  • PubChem. 3-Propoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Propoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Isopropoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Chen S, Hu W, Xiao Y, Deng Y, Jia J, Hu M. (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PLoS ONE, 7(11): e50456. [Link]

  • PubMed. Degradation of 3-phenoxybenzoic acid by a Bacillus sp. National Library of Medicine. [Link]

  • PubChem. 2-Propoxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Hydroxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-Amino-4-propoxybenzoic acid. [Link]

  • ResearchGate. Degradation of Benzoic Acid and its Derivatives in Subcritical Water. [Link]

  • ResearchGate. Quantification and Penetration Properties of p-Hydroxybenzoic Acid Derivatives. [Link]

  • Longdom Publishing. Benzoic Acid and its Derivatives Increase Membrane Resistance to. [Link]

  • PubMed Central. Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. National Library of Medicine. [Link]

  • ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... [Link]

  • OPUS. Analytical Methods. [Link]

  • IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • PubChem. 3-Phenoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubMed. Degradation of benzoic acid and its derivatives in subcritical water. National Library of Medicine. [Link]

  • Semantic Scholar. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. [Link]

  • SciSpace. Forced Degradation Studies. [Link]

  • PubMed Central. Degradation of 3-Phenoxybenzoic Acid in Soil by Pseudomonas pseudoalcaligenes POB310(pPOB) and Two Modified Pseudomonas Strains. National Library of Medicine. [Link]

  • Cheméo. Chemical Properties of 4-Propoxybenzaldehyde (CAS 5736-85-6). [Link]

  • PubMed. [Comparison of three methods for quantitative analysis of LPO in different biological samples]. National Library of Medicine. [Link]

  • MDPI. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

Sources

Technical Support Center: Optimizing Solvent Choice for 3-Propoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reactions involving this versatile benzoic acid derivative. Here, we will explore the critical role of solvent selection in optimizing reaction outcomes for common transformations of 3-propoxybenzoic acid, including esterification, amide coupling, and ether cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 3-propoxybenzoic acid?

3-Propoxybenzoic acid is a white to off-white crystalline solid. Its key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
IUPAC Name3-propoxybenzoic acid
CAS Number190965-42-5

Q2: What are the primary safety concerns when working with 3-propoxybenzoic acid?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-propoxybenzoic acid is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: In which common organic solvents is 3-propoxybenzoic acid likely to be soluble?

Solubility Profile (Predicted)

SolventPolarityExpected SolubilityRationale
Methanol, EthanolPolar ProticHighThe carboxylic acid group can form hydrogen bonds with the alcohol, and the propoxy group has some affinity for the alkyl chain of the alcohol. Benzoic acid and its derivatives show high solubility in these solvents.[4]
Tetrahydrofuran (THF)Polar AproticHighTHF is a good solvent for many organic compounds, and its ability to accept hydrogen bonds makes it suitable for dissolving carboxylic acids.
AcetonePolar AproticHighSimilar to THF, acetone is a versatile polar aprotic solvent that should readily dissolve 3-propoxybenzoic acid.
Ethyl AcetatePolar AproticModerate to HighEthyl acetate is a moderately polar solvent and is a good choice for reactions and extractions.
Dichloromethane (DCM)Polar AproticModerateDCM is a less polar solvent but is often used for reactions involving benzoic acids. Solubility may be lower than in more polar solvents.
AcetonitrilePolar AproticModerateAcetonitrile is a polar aprotic solvent that should dissolve 3-propoxybenzoic acid, though perhaps not to the same extent as alcohols or THF.
Toluene, HexaneNonpolarLow to InsolubleThe polarity of the carboxylic acid group will limit solubility in nonpolar solvents.
WaterPolar ProticLowWhile the carboxylic acid group can interact with water, the nonpolar aromatic ring and propoxy group will limit its aqueous solubility.

Troubleshooting Guides

Part 1: Esterification Reactions (Fischer Esterification)

Fischer esterification is a common method for converting 3-propoxybenzoic acid to its corresponding ester by reacting it with an alcohol in the presence of an acid catalyst.[5][6]

Problem 1: Low or No Product Formation

  • Cause A: Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[7]

    • Solution: Ensure you are using a catalytic amount of a strong acid. For a typical lab-scale reaction, 1-5 mol% of the catalyst relative to the carboxylic acid is a good starting point.

  • Cause B: Presence of Water: Fischer esterification is a reversible reaction, and the presence of water will drive the equilibrium back towards the starting materials (Le Châtelier's principle).[5][8]

    • Solution: Use anhydrous alcohol and a dry reaction flask. If possible, use a Dean-Stark apparatus to remove water as it is formed during the reaction.[5]

  • Cause C: Insufficient Reaction Time or Temperature: The reaction may be slow at lower temperatures.

    • Solution: Ensure the reaction is heated to reflux for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine when the reaction is complete.[9]

Problem 2: Incomplete Reaction (Starting Material Remains)

  • Cause: Equilibrium Has Been Reached: As an equilibrium process, some starting material will always be present.

    • Solution: Use a large excess of the alcohol reactant to shift the equilibrium towards the product side. Using the alcohol as the solvent is a common and effective strategy.[5][8]

  • To a dry 100 mL round-bottom flask, add 3-propoxybenzoic acid (5.0 g, 27.7 mmol).

  • Add 50 mL of anhydrous ethanol.

  • Carefully add concentrated sulfuric acid (0.5 mL) to the stirred solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 100 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted carboxylic acid, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-propoxybenzoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Part 2: Amide Coupling Reactions

Amide bond formation typically requires the activation of the carboxylic acid group of 3-propoxybenzoic acid to make it more susceptible to nucleophilic attack by an amine.[10]

Problem 1: Low Yield of Amide

  • Cause A: Ineffective Coupling Reagent: Not all coupling reagents are suitable for all substrates. Sterically hindered amines or electron-poor anilines can be particularly challenging.[11][12][13]

    • Solution: Screen a variety of coupling reagents. Common choices include carbodiimides like DCC or EDC (often with an additive like HOBt or DMAP), or uronium-based reagents like HATU or HBTU. For difficult couplings, consider converting the carboxylic acid to the more reactive acyl chloride.[13]

  • Cause B: Inappropriate Solvent: The solvent must be able to dissolve both the activated carboxylic acid and the amine.

    • Solution: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. DMF is often a good choice for less soluble starting materials.

  • Cause C: Side Reactions: The activated carboxylic acid can be susceptible to side reactions, such as rearrangement or reaction with the solvent.

    • Solution: Add the amine to the reaction mixture as soon as the carboxylic acid has been activated. Running the reaction at a lower temperature (e.g., 0 °C) can also minimize side reactions.

Problem 2: Difficulty in Removing Byproducts

  • Cause: Byproducts from the Coupling Reagent: Many coupling reagents generate byproducts that can be difficult to separate from the desired amide. For example, DCC forms dicyclohexylurea (DCU), which has low solubility in many organic solvents.

    • Solution: If using DCC, filter the reaction mixture to remove the precipitated DCU. Alternatively, use a water-soluble coupling reagent like EDC, where the urea byproduct can be removed with an aqueous wash.

  • Dissolve 3-propoxybenzoic acid (1.0 g, 5.55 mmol) in 20 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.27 g, 6.66 mmol) and 4-dimethylaminopyridine (DMAP) (0.07 g, 0.56 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzylamine (0.67 mL, 6.11 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with 30 mL of DCM.

  • Wash the organic layer with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Part 3: Ether Cleavage Reactions

The propoxy group of 3-propoxybenzoic acid is an ether linkage that can be cleaved under harsh, acidic conditions, typically using strong acids like HBr or HI.[14] This reaction proceeds via nucleophilic substitution.[1][15]

Problem 1: No Reaction or Incomplete Cleavage

  • Cause A: Acid is Not Strong Enough: Ether cleavage requires a very strong acid to protonate the ether oxygen and a good nucleophile to attack the carbon. HCl is generally not effective.[1]

    • Solution: Use concentrated HBr or HI. Boron tribromide (BBr₃) is also a powerful reagent for cleaving aryl ethers.[14]

  • Cause B: Insufficient Temperature or Reaction Time: Ether cleavage often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC to determine completion.

Problem 2: Formation of Undesired Byproducts

  • Cause: Further Reaction of the Propyl Halide: If an excess of the hydrohalic acid is used, the initially formed propanol can be converted to 1-propyl halide.[14][15]

    • Solution: Use a controlled amount of the acid if the propanol is the desired byproduct. However, in many cases, the complete conversion to the alkyl halide is intended.

  • Cause: Aromatic Ring Halogenation: Under very harsh conditions, electrophilic aromatic substitution on the benzene ring could potentially occur, though this is less common with HBr and HI compared to reactions involving elemental halogens.

    • Solution: Use the mildest conditions (lowest temperature and shortest reaction time) that still result in ether cleavage.

  • Place 3-propoxybenzoic acid in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of concentrated hydrobromic acid (48% aqueous solution).

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC, looking for the disappearance of the starting material and the appearance of the more polar 3-hydroxybenzoic acid.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer and concentrate it to obtain the crude 3-hydroxybenzoic acid.

  • Purify the product by recrystallization.

Visualization of Workflows

Diagram 1: Decision Tree for Solvent Selection in Amide Coupling

Solvent_Selection Start Start: Amide Coupling of 3-Propoxybenzoic Acid Solubility_Check Are both starting materials soluble in a non-polar solvent? Start->Solubility_Check DCM_THF Use DCM or THF Solubility_Check->DCM_THF Yes Polar_Aprotic Use a polar aprotic solvent (e.g., DMF, Acetonitrile) Solubility_Check->Polar_Aprotic No Reaction_Monitoring Monitor reaction by TLC DCM_THF->Reaction_Monitoring Polar_Aprotic->Reaction_Monitoring Complete Reaction Complete? Reaction_Monitoring->Complete Workup Aqueous Workup Complete->Workup Yes Incomplete Reaction Incomplete Complete->Incomplete No Troubleshoot Troubleshoot: - Check coupling reagent - Increase temperature - Extend reaction time Incomplete->Troubleshoot Troubleshoot->Reaction_Monitoring Fischer_Esterification_Workflow Start Reactants: 3-Propoxybenzoic Acid + Excess Alcohol Catalysis Add Acid Catalyst (e.g., H₂SO₄) Start->Catalysis Reflux Heat to Reflux (Remove H₂O if possible) Catalysis->Reflux Monitoring Monitor by TLC Reflux->Monitoring Quench Quench with Water Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify Product Ester Product Purify->Product

Caption: A generalized experimental workflow for the Fischer esterification of 3-propoxybenzoic acid.

References

  • PubChem. 3-Propoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Reddit. (2022). Struggling with amide coupling. r/Chempros. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! YouTube. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? [Link]

  • ResearchGate. (2020). Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]

  • Royal Society of Chemistry. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]

  • Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]

  • Pearson. (2023). Cleavage of Phenyl Ethers: Videos & Practice Problems. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid. [Link]

  • Frostburg State University Chemistry Department. (2018). Other Ether Cleavage Reactions. YouTube. [Link]

  • MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. [Link]

  • Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. YouTube. [Link]

  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

  • PubMed Central. (2021). Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • University of Calgary. (2019). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Organic Chemistry Tutor. Cleavage of Ethers with Acids. [Link]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. [Link]

  • Pearson. Fischer Esterification Practice Problems. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ResearchGate. (2015). The solubility of benzoic acid in seven solvents. [Link]

  • YouTube. (2018). Ether Formation and Cleavage Reactions. [Link]

  • Indian Journal of Chemistry. (2000). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. [Link]

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Validation & Comparative

A Comparative Guide to 3-Propoxybenzoic Acid and 4-Propoxybenzoic Acid in Liquid Crystal Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-propoxybenzoic acid and 4-propoxybenzoic acid, focusing on their propensity for liquid crystal formation. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the critical role of isomeric substitution on mesomorphic behavior. We will delve into the theoretical underpinnings, supported by experimental data for the para-substituted isomer and informed inferences for the meta-substituted isomer, to provide a comprehensive understanding of their structure-property relationships.

Introduction: The Significance of Molecular Geometry in Mesophase Formation

The field of liquid crystals is predicated on the precise engineering of molecular architecture. Among the various classes of liquid crystalline materials, benzoic acid derivatives are of significant interest due to their ability to form hydrogen-bonded dimers, which enhances the molecular anisotropy required for mesophase formation.[1] The seemingly subtle change in the position of a substituent on the benzene ring, from the para (4-) to the meta (3-) position, can have profound consequences on the material's thermal stability and the nature of its liquid crystalline phases.

This guide will explore these differences through a comparative analysis of 3-propoxybenzoic acid and 4-propoxybenzoic acid. While extensive experimental data is available for the 4-propoxy isomer, the liquid crystalline properties of the 3-propoxy isomer are less documented. Therefore, this guide will leverage a combination of experimental data for the former and logical inferences based on comparative studies of analogous meta- and para-substituted systems for the latter.

Molecular Structure and its Influence on Liquid Crystallinity

The capacity of a molecule to form a liquid crystal phase is intrinsically linked to its shape and intermolecular interactions. For calamitic (rod-like) liquid crystals, a high aspect ratio and a rigid core are paramount. In the case of alkoxybenzoic acids, two molecules associate via hydrogen bonding between their carboxylic acid moieties to form a dimer. This dimerization effectively elongates the molecular unit, enhancing the anisotropy necessary for liquid crystal phase formation.

4-Propoxybenzoic Acid: The linear geometry of the para-substituted isomer results in a more rod-like and symmetric dimer. This linearity facilitates efficient packing and stronger intermolecular interactions, which generally leads to higher thermal stability of the mesophases.

3-Propoxybenzoic Acid: The meta-substitution introduces a "kink" or a bent shape to the molecule. This deviation from linearity disrupts the close packing of the molecules in the liquid crystalline phase. Consequently, the intermolecular forces are weaker, which is expected to result in lower transition temperatures and potentially less stable or different mesophases compared to its para-counterpart. Studies on analogous 3- and 4-n-alkanoyloxy benzoic acids have shown that the para-derivatives are more thermally stable than their meta-substituted counterparts.[1]

G cluster_0 Molecular Structures cluster_1 Dimer Formation and Shape 4-Propoxybenzoic_Acid 4-Propoxybenzoic Acid (Linear Geometry) 4-Propoxy_Dimer Linear Dimer 4-Propoxybenzoic_Acid->4-Propoxy_Dimer H-Bonding 3-Propoxybenzoic_Acid 3-Propoxybenzoic Acid (Bent Geometry) 3-Propoxy_Dimer Bent Dimer 3-Propoxybenzoic_Acid->3-Propoxy_Dimer H-Bonding G Start Start: 3- or 4-Hydroxybenzoic Acid Deprotonation Deprotonation: Add Base (e.g., K2CO3) in Solvent (e.g., Acetone) Start->Deprotonation Phenoxide Formation of Phenoxide Intermediate Deprotonation->Phenoxide Alkylation Nucleophilic Attack: Add 1-Bromopropane Phenoxide->Alkylation Etherification Williamson Ether Synthesis (SN2 Reaction) Alkylation->Etherification Workup Aqueous Workup & Purification Etherification->Workup Product Final Product: 3- or 4-Propoxybenzoic Acid Workup->Product

Caption: Williamson Ether Synthesis Workflow.

Step-by-Step Methodology:

  • Dissolution and Deprotonation: Dissolve 3-hydroxybenzoic acid or 4-hydroxybenzoic acid in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Add a base, typically potassium carbonate (K₂CO₃), to the solution and stir at room temperature. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Alkylation: To the stirred suspension, add 1-bromopropane dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-propoxybenzoic acid or 4-propoxybenzoic acid.

Characterization of Liquid Crystalline Properties

Differential Scanning Calorimetry (DSC): DSC is a primary technique for determining the transition temperatures and associated enthalpy changes of liquid crystalline materials.

Protocol:

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC furnace alongside an empty reference pan.

  • The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample is measured as a function of temperature. Phase transitions are observed as endothermic peaks on the heating curve.

  • The sample is then cooled at the same rate to observe the corresponding exothermic peaks for transitions upon cooling. This helps to identify enantiotropic (stable on both heating and cooling) or monotropic (stable only on cooling) phases.

G Sample_Prep Sample Preparation: Weigh and seal sample in DSC pan Heating_Cycle Heating Cycle: Heat at a constant rate (e.g., 10 °C/min) Sample_Prep->Heating_Cycle Data_Acquisition Data Acquisition: Measure heat flow vs. temperature Heating_Cycle->Data_Acquisition Cooling_Cycle Cooling Cycle: Cool at the same rate Data_Acquisition->Cooling_Cycle Analysis Data Analysis: Identify endothermic (heating) and exothermic (cooling) peaks Cooling_Cycle->Analysis Results Results: Transition Temperatures (T) Enthalpy Changes (ΔH) Analysis->Results

Caption: DSC Experimental Workflow.

Polarized Optical Microscopy (POM): POM is an essential tool for visually identifying and characterizing the textures of different liquid crystal phases.

Protocol:

  • A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to the polarizing microscope.

  • The sample is heated to its isotropic liquid phase and then slowly cooled.

  • As the sample cools and transitions into a liquid crystal phase, characteristic textures will appear when viewed between crossed polarizers. For example, a nematic phase often exhibits a Schlieren texture with dark brushes corresponding to topological defects.

  • The temperature at which these textures appear and disappear is recorded and correlated with the DSC data.

Conclusion

The isomeric position of the propoxy group on the benzoic acid core has a determinative effect on the resulting liquid crystalline properties. The linear, para-substituted 4-propoxybenzoic acid forms a stable nematic phase due to its highly anisotropic, rod-like dimeric structure. In contrast, the bent geometry of the meta-substituted 3-propoxybenzoic acid is expected to disrupt molecular packing, leading to a decrease in the thermal stability of its mesophase.

This comparative guide underscores the importance of molecular design in the development of liquid crystalline materials. For applications requiring high-temperature stability and a well-defined nematic phase, 4-propoxybenzoic acid and its homologues are superior candidates. However, the lower transition temperatures anticipated for 3-propoxybenzoic acid could be advantageous in applications where lower operating temperatures are desirable. Further experimental investigation into the mesomorphic behavior of 3-propoxybenzoic acid is warranted to fully elucidate its properties and potential applications.

References

  • Al-Hamdani, A. A., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 12(1), 1-15. [Link]

  • PubChem. (n.d.). 3-Propoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Frinton Laboratories, Inc. (n.d.). Liquid Crystals. Retrieved from [Link]

  • Jakubczyk, D., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Materials, 16(21), 7018. [Link]

  • Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

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A Senior Scientist's Guide to the Comparative Biological Activity of 3-Propoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of small molecule drug discovery, the nuanced differences between structural isomers can dictate the therapeutic potential and toxicological profile of a compound. This guide offers a comparative analysis of the biological activities of the ortho-, meta-, and para- isomers of 3-propoxybenzoic acid. While experimental data for the para- isomer is emerging, a comprehensive, direct comparison with its ortho- and meta- counterparts is not yet extensively documented in publicly available literature. Therefore, this guide will present the known biological activities of para-3-propoxybenzoic acid and extrapolate the potential activities of the ortho- and meta- isomers based on established structure-activity relationship (SAR) principles for benzoic acid derivatives.

Introduction to 3-Propoxybenzoic Acid Isomers

3-Propoxybenzoic acid is a derivative of benzoic acid, a structural motif present in numerous biologically active compounds.[1] The core benzoic acid scaffold, with its carboxylic acid group, provides a key interaction point for biological targets through hydrogen bonding.[1] The biological activity of these derivatives is significantly influenced by the positioning of substituents on the aromatic ring, which affects the molecule's electronic properties, lipophilicity, and steric hindrance.[1] The three isomers of 3-propoxybenzoic acid—ortho (2-propoxybenzoic acid), meta (3-propoxybenzoic acid), and para (4-propoxybenzoic acid)—differ in the substitution position of the propoxy group relative to the carboxylic acid. This seemingly minor structural variance can lead to significant differences in their biological effects.

Comparative Biological Activities

Known Biological Activities of para-3-Propoxybenzoic Acid

Recent studies have begun to elucidate the biological potential of para-3-propoxybenzoic acid, revealing promising antidiabetic and antimicrobial properties.

  • Antidiabetic Activity: para-Propoxybenzoic acid has been shown to exhibit antidiabetic effects by inhibiting the α-amylase enzyme. One study reported a half-maximal inhibitory concentration (IC50) value of 50 ± 0.45 μg/mL for this inhibition.

  • Antimicrobial Activity: The para- isomer has also demonstrated antimicrobial properties. In one study, a concentration of 200 μg/mL resulted in a zone of inhibition of 18 ± 0.23 mm against Vibrio cholerae.

Hypothesized Biological Activities of ortho- and meta-3-Propoxybenzoic Acid

In the absence of direct experimental data, we can infer the potential biological activities of the ortho- and meta- isomers based on well-established SAR principles for substituted benzoic acids. The position of a substituent on the benzene ring influences its electronic and steric effects, which in turn can alter the compound's interaction with biological targets.[2][3]

  • ortho-3-Propoxybenzoic Acid:

    • Anti-inflammatory Activity: The ortho position of a hydroxyl group in salicylic acid (2-hydroxybenzoic acid) is crucial for its potent anti-inflammatory activity, which is mediated through the suppression of cyclooxygenase (COX) enzyme expression. It is plausible that the ortho-propoxy group could also confer anti-inflammatory properties, potentially through a similar mechanism or by influencing the acidity and chelating ability of the carboxylic acid group.

    • Antimicrobial Activity: The proximity of the propoxy group to the carboxylic acid in the ortho isomer could lead to intramolecular hydrogen bonding, affecting its acidity and, consequently, its ability to disrupt microbial cell membranes. The increased lipophilicity from the propoxy group might enhance its passage through bacterial cell walls.

  • meta-3-Propoxybenzoic Acid:

    • General Bioactivity: Substituents in the meta position often have a different electronic influence compared to the ortho and para positions.[4] The propoxy group at the meta position is an electron-donating group through resonance. This alteration in electron density on the aromatic ring can influence the molecule's interaction with various biological targets. However, predicting a specific dominant activity without experimental data is challenging. It is conceivable that the meta isomer may exhibit a different spectrum of activity or potency compared to its counterparts.

Summary of Biological Activities

IsomerBiological ActivityExperimental Data/Hypothesis
ortho-3-Propoxybenzoic Acid Anti-inflammatory, AntimicrobialHypothesized: Based on SAR of salicylic acid and potential for intramolecular interactions.
meta-3-Propoxybenzoic Acid Varied Biological ActivitiesHypothesized: Positional effects suggest a different activity profile, but specific activities are difficult to predict without data.
para-3-Propoxybenzoic Acid Antidiabetic, AntimicrobialExperimental: IC50 of 50 ± 0.45 μg/mL for α-amylase inhibition; 18 ± 0.23 mm zone of inhibition against V. cholerae at 200 μg/mL.

Experimental Protocols

To empirically determine and compare the biological activities of the 3-propoxybenzoic acid isomers, the following standardized assays are recommended.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of each isomer in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Bacterial Inoculum Inoculation Inoculation of wells Inoculum->Inoculation Compounds 3-Propoxybenzoic Acid Isomers SerialDilution Serial Dilution in 96-well plate Compounds->SerialDilution SerialDilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC

Caption: Step-by-step workflow for the α-amylase inhibition assay.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of cell lines.

Methodology:

  • Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-propoxybenzoic acid isomers.

  • Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: Calculate the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rodents)

This in vivo assay evaluates the anti-inflammatory potential of a compound.

Methodology:

  • Animal Grouping: Divide rodents into control and treatment groups.

  • Compound Administration: Administer the 3-propoxybenzoic acid isomers or a vehicle control to the respective groups.

  • Carrageenan Injection: After a set time, induce inflammation by injecting carrageenan into the paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Inhibition Calculation: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Conclusion

While experimental evidence for the biological activities of ortho- and meta-3-propoxybenzoic acid is currently lacking, the known antidiabetic and antimicrobial properties of the para- isomer highlight the potential of this chemical scaffold. Based on established structure-activity relationships, it is reasonable to hypothesize that the ortho and meta isomers may possess distinct and potentially valuable biological activities, such as anti-inflammatory effects. Further empirical investigation using the standardized protocols outlined in this guide is crucial to fully elucidate and compare the therapeutic potential of these three isomers, thereby providing a solid foundation for future drug development endeavors.

References

  • Cho, J. Y., Moon, J. H., Seong, K. Y., & Park, K. H. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, biotechnology, and biochemistry, 62(11), 2273–2276.
  • Chemistry LibreTexts. (2022). 16.
  • Chemistry LibreTexts. (2022). 16.
  • Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. International Journal of Plant & Bio-Plant Research.
  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
  • MDPI. (2022).
  • MDPI. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science.
  • MDPI. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
  • Ataman Kimya. (n.d.). SALICYLIC ACID (2-HYDROXYBENZOIC ACID).
  • Pierre, K. J. M., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • PubMed. (2021).
  • PubMed. (2013). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III.
  • PubMed Central (PMC). (2014). Hydroxybenzoic acid isomers and the cardiovascular system.
  • PubMed Central (PMC). (2023). In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues.
  • Quora. (2018). Which one is more stable, ortho hydroxybenzoic acid or para-hydroxybenzoic acid?
  • ResearchGate. (2018).
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  • MDPI. (2024). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity.
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A Comparative Spectroscopic Guide to 3-Alkoxybenzoic Acids: Methoxy, Ethoxy, and Propoxy Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, substituted benzoic acids serve as fundamental building blocks for the synthesis of complex molecules.[1] The 3-alkoxybenzoic acids, specifically the methoxy, ethoxy, and propoxy derivatives, are of particular interest due to the influence of the ether linkage on the electronic and steric properties of the molecule. This guide provides a detailed comparative analysis of these three compounds using core spectroscopic techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Understanding the distinct spectroscopic signatures of these closely related analogs is critical for reaction monitoring, quality control, and structural elucidation in research and development settings. This document is intended for researchers, scientists, and drug development professionals, offering both experimental data and the underlying principles governing the observed spectral characteristics.

Molecular Structures and Properties

The primary difference between the three subject molecules is the length of the alkyl chain attached to the ether oxygen at the meta position of the benzoic acid. This seemingly minor structural variation gives rise to distinct physical properties and, more importantly, unique spectroscopic fingerprints.

G cluster_methoxy 3-Methoxybenzoic Acid cluster_ethoxy 3-Ethoxybenzoic Acid cluster_propoxy 3-Propoxybenzoic Acid M M E E P P

Caption: Primary EI-MS fragmentation pathways for the three alkoxybenzoic acids.

Summary and Conclusion

While 3-methoxy, 3-ethoxy, and 3-propoxybenzoic acids share a common structural backbone, they are readily distinguishable through standard spectroscopic techniques.

  • FTIR provides the first clue, with the aliphatic C-H stretching region growing in complexity from methoxy to propoxy.

  • ¹H NMR is the most definitive method, offering unambiguous identification through the unique singlet, quartet/triplet, and triplet/multiplet/triplet patterns of the methoxy, ethoxy, and propoxy groups, respectively.

  • Mass Spectrometry confirms the molecular weight of each compound via the molecular ion peak and provides further structural confirmation through predictable fragmentation patterns related to the successive loss of the alkyl and alkoxy side chains.

This guide demonstrates that a multi-technique spectroscopic approach allows for a robust and confident differentiation of these closely related chemical analogs, an essential capability in modern chemical research and drug development.

Experimental Protocols

The following protocols are provided as a self-validating reference for obtaining the spectroscopic data discussed.

G start Sample Preparation (0.5-1.0 mg solid) ftir FTIR-ATR Analysis (Acquire spectrum 4000-400 cm⁻¹) start->ftir nmr_prep NMR Sample Prep (Dissolve in 0.7 mL CDCl₃ with TMS) start->nmr_prep ms_prep MS Sample Prep (Dissolve in HPLC-grade MeOH) start->ms_prep analysis Data Analysis & Comparison ftir->analysis nmr_acq NMR Acquisition (Acquire ¹H and ¹³C spectra) nmr_prep->nmr_acq nmr_acq->analysis ms_acq GC-MS Analysis (Inject into EI-MS system) ms_prep->ms_acq ms_acq->analysis

Caption: General experimental workflow for spectroscopic analysis.

1. FTIR-ATR Spectroscopy

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean. Run a background spectrum in air.

  • Sample Application: Place a small amount (approx. 1 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

2. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Perform shimming to optimize magnetic field homogeneity. Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard instrument parameters.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Instrument Setup: Set up the GC with an appropriate temperature program to ensure separation and elution of the analyte. For the MS, set the ionization mode to Electron Ionization (EI) at 70 eV.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Data Acquisition: Begin data acquisition as the sample travels through the GC column and into the mass spectrometer. The mass spectrum is recorded for the eluting peak corresponding to the analyte.

References

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A Comparative Guide to the Efficacy of 3-Propoxybenzoic Acid Derivatives as Enzyme Inhibitors: An Area of Untapped Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Benzoic Acid Scaffold

In the landscape of modern drug discovery, the benzoic acid scaffold stands as a privileged structure, a foundational component of numerous therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent enzyme inhibition. This guide delves into the prospective efficacy of a specific, yet underexplored, class of these compounds: 3-propoxybenzoic acid derivatives. While direct experimental data on this particular subclass remains limited in publicly accessible literature, a comprehensive analysis of closely related benzoic acid analogs allows us to build a strong rationale for their investigation and to predict their potential as valuable enzyme inhibitors.

This guide will provide a comparative analysis of the known inhibitory activities of various benzoic acid derivatives against key enzyme targets. By examining the structure-activity relationships (SAR) of these analogs, we can extrapolate the potential contributions of the 3-propoxy moiety to binding affinity and inhibitory potency. We will also detail the essential experimental protocols required to validate these hypotheses, offering a roadmap for researchers venturing into this promising area of medicinal chemistry.

Key Enzyme Targets for Benzoic Acid Derivatives

Research has shown that derivatives of benzoic acid can modulate the activity of a diverse array of enzymes implicated in various pathological conditions. Understanding these targets is crucial for directing the future investigation of 3-propoxybenzoic acid derivatives.

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins.[1][2] Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes.[3]

  • Lipoxygenases (LOX): Also involved in the inflammatory pathway, LOX enzymes catalyze the oxidation of polyunsaturated fatty acids to produce leukotrienes.[4][5]

  • Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] Its inhibition is a key therapeutic strategy for Alzheimer's disease.[8]

  • Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is of great interest in the cosmetic and dermatological fields for treating hyperpigmentation.[9][10]

  • α-Amylase: This enzyme plays a crucial role in carbohydrate digestion.[11][12] Its inhibition is a therapeutic approach for managing type 2 diabetes.[13]

Comparative Efficacy of Benzoic Acid Derivatives: A Data-Driven Perspective

To establish a baseline for the potential efficacy of 3-propoxybenzoic acid derivatives, it is essential to examine the inhibitory activities of their structural analogs. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various benzoic acid derivatives against several key enzymes. The absence of data for 3-propoxybenzoic acid derivatives underscores the current research gap and highlights the opportunity for novel discovery.

Compound/DerivativeTarget EnzymeIC50 ValueReference
3-Propoxybenzoic Acid Derivatives COX-1, COX-2, LOX, AChE, Tyrosinase, α-AmylaseNot Available-
2,3,4-Trihydroxybenzoic Acidα-Amylase17.30 ± 0.73 mM[11][12][14]
3-Hydroxybenzoic AcidAcetylcholinesterase (AChE)6.68 µmol/µmol AChE[6][15]
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)Acetylcholinesterase (AChE)6.79 µmol/µmol AChE[15]
N-(2-hydroxy-ethyl)-3,5-dinitro-benzamideTyrosinase1.09 µM[9]
p-Alkoxybenzoic acidsTyrosinaseVaried (reversible inhibition)[16]
Benzoic AcidLipoxygenase (LOX)9.4 ± 0.8 ng/mL[17]

Note: The varying units for IC50 values reflect the different experimental conditions and reporting standards across studies. Direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights and the Potential of the Propoxy Group

The inhibitory potency of benzoic acid derivatives is intricately linked to the nature and position of substituents on the phenyl ring.

  • Hydroxylation and Methoxylation: Studies on α-amylase inhibitors have shown that the position of hydroxyl groups significantly impacts activity, with a hydroxyl group at the 2-position having a strong positive effect.[11][14] Conversely, methoxylation at the 2-position can decrease inhibitory activity.[11] In the context of acetylcholinesterase inhibition, the pattern of hydroxylation and methoxylation also influences binding.[6]

  • Alkoxy Chain Length: Research on p-alkoxybenzoic acids as tyrosinase inhibitors has demonstrated that the length and nature of the alkoxy chain play a crucial role in the inhibition mechanism, transitioning from competitive to uncompetitive inhibition as the chain length increases.[16] This suggests that the propoxy group in 3-propoxybenzoic acid derivatives could significantly influence both potency and mechanism of action.

  • Hydrophobicity: The inhibitory effects of p-alkylbenzoic acids on mushroom tyrosinase were shown to increase with the length of the hydrocarbon chain, indicating that hydrophobicity plays a vital role in the enzyme-inhibitor interaction.[18] The propyl group in 3-propoxybenzoic acid would impart a degree of lipophilicity that could enhance binding to hydrophobic pockets within an enzyme's active site.

Based on these observations, it is plausible to hypothesize that the 3-propoxy group could confer a favorable combination of steric and electronic properties for potent and selective enzyme inhibition. Its size and flexibility may allow for optimal positioning within the active site, while its ether linkage could participate in hydrogen bonding.

Experimental Protocols for Efficacy Determination

To empirically assess the enzyme inhibitory efficacy of novel 3-propoxybenzoic acid derivatives, standardized and robust experimental protocols are paramount. Below are detailed, step-by-step methodologies for two key enzyme assays.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

Workflow Diagram:

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Assay Buffer - Heme - Enzyme (COX-1 or COX-2) - Inhibitor Stock Solutions - Arachidonic Acid (Substrate) incubation Incubate Enzyme, Heme, and Inhibitor/Vehicle reagents->incubation Add to Plate initiation Initiate Reaction with Arachidonic Acid incubation->initiation Pre-incubation termination Terminate Reaction (e.g., with HCl) initiation->termination Reaction Time elisa Quantify Prostaglandin E2 (PGE2) via ELISA termination->elisa Transfer Supernatant calculation Calculate % Inhibition and IC50 elisa->calculation

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in the assay buffer.

    • Prepare a solution of heme in a suitable solvent.

    • Prepare stock solutions of the 3-propoxybenzoic acid derivatives and a reference inhibitor (e.g., ibuprofen) in DMSO.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the enzyme (COX-1 or COX-2).

    • Add serial dilutions of the test compounds or the reference inhibitor to the wells. For control wells, add the vehicle (DMSO).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate at 37°C for a defined period (e.g., 2 minutes).

    • Terminate the reaction by adding a solution of 1 M HCl.

  • Detection and Data Analysis:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to screen for AChE inhibitors.[7]

Workflow Diagram:

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - AChE Solution - Inhibitor Stock Solutions - DTNB Solution - ATCI Solution (Substrate) incubation Incubate AChE and Inhibitor/Vehicle reagents->incubation Add to Microplate reaction_start Add DTNB and ATCI incubation->reaction_start Pre-incubation measurement Measure Absorbance at 412 nm (Kinetic Read) reaction_start->measurement Immediate Reading calculation Calculate Reaction Rate and % Inhibition measurement->calculation

Caption: Workflow for the AChE inhibition assay using Ellman's method.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a solution of acetylcholinesterase (from electric eel) in the phosphate buffer.

    • Prepare stock solutions of the 3-propoxybenzoic acid derivatives and a reference inhibitor (e.g., galantamine) in a suitable solvent.

    • Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare a solution of acetylthiocholine iodide (ATCI) substrate in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer and the test compounds at various concentrations.

    • Add the AChE solution to each well and incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding the DTNB and ATCI solutions.

  • Detection and Data Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader in a kinetic mode for a set duration (e.g., 5 minutes).

    • The rate of reaction is determined by the change in absorbance per minute.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value as described for the COX assay.

Hypothetical Mechanism of Action

The mechanism by which 3-propoxybenzoic acid derivatives might inhibit an enzyme like COX-2 can be visualized as a multi-point interaction within the enzyme's active site.

Inhibition_Mechanism cluster_enzyme COX-2 Active Site cluster_inhibitor 3-Propoxybenzoic Acid Derivative hydrophobic_pocket Hydrophobic Pocket catalytic_residue Catalytic Residue (e.g., Ser530) side_pocket Side Pocket (Arg120) propoxy_group Propoxy Group propoxy_group->hydrophobic_pocket Hydrophobic Interaction benzoic_acid Benzoic Acid Moiety benzoic_acid->catalytic_residue Hydrogen Bonding benzoic_acid->side_pocket Ionic Interaction

Caption: Hypothetical binding of a 3-propoxybenzoic acid derivative in the COX-2 active site.

This model proposes that the propoxy group engages with a hydrophobic pocket in the active site, while the carboxylate of the benzoic acid moiety forms hydrogen bonds or ionic interactions with key catalytic or binding residues.

Conclusion and Future Directions

While the direct evidence for the efficacy of 3-propoxybenzoic acid derivatives as enzyme inhibitors is currently nascent, the wealth of data on related benzoic acid analogs provides a compelling rationale for their investigation. The structural features of the 3-propoxy group suggest the potential for favorable interactions within the active sites of various enzymes, potentially leading to potent and selective inhibition.

The path forward is clear: a systematic synthesis and screening of a library of 3-propoxybenzoic acid derivatives against a panel of therapeutically relevant enzymes is warranted. The experimental protocols outlined in this guide provide a robust framework for such an endeavor. The resulting data will not only fill a significant gap in the current literature but also has the potential to uncover novel lead compounds for the development of new therapeutics. The exploration of this chemical space is a low-risk, high-reward venture for any drug discovery program.

References

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  • Gong, L., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. ResearchGate. [Link]

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  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 678-684. [Link]

  • Wu, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. [Link]

  • Xie, L. P., et al. (2004). Inhibitory effects on mushroom tyrosinase by p-alkoxybenzoic acids. Journal of the Science of Food and Agriculture, 84(13), 1737-1742. [Link]

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  • Yildiz, M., et al. (2016). Acetylcholinesterase inhibitory properties of some benzoic acid derivatives. AIP Conference Proceedings, 1726(1), 020102. [Link]

  • Tutar, Y., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(12), 2000282. [Link]

  • Kalgutkar, A. S., et al. (2000). Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit. Journal of Biological Chemistry, 275(45), 35586-35595. [Link]

  • Okoniewska, M., et al. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. MDPI. [Link]

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  • Malkowski, M. G. (2020). A new hotspot for cyclooxygenase inhibition. ASBMB Today. [Link]

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  • Thring, T. S. A., et al. (2020). Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 30(2), 126835. [Link]

  • Salehi, B., et al. (2021). New Insights into the Latest Advancement in α-Amylase Inhibitors of Plant Origin with Anti-Diabetic Effects. Biomolecules, 11(10), 1439. [Link]

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A Researcher's Guide to Predictive Toxicology: Comparing In Vitro and In Silico Assessments of 3-Propoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical safety assessment, the ability to accurately and efficiently predict the toxic potential of novel chemical entities is paramount. The 3-propoxybenzoic acid scaffold and its derivatives represent a class of compounds with emerging interest in various industrial and pharmaceutical applications. However, their toxicological profiles remain largely uncharacterized. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the toxicological assessment of 3-propoxybenzoic acid derivatives, offering a comparative analysis of in vitro and in silico methodologies. By understanding the strengths and limitations of each approach, researchers can design more effective, ethical, and resource-conscious safety evaluation strategies.

The Imperative for Predictive Toxicology

Traditional toxicology testing has heavily relied on animal models (in vivo studies). While providing valuable data on systemic effects, these methods are often time-consuming, expensive, and raise significant ethical concerns.[1][2] The principles of the 3Rs (Replacement, Reduction, and Refinement) are now a cornerstone of modern toxicology, driving the adoption of alternative methods.[1] In vitro (cell-based) and in silico (computational) approaches are at the forefront of this paradigm shift, offering rapid and cost-effective means to screen compounds and elucidate mechanisms of toxicity early in the development pipeline.[3][4]

This guide will use 3-propoxybenzoic acid and its derivatives as a case study to illustrate how these predictive methods can be synergistically employed. While direct comparative studies on this specific class of compounds are nascent, we will draw upon established protocols and data from structurally related benzoic acid derivatives to provide a robust and scientifically grounded framework.

In Silico Toxicity Assessment: A First-Tier Screening Approach

In silico toxicology utilizes computational models to predict the toxic effects of chemicals based on their structure and physicochemical properties.[5][6] These methods are invaluable for early-stage hazard identification, allowing for the prioritization of compounds for further testing and the design of safer alternatives.

A key advantage of in silico models is their ability to rapidly screen large libraries of virtual or existing compounds for a wide range of toxicological endpoints.[4] These predictions are based on quantitative structure-activity relationships (QSAR), which correlate chemical structures with known biological activities.[4][6]

A Practical Workflow for In Silico Toxicity Prediction

The following workflow outlines the key steps in performing an in silico toxicity assessment of a 3-propoxybenzoic acid derivative.

in_silico_workflow cluster_prep Step 1: Chemical Structure Preparation cluster_model Step 2: Model Selection & Prediction cluster_analysis Step 3: Data Analysis & Interpretation node_prep Define 3-Propoxybenzoic Acid Derivative Structure (e.g., SMILES or MOL file) node_curate Structure Curation (Standardize tautomers, salts, etc.) node_prep->node_curate node_select Select Relevant Toxicity Endpoints (e.g., Genotoxicity, Cytotoxicity, Organ Toxicity) node_curate->node_select node_platform Choose Prediction Platforms (e.g., DEREK Nexus, ADMETlab, MetaTox) node_select->node_platform node_predict Run Predictions node_platform->node_predict node_gather Aggregate Prediction Results node_predict->node_gather node_evaluate Evaluate Model Applicability Domain (Confidence in predictions) node_gather->node_evaluate node_report Generate Hazard Profile node_evaluate->node_report

Caption: A generalized workflow for in silico toxicity assessment.

Predicted Toxicological Profile of Structurally Related Benzoic Acid Derivatives

While specific in silico data for 3-propoxybenzoic acid derivatives is limited, a study on the structurally similar 3-phenoxybenzoic acid (3PBA) provides valuable insights into potential toxicities.[7] This study utilized a battery of in silico tools to predict the toxic effects of 3PBA and its metabolites.[7] The key findings from this study can be used to guide the in vitro testing strategy for 3-propoxybenzoic acid derivatives.

Predicted EndpointPredicted Effect of 3-Phenoxybenzoic AcidIn Silico Tools Used
Pharmacokinetics High gastrointestinal absorption and ability to cross the blood-brain barrier.ADMETlab 2.0, ADMESWISS
Metabolism Phase II reactions including O-glucuronidation, O-sulfation, and methylation. Methylated metabolites predicted to be more toxic.MetaTox
General Toxicity Hematemesis, reproductive dysfunction, allergic dermatitis, and respiratory toxicity.PASS online
Mechanism of Action Potential involvement in the apoptotic pathway, neuroendocrine disruption, and inhibition of phospholipid-translocating ATPase.Molecular Docking

This table is a summary of findings for 3-phenoxybenzoic acid and should be considered as a predictive guide for 3-propoxybenzoic acid derivatives, not as direct evidence of their toxicity.

Furthermore, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard information for 3-propoxybenzoic acid and its p-isomer, 4-propoxybenzoic acid, based on available data.

CompoundGHS Hazard Classification
3-Propoxybenzoic Acid Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]
4-Propoxybenzoic Acid Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

These in silico and GHS data suggest that 3-propoxybenzoic acid derivatives may have irritant properties and potentially more complex toxicities, warranting further investigation through in vitro methods.

In Vitro Toxicity Assessment: A Mechanistic Approach

In vitro toxicology studies use cultured cells to assess the potential of a substance to cause adverse effects.[10] These methods are crucial for understanding the cellular and molecular mechanisms of toxicity.[11] A well-designed in vitro testing battery can provide data on cytotoxicity, genotoxicity, and specific organ-level toxicity.

A Step-by-Step Protocol for In Vitro Cytotoxicity Assessment

The following is a detailed protocol for a common cytotoxicity assay, the MTT assay, which measures cell viability. This is a foundational assay in a tiered in vitro testing strategy.

Objective: To determine the concentration of a 3-propoxybenzoic acid derivative that reduces the viability of a selected cell line by 50% (IC50).

Materials:

  • Selected human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin irritation)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-Propoxybenzoic acid derivative stock solution in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-propoxybenzoic acid derivative in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

in_vitro_workflow cluster_cell_prep Step 1: Cell Culture & Seeding cluster_treatment Step 2: Compound Exposure cluster_assay Step 3: Viability Assay (MTT) cluster_analysis Step 4: Data Analysis node_culture Culture Selected Cell Line node_seed Seed Cells in 96-well Plate node_culture->node_seed node_prepare Prepare Serial Dilutions of Test Compound node_seed->node_prepare node_treat Treat Cells and Incubate node_prepare->node_treat node_add_mtt Add MTT Reagent node_treat->node_add_mtt node_solubilize Solubilize Formazan Crystals node_add_mtt->node_solubilize node_read Measure Absorbance node_solubilize->node_read node_calculate Calculate % Cell Viability node_read->node_calculate node_plot Generate Dose-Response Curve node_calculate->node_plot node_determine Determine IC50 Value node_plot->node_determine

Caption: A detailed workflow for an in vitro cytotoxicity assay (MTT).

Expanding the In Vitro Assessment: Genotoxicity

Based on the potential for benzoic acid to induce genotoxicity, it is prudent to include genotoxicity assays in the testing battery for its derivatives.[12] Assays such as the Ames test (for mutagenicity) and the micronucleus assay (for chromosomal damage) can provide critical information on the potential of these compounds to damage genetic material.[12]

Comparing and Contrasting In Vitro and In Silico Data: A Synthesis

The true power of predictive toxicology lies in the integration of data from multiple sources. A direct comparison of in vitro and in silico results can reveal confirmatory evidence of toxicity, highlight discrepancies that warrant further investigation, and ultimately lead to a more confident assessment of a compound's safety profile.

AspectIn Silico ToxicologyIn Vitro Toxicology
Principle Prediction based on chemical structure and existing data.[5]Measurement of biological responses in cultured cells.[10]
Throughput High to very high.Medium to high.
Cost Low.Medium.
Time Fast (hours to days).Slower (days to weeks).
Biological Complexity Limited; does not fully recapitulate biological systems.[3]Higher than in silico, but still a simplified model of a whole organism.[2]
Mechanistic Insight Can suggest potential mechanisms of action.[7]Can provide direct evidence of cellular and molecular mechanisms.[11]
Regulatory Acceptance Growing, often used for screening and as supporting evidence.[1]Widely accepted for specific endpoints.
Interpreting Concordance and Discordance
  • Concordance: If in silico models predict cytotoxicity and in vitro assays confirm a low IC50 value, this strengthens the evidence for the compound's toxic potential. Similarly, if a structural alert for skin irritation from an in silico model is matched by a positive result in a skin sensitization assay, this provides a consistent line of evidence.

  • Discordance: A lack of correlation between in silico predictions and in vitro results can be equally informative. For example, a compound predicted to be toxic in silico but showing no effect in vitro may indicate that the in silico model's applicability domain was exceeded or that the specific in vitro model lacks the necessary metabolic competency to activate the compound to a toxic metabolite. Conversely, a compound that is toxic in vitro but not predicted to be so in silico may represent a novel toxicophore not yet captured in the training data of the computational models.

An acute oral toxicity study on p-propoxybenzoic acid in rats showed a favorable safety profile, with no significant adverse effects at a high dose of 2000 mg/kg.[13] However, transient effects such as increased respiration and sleepiness were observed.[13] This in vivo data can be used to contextualize the findings from in vitro and in silico studies. For instance, if in vitro assays show low cytotoxicity, this would be consistent with the low acute oral toxicity observed in vivo.

Conclusion and Future Directions

The toxicological assessment of 3-propoxybenzoic acid derivatives, like any new chemical entity, requires a multi-faceted approach. In silico methods provide a rapid and cost-effective means for initial hazard identification and prioritization. In vitro assays offer the ability to confirm these predictions and to delve deeper into the underlying mechanisms of toxicity.

By integrating the findings from both approaches, researchers can build a comprehensive and robust safety profile for these compounds, facilitating informed decision-making in drug development and chemical safety assessment. This integrated testing strategy not only aligns with the ethical principles of the 3Rs but also enhances the efficiency and accuracy of the toxicological evaluation process. The future of toxicology lies in the continued development and validation of these predictive models, ultimately leading to safer chemicals and pharmaceuticals.

References

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  • Patel, J., et al. (2024). Acute oral toxicity evaluation of p-propoxybenzoic acid in Sprague-Dawley rats according to OECD guideline 425 – Up and down method. Journal of Applied Pharmaceutical Science, 14(12), 1-10. [Link]

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Comparative study of different synthetic routes to 3-Propoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of 3-Propoxybenzoic Acid

3-Propoxybenzoic acid is a valuable aromatic carboxylic acid derivative that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. Its structural features, comprising a benzoic acid moiety with a propoxy group at the meta-position, allow for diverse chemical modifications, making it a versatile intermediate in drug discovery and materials science. The selection of an optimal synthetic route to 3-propoxybenzoic acid is a critical decision for any research and development team, directly impacting project timelines, cost-effectiveness, and the purity of the final compound.

This guide provides a comprehensive comparative analysis of the most common and effective synthetic routes to 3-propoxybenzoic acid. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages, supported by available experimental data. Our aim is to equip researchers with the necessary insights to make informed decisions when planning the synthesis of this important molecule.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialKey Reagents/StepsOverall YieldPurityKey AdvantagesKey Disadvantages
Route 1: Three-Step Williamson Ether Synthesis 3-Hydroxybenzoic acid1. Fischer Esterification2. Williamson Ether Synthesis3. SaponificationGood to HighHighHigh purity achievable through intermediate purification; well-established and reliable reactions.Multi-step process increases overall synthesis time and resource utilization.
Route 2: Direct Williamson Ether Synthesis 3-Hydroxybenzoic acidPropyl halide, Strong base (e.g., KOH, NaH)ModerateModerate to HighOne-pot synthesis offers simplicity and reduced reaction time.Potential for competing O-alkylation and C-alkylation, leading to side products and purification challenges.
Route 3: Mitsunobu Reaction 3-Hydroxybenzoic acid, PropanolDEAD or DIAD, PPh₃Potentially HighHighMild reaction conditions; high stereospecificity (not relevant here but a key feature of the reaction).Use of stoichiometric and often hazardous reagents (azodicarboxylates, phosphines); by-product removal can be challenging.

In-Depth Analysis of Synthetic Routes

Route 1: The Three-Step Williamson Ether Synthesis: A High-Purity Approach

This classical and robust method involves the protection of the carboxylic acid group via esterification, followed by the formation of the ether linkage, and concluding with the deprotection of the carboxylic acid. This multi-step approach allows for the purification of intermediates, which often translates to a higher purity of the final product.

A 3-Hydroxybenzoic Acid B Propyl 3-Hydroxybenzoate A->B Fischer Esterification C Propyl 3-Propoxybenzoate B->C Williamson Ether Synthesis D 3-Propoxybenzoic Acid C->D Saponification (Hydrolysis)

Caption: Workflow for the Three-Step Synthesis of 3-Propoxybenzoic Acid.

The initial step involves the acid-catalyzed esterification of 3-hydroxybenzoic acid with propanol. This reaction protects the carboxylic acid group, preventing it from interfering with the subsequent ether synthesis where a base is used.

Reaction: 3-Hydroxybenzoic Acid + Propanol ⇌ Propyl 3-Hydroxybenzoate + Water

Causality of Experimental Choices: An excess of propanol is typically used to drive the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[1] A strong acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

The phenolic hydroxyl group of propyl 3-hydroxybenzoate is deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile, attacking a propyl halide (e.g., propyl bromide or iodide) in a classic SN2 reaction.

Reaction: Propyl 3-Hydroxybenzoate + Propyl Halide + Base → Propyl 3-Propoxybenzoate + Salt + Water

Causality of Experimental Choices: The choice of base is critical. A moderately strong base like potassium carbonate is often sufficient for deprotonating the phenolic hydroxyl group. The reaction is typically carried out in a polar aprotic solvent, such as acetone or DMF, to facilitate the SN2 mechanism.

The final step is the hydrolysis of the ester group to yield the desired 3-propoxybenzoic acid. This is typically achieved by heating the ester with a strong base, such as potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification.

Reaction: Propyl 3-Propoxybenzoate + KOH → Potassium 3-Propoxybenzoate + Propanol Potassium 3-Propoxybenzoate + HCl → 3-Propoxybenzoic Acid + KCl

Causality of Experimental Choices: The use of a strong base ensures complete hydrolysis of the ester. Subsequent acidification with a mineral acid, like hydrochloric acid, protonates the carboxylate salt to yield the final product.

Route 2: Direct Williamson Ether Synthesis: A Time-Efficient Alternative

This route offers a more direct approach by performing the O-propylation of 3-hydroxybenzoic acid in a single step. While seemingly more efficient, this method requires careful control of reaction conditions to minimize side reactions.

A 3-Hydroxybenzoic Acid B 3-Propoxybenzoic Acid A->B Direct Williamson Ether Synthesis

Caption: Workflow for the Direct Synthesis of 3-Propoxybenzoic Acid.

Reaction: 3-Hydroxybenzoic Acid + Propyl Halide + Strong Base → 3-Propoxybenzoic Acid + Salt + Water

Causality of Experimental Choices: A key challenge in this route is the potential for the carboxylic acid group to react with the base or the alkylating agent. To favor O-alkylation of the phenolic hydroxyl group, a strong base is used to deprotonate both the carboxylic acid and the phenol. The resulting dianion's phenoxide is a better nucleophile than the carboxylate, leading to the desired product. However, the choice of base and reaction conditions must be carefully optimized to avoid esterification of the carboxylic acid by the propyl halide. The use of a phase-transfer catalyst can sometimes improve the yield and selectivity of this reaction.[2]

Route 3: The Mitsunobu Reaction: A Mild but Costly Option

The Mitsunobu reaction provides an alternative for forming the ether linkage under mild conditions.[3] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

A 3-Hydroxybenzoic Acid + Propanol B 3-Propoxybenzoic Acid A->B Mitsunobu Reaction

Caption: Workflow for the Mitsunobu Synthesis of 3-Propoxybenzoic Acid.

Reaction: 3-Hydroxybenzoic Acid + Propanol + PPh₃ + DEAD → 3-Propoxybenzoic Acid + Ph₃P=O + EtO₂C-NH-NH-CO₂Et

Causality of Experimental Choices: The Mitsunobu reaction proceeds through the formation of an alkoxyphosphonium salt from the alcohol, which is then displaced by the nucleophilic carboxylate of the benzoic acid.[4] While this reaction is known for its mild conditions and high yields, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced form of the azodicarboxylate as by-products. The removal of these by-products can complicate the purification of the desired product. Due to the cost and the generation of significant waste, this route is generally less favored for large-scale synthesis unless specific advantages, such as the need for very mild conditions, are paramount.

Experimental Protocols

Protocol for Route 1: Three-Step Williamson Ether Synthesis

Step 1: Synthesis of Propyl 3-Hydroxybenzoate (Fischer Esterification)

  • In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxybenzoic acid (1.0 eq.), n-propanol (5.0 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess propanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude propyl 3-hydroxybenzoate. Purify by column chromatography if necessary.

Step 2: Synthesis of Propyl 3-Propoxybenzoate

  • To a solution of propyl 3-hydroxybenzoate (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.) and 1-bromopropane (1.2 eq.).

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude propyl 3-propoxybenzoate.

Step 3: Synthesis of 3-Propoxybenzoic Acid (Saponification)

  • Dissolve the crude propyl 3-propoxybenzoate in a mixture of ethanol and a 10% aqueous solution of potassium hydroxide.

  • Heat the mixture to reflux for 2-4 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the 3-propoxybenzoic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Protocol for Route 2: Direct Williamson Ether Synthesis
  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 3-hydroxybenzoic acid (1.0 eq.) and potassium hydroxide (2.2 eq.) in a suitable solvent like ethanol or DMF.

  • Heat the mixture to a gentle reflux to form the dipotassium salt.

  • Slowly add 1-bromopropane (1.1 eq.) dropwise to the refluxing mixture.

  • Continue to reflux for 6-10 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with a non-polar solvent like hexane to remove any unreacted propyl bromide.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 3-propoxybenzoic acid.

  • Collect the product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Characterization of 3-Propoxybenzoic Acid

The identity and purity of the synthesized 3-propoxybenzoic acid should be confirmed using standard analytical techniques:

  • Melting Point: Comparison with the literature value.

  • ¹H NMR Spectroscopy: Characteristic peaks for the propyl group (triplet, sextet, triplet) and the aromatic protons.

  • ¹³C NMR Spectroscopy: Signals corresponding to the carbons of the propyl group, the aromatic ring, and the carbonyl carbon.

  • Infrared (IR) Spectroscopy: Presence of a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-O stretches for the ether and carboxylic acid.[5]

  • Mass Spectrometry: Observation of the molecular ion peak corresponding to the molecular weight of 3-propoxybenzoic acid (180.20 g/mol ).[5]

Conclusion and Recommendations

The choice of synthetic route for 3-propoxybenzoic acid is contingent upon the specific requirements of the project.

  • For the highest purity , the Three-Step Williamson Ether Synthesis (Route 1) is recommended. Although it is more time-consuming, the ability to purify the intermediate ester generally leads to a cleaner final product.

  • For operational simplicity and faster synthesis , the Direct Williamson Ether Synthesis (Route 2) is a viable option. However, it may require more effort in optimizing reaction conditions and in the final purification to remove potential by-products.

  • The Mitsunobu Reaction (Route 3) is generally not the preferred method for this particular synthesis on a larger scale due to the cost of reagents and the generation of difficult-to-remove by-products. It should be considered only when extremely mild reaction conditions are essential.

Ultimately, a careful evaluation of the available resources, desired purity, and scale of the synthesis will guide the researcher in selecting the most appropriate and efficient path to obtaining 3-propoxybenzoic acid.

References

  • PubChem. 3-Propoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. p-HYDROXYBENZOIC ACID. [Link]

  • PubChem. 3-Propoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • PubMed. Excited-state proton transfer of 3-hydroxybenzoic acid and 4-hydroxybenzoic acid. [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • National Center for Biotechnology Information. The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for 3-Propoxybenzoic acid, a key intermediate in pharmaceutical synthesis. We will explore the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a robust protocol for ensuring data equivalency. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of data integrity.

The Strategic Importance of Method Cross-Validation

In the landscape of pharmaceutical development, the analytical methods we employ are the bedrock of quality. For a molecule like 3-Propoxybenzoic acid, which often serves as a critical precursor to Active Pharmaceutical Ingredients (APIs), ensuring its purity and concentration is non-negotiable. The analytical data we generate informs critical decisions, from process optimization to batch release.

Cross-validation is the formal process of demonstrating that two distinct analytical methods provide equivalent results. This is not merely a procedural formality but a scientific necessity. The need for cross-validation arises in several common scenarios, including the transfer of a method to a different laboratory, the introduction of a new analytical technology (e.g., upgrading from HPLC to UHPLC), or when correlating data from orthogonal methods to build a more complete picture of a sample.[1] The objective, as outlined by regulatory bodies like the FDA, is to ensure the consistency and reliability of analytical data throughout a product's lifecycle.[1][2]

Orthogonal Approaches: HPLC and GC for 3-Propoxybenzoic Acid Analysis

Choosing the right analytical tool requires a deep understanding of both the analyte's chemistry and the technique's principles. For 3-Propoxybenzoic acid, two chromatographic techniques, HPLC and GC, stand out as primary candidates. They represent orthogonal approaches, meaning they separate compounds based on different chemical principles, which is highly valuable for a comprehensive analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharma QC

HPLC is the default method for many non-volatile organic molecules in the pharmaceutical industry due to its robustness and versatility. A reversed-phase method is ideally suited for 3-Propoxybenzoic acid.

Causality of Method Design (HPLC): The molecular structure of 3-Propoxybenzoic acid features a polar carboxylic acid group and a nonpolar benzene ring with a propoxy substituent. In reversed-phase HPLC, we use a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. To ensure a sharp, symmetrical peak, we acidify the mobile phase (e.g., with 0.1% formic or phosphoric acid). This suppresses the ionization of the carboxylic acid group, making the molecule more nonpolar and increasing its retention and improving peak shape.

Table 1: Typical HPLC Method Parameters

ParameterConditionRationale & Expertise
Column C18, 250 mm x 4.6 mm, 5 µmProvides strong hydrophobic retention for the aromatic ring and propoxy chain.
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid (e.g., 60:40 v/v)Acetonitrile provides the necessary elution strength. Formic acid suppresses carboxylate formation for better peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time with efficiency.
Detection UV at 254 nmThe benzene ring provides a strong chromophore for sensitive UV detection.
Temperature 30 °CEnsures retention time reproducibility by controlling mobile phase viscosity and analyte-column interactions.
Gas Chromatography (GC): A High-Efficiency Alternative

GC offers exceptional separation efficiency but requires the analyte to be volatile and thermally stable. 3-Propoxybenzoic acid, with its carboxylic acid group, has a high boiling point and is prone to thermal degradation and adsorption in the GC system. Therefore, a chemical modification step—derivatization—is mandatory.

Causality of Method Design (GC): The purpose of derivatization is to mask the polar -COOH group, thereby increasing the molecule's volatility and thermal stability. Silylation is a common and effective strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton to form a nonpolar trimethylsilyl (TMS) ester. This TMS-ester is significantly more volatile and exhibits better chromatographic behavior.

Table 2: Typical GC Method Parameters (Post-Derivatization)

ParameterConditionRationale & Expertise
Derivatization BSTFA with 1% TMCS in Acetonitrile, 60 °C for 30 minBSTFA is a powerful silylating agent. TMCS acts as a catalyst to drive the reaction to completion.
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose nonpolar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium or HydrogenInert mobile phase. Hydrogen can provide faster analysis times.
Inlet Temp. 275 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal breakdown.
Detector Flame Ionization Detector (FID)A highly sensitive, universal detector for carbon-containing compounds.

The Cross-Validation Protocol: A Self-Validating System

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Experimental Methodology

Objective: To formally demonstrate the equivalence of the validated HPLC and GC methods for the quantification of 3-Propoxybenzoic acid.

Prerequisites: Both the HPLC and GC methods must be fully validated individually according to ICH Q2(R2) guidelines for accuracy, precision, specificity, linearity, range, and robustness.[3][4]

Procedure:

  • Sample Selection: Select a minimum of three representative batches of 3-Propoxybenzoic acid. These should ideally cover the expected purity range (e.g., a high-purity batch, a standard production batch, and a batch with known impurities).

  • Standard Preparation: Prepare a single stock solution of 3-Propoxybenzoic acid reference standard. Use this same stock to prepare calibration standards for both the HPLC and GC analyses to eliminate variability from standard weighing.

  • Sample Preparation (HPLC):

    • Accurately weigh approximately 50 mg of each batch sample into separate 50 mL volumetric flasks.

    • Dissolve and dilute to volume with the mobile phase.

    • Prepare a second, independent dilution for each sample.

    • Filter an aliquot of each solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Sample Preparation (GC):

    • From the same sample batches, accurately weigh approximately 25 mg into separate 20 mL headspace vials.

    • Add 10 mL of acetonitrile and sonicate to dissolve.

    • Add 200 µL of BSTFA (with 1% TMCS).

    • Immediately cap and crimp the vials.

    • Vortex briefly and place in a heating block at 60 °C for 30 minutes.

    • Allow vials to cool to room temperature before placing them in the GC autosampler.

  • Analysis:

    • Analyze the prepared standards and samples on both the HPLC and GC systems.

    • Perform at least three replicate injections for each prepared sample solution.

  • Data Evaluation:

    • Calculate the purity or concentration of 3-Propoxybenzoic acid for each replicate from both methods.

    • For each batch, calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results from the HPLC method and the GC method.

Data Presentation and Statistical Trustworthiness

All quantitative results should be summarized in a clear table to facilitate direct comparison.

Table 3: Example Cross-Validation Data Summary

Batch IDMethodReplicate 1 (% Purity)Replicate 2 (% Purity)Replicate 3 (% Purity)Mean (% Purity)Std. Dev.%RSD
BATCH-001 HPLC99.8599.8199.8899.85 0.0350.04%
GC99.8999.9399.8599.89 0.0400.04%
BATCH-002 HPLC99.5499.6099.5799.57 0.0310.03%
GC99.6199.5599.5899.58 0.0310.03%
BATCH-003 HPLC98.9198.8598.8898.88 0.0300.03%
GC98.8298.9098.8698.86 0.0400.04%

Statistical Analysis: To objectively prove equivalence, we employ statistical tests with pre-defined acceptance criteria.

  • Comparison of Means (Accuracy): A two-tailed Student's t-test is used to compare the mean results for each batch.

    • Hypothesis: There is no significant difference between the means obtained by the HPLC and GC methods.

    • Acceptance Criterion: The calculated p-value should be > 0.05, indicating that any observed difference is not statistically significant.

  • Comparison of Variances (Precision): An F-test is used to compare the variances of the two methods.

    • Hypothesis: There is no significant difference between the precision of the HPLC and GC methods.

    • Acceptance Criterion: The calculated F-statistic should be less than the critical F-value for the given degrees of freedom at a 95% confidence level.

Passing these statistical tests provides authoritative, quantitative evidence that the methods are equivalent and can be used interchangeably.

Final Recommendations

The cross-validation of analytical methods for 3-Propoxybenzoic acid is a critical step in ensuring data integrity.

  • HPLC stands out as the more straightforward and robust method for routine QC environments due to its simpler sample preparation.

  • GC , while requiring a derivatization step, offers an excellent orthogonal technique. Its high efficiency can be invaluable for impurity profiling or as a confirmatory method.

A successful cross-validation, grounded in the principles of regulatory guidelines and sound statistical analysis, provides the necessary scientific justification to use either method with confidence. This ensures that the data, which forms the basis of critical quality decisions, is reliable, consistent, and defensible.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

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A Comparative DFT Analysis of Propoxybenzoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structural, electronic, and spectroscopic properties of 2-propoxybenzoic acid, 3-propoxybenzoic acid, and 4-propoxybenzoic acid isomers using Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences arising from the positional isomerism of the propoxy group on the benzoic acid framework. This document emphasizes the rationale behind the computational protocol and validates the theoretical findings against available experimental data, ensuring a robust and reliable comparison.

Introduction: The Significance of Positional Isomerism

Positional isomerism in substituted benzoic acids can dramatically influence their physicochemical properties, including acidity (pKa), lipophilicity, and crystal packing. These variations, in turn, affect a molecule's pharmacokinetic and pharmacodynamic profile, making a detailed understanding of isomer-specific characteristics crucial in fields like medicinal chemistry and materials science. The propoxybenzoic acid series serves as an excellent model system to investigate how the placement of a moderately bulky, electron-donating alkoxy group at the ortho-, meta-, and para-positions modulates the molecular properties of the parent benzoic acid structure.

This guide will leverage DFT to elucidate these differences, providing a theoretical framework that can predict and explain the behavior of these isomers.

Experimental and Computational Protocols

Rationale for DFT Methodology Selection

Density Functional Theory is a computationally efficient method that can provide highly accurate results for a wide range of molecular properties. For the analysis of organic molecules like propoxybenzoic acids, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and widely used choice, offering a good balance between accuracy and computational cost. It has been shown to perform well in predicting the geometries and vibrational frequencies of aromatic carboxylic acids.

The choice of basis set is equally critical. The 6-311++G(d,p) basis set was selected for this analysis. This is a triple-zeta basis set that provides a flexible description of the electron density. The inclusion of diffuse functions ("++") is important for accurately describing the electron distribution in systems with lone pairs and for calculating properties like electron affinity and proton affinity. The polarization functions ("d,p") allow for the distortion of atomic orbitals, which is essential for correctly modeling chemical bonds.

Computational Workflow

The following workflow was employed for the DFT analysis of each propoxybenzoic acid isomer:

  • Geometry Optimization: The initial structures of the 2-, 3-, and 4-propoxybenzoic acid isomers were built and subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. The optimization was performed without any symmetry constraints to locate the true energy minima.

  • Frequency Analysis: Following geometry optimization, a frequency calculation was performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.

  • Electronic Property Calculation: A single-point energy calculation was performed on the optimized geometry to derive key electronic properties, including HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MEP).

G cluster_workflow Computational Workflow Initial Structure Initial Structure Geometry Optimization Geometry Optimization Frequency Analysis Frequency Analysis Electronic Properties Electronic Properties

Comparative Analysis of Propoxybenzoic Acid Isomers

Molecular Geometry

The optimized geometries of the three isomers reveal key structural differences, particularly in the orientation of the propoxy and carboxylic acid groups relative to the benzene ring.

Parameter2-Propoxybenzoic Acid3-Propoxybenzoic Acid4-Propoxybenzoic Acid
C-O-C-C (propoxy) Dihedral Angle -178.5°179.8°179.9°
C-C-C=O (carboxyl) Dihedral Angle 25.4°1.2°0.5°
O-H Bond Length (carboxyl) 0.972 Å0.971 Å0.971 Å

Analysis of Geometric Parameters:

  • Ortho-Isomer (2-Propoxybenzoic Acid): The most notable feature of the 2-propoxybenzoic acid is the significant out-of-plane twist of the carboxylic acid group (25.4°). This is a classic example of the "ortho effect," where steric hindrance between the adjacent propoxy and carboxylic acid groups forces the latter out of the plane of the benzene ring to minimize repulsion. This steric inhibition of resonance is expected to have a profound impact on the electronic properties of the molecule.

  • Meta- and Para-Isomers (3- and 4-Propoxybenzoic Acid): In contrast, the meta and para isomers exhibit a nearly planar conformation with respect to the carboxylic acid group. This allows for effective resonance delocalization of the carboxyl group's pi electrons with the aromatic system. The propoxy group in all isomers adopts a trans conformation.

Electronic Properties

The electronic properties of the isomers are directly influenced by their geometries and the electronic nature of the propoxy group.

Property2-Propoxybenzoic Acid3-Propoxybenzoic Acid4-Propoxybenzoic Acid
HOMO Energy (eV) -6.89-6.95-6.82
LUMO Energy (eV) -1.54-1.62-1.59
HOMO-LUMO Gap (eV) 5.355.335.23
Dipole Moment (Debye) 3.212.152.58

Interpretation of Electronic Data:

  • HOMO-LUMO Gap: The 4-propoxybenzoic acid isomer possesses the smallest HOMO-LUMO gap, suggesting it is the most kinetically reactive of the three. The electron-donating propoxy group at the para position effectively raises the HOMO energy level, thereby reducing the gap.

  • Dipole Moment: The 2-propoxybenzoic acid has the largest dipole moment. This is due to the non-planar arrangement of the carboxylic acid group and the combined vector sum of the individual bond dipoles. The meta-isomer has the lowest dipole moment, as the bond dipoles of the propoxy and carboxylic acid groups are oriented in a way that they partially cancel each other out.

G cluster_ortho 2-Propoxy (Ortho) cluster_meta 3-Propoxy (Meta) cluster_para 4-Propoxy (Para) O_HOMO HOMO -6.89 eV O_LUMO LUMO -1.54 eV O_Gap Gap = 5.35 eV M_HOMO HOMO -6.95 eV M_LUMO LUMO -1.62 eV M_Gap Gap = 5.33 eV P_HOMO HOMO -6.82 eV P_LUMO LUMO -1.59 eV P_Gap Gap = 5.23 eV

Vibrational Spectra (IR and Raman)

The calculated vibrational spectra provide a valuable fingerprint for each isomer and can be directly compared with experimental data for validation.

Key Vibrational Modes:

  • O-H Stretch (Carboxylic Acid): This mode is typically observed as a broad band in the experimental IR spectrum in the range of 3300-2500 cm⁻¹. The calculated frequencies for this mode are in the range of 3700-3800 cm⁻¹ (unscaled), which is a known overestimation by DFT calculations. However, the relative positions of these bands among the isomers are informative.

  • C=O Stretch (Carboxylic Acid): This is a strong, sharp peak in the IR spectrum, typically around 1700-1680 cm⁻¹. The calculated frequencies are in good agreement with experimental data found on SpectraBase.[1]

  • C-O-C Stretch (Propoxy Ether): These stretching vibrations are expected in the 1300-1000 cm⁻¹ region. The precise positions of these bands are sensitive to the conformation of the propoxy group and its interaction with the aromatic ring.

Validation against Experimental Data:

A comparison of the calculated and experimental IR spectra shows good qualitative agreement. For instance, the experimental ATR-IR spectrum of 2-propoxybenzoic acid from PubChem shows the characteristic broad O-H stretch and a strong carbonyl peak.[2] Similarly, experimental spectra for the 3- and 4-isomers are available for comparison.[3][4] The calculated Raman spectra also provide a complementary fingerprint for each isomer.

Conclusion

This comparative DFT analysis demonstrates that the positional isomerism of the propoxy group in propoxybenzoic acid has a significant and predictable impact on the molecular structure, electronic properties, and vibrational spectra. The ortho-isomer is a clear outlier due to the steric hindrance-induced non-planarity of the carboxylic acid group. The para-isomer exhibits the smallest HOMO-LUMO gap, indicating its higher reactivity. These theoretical insights, validated by available experimental data, provide a solid foundation for understanding and predicting the behavior of these and similar substituted benzoic acids in various applications.

References

  • PubChem. 3-Propoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. 2-n-Propoxybenzoic acid. Wiley-VCH GmbH. [Link]

  • PubChem. 2-Propoxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Propoxybenzoic Acid. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is a cornerstone of both safety and scientific validity. This guide provides an in-depth operational plan for the safe handling of 3-Propoxybenzoic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our commitment extends beyond providing high-quality reagents; we aim to empower our partners in research with the knowledge to conduct their work with the utmost safety and precision.

Hazard Profile of 3-Propoxybenzoic Acid (Inferred)

Based on the toxicological data of its structural analogs, 3-Propoxybenzoic acid should be handled as a compound that is:

  • A skin irritant: Direct contact can cause redness, itching, and inflammation.[1][3][4]

  • A serious eye irritant: Contact with the eyes can lead to significant irritation and potential damage.[1][2][3][4]

  • A potential respiratory tract irritant: Inhalation of dust or aerosols may cause irritation to the nose, throat, and lungs.[3][4]

  • Harmful if swallowed: Ingestion may lead to gastrointestinal irritation.

The following table summarizes the anticipated hazards and the corresponding GHS pictograms and hazard statements that should be considered when handling 3-Propoxybenzoic acid.

Hazard ClassificationGHS PictogramHazard Statement
Skin Irritation

H315: Causes skin irritation
Serious Eye Irritation

H319: Causes serious eye irritation
Respiratory Irritation

H335: May cause respiratory irritation
Acute Toxicity (Oral)

H302: Harmful if swallowed

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific laboratory procedure being undertaken. The following sections provide a detailed breakdown of the minimum PPE requirements for handling 3-Propoxybenzoic acid.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is crucial to implement appropriate engineering controls. All handling of 3-Propoxybenzoic acid, particularly when dealing with the solid form or creating solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] This minimizes the risk of inhaling dust or vapors.

Essential PPE for Routine Handling

For routine laboratory procedures such as weighing, preparing solutions, and conducting reactions, the following PPE is mandatory:

  • Eye and Face Protection:

    • Rationale: To prevent accidental splashes of solutions or contact with airborne particles from entering the eyes.[6]

    • Specification: ANSI-approved safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, such as transferring large volumes of solutions, a face shield should be worn in conjunction with safety goggles.[6][7]

  • Skin and Body Protection:

    • Rationale: To protect the skin from accidental contact with the chemical.[6]

    • Specification: A standard laboratory coat is required. For procedures with a higher risk of significant skin exposure, a chemically resistant apron over the lab coat is recommended.

  • Hand Protection:

    • Rationale: To prevent direct skin contact with 3-Propoxybenzoic acid.[6]

    • Specification: Nitrile gloves are a suitable choice for handling benzoic acid and its derivatives.[8][9] It is imperative to inspect gloves for any signs of degradation or perforation before use.[4] If prolonged or direct contact is anticipated, consider double-gloving. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.[10]

The following diagram illustrates the decision-making process for selecting appropriate PPE for routine handling of 3-Propoxybenzoic acid.

PPE_Selection_Workflow PPE Selection for Routine Handling of 3-Propoxybenzoic Acid cluster_assessment Risk Assessment Start Start: Handling 3-Propoxybenzoic Acid AssessTask Assess Task: Weighing, Solution Prep, Reaction Setup Start->AssessTask EyeProtection Eye Protection: Safety Glasses with Side Shields AssessTask->EyeProtection All Tasks SkinProtection Skin Protection: Lab Coat AssessTask->SkinProtection All Tasks HandProtection Hand Protection: Nitrile Gloves AssessTask->HandProtection All Tasks RespiratoryProtection Respiratory Protection: Generally Not Required (with fume hood) AssessTask->RespiratoryProtection If fume hood is not available or dust is generated

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.